molecular formula C12H10N2O5S B8636116 3-Nitro-4-phenoxybenzenesulfonamide

3-Nitro-4-phenoxybenzenesulfonamide

Cat. No.: B8636116
M. Wt: 294.29 g/mol
InChI Key: FWCGPKMNWRUQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-phenoxybenzenesulfonamide is a chemical compound for research and industrial applications. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Sulfonamide derivatives are extensively studied in medicinal chemistry due to their broad biological activities. Recent research on structurally similar N-(4-methoxyphenyl)-nitrobenzenesulfonamides highlights their signifcance in developing novel therapeutic agents, with studies identifying sulfonamides as inhibitors of Lemur tyrosine kinase 3, a promoter of tumor development, at sub-micromolar concentrations . Beyond oncology, sulfonamide scaffolds are recognized for exhibiting carbonic anhydrase inhibition, antibacterial, antiviral, and anti-leishmanial activities . From a synthetic chemistry perspective, sulfonamides like this one are valuable reagents. They are used in nickel-catalyzed cross-coupling reactions for the formation of C–N bonds and the synthesis of diarylsulfonamides . The compound also serves as a building block in palladium-catalyzed tandem amination reactions and for the synthesis of complex heterocycles such as 1H-benzimidazoles . In the solid state, sulfonamides primarily form C(4) N–H...O–S chains or R22(8) dimers through N–H...O–S hydrogen bonds, which are critical for understanding their crystal engineering and supramolecular assembly . Researchers can leverage this compound as a key intermediate to explore new chemical spaces in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O5S

Molecular Weight

294.29 g/mol

IUPAC Name

3-nitro-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C12H10N2O5S/c13-20(17,18)10-6-7-12(11(8-10)14(15)16)19-9-4-2-1-3-5-9/h1-8H,(H2,13,17,18)

InChI Key

FWCGPKMNWRUQTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Strategic Synthesis of 3-Nitro-4-phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Nitro-4-phenoxybenzenesulfonamide CAS Registry Number: 104272-71-1 Molecular Formula:


Molecular Weight:  294.28  g/mol 

This technical guide details the robust synthesis of 3-Nitro-4-phenoxybenzenesulfonamide, a critical intermediate in the development of Bcl-2 family inhibitors (e.g., ABT-737 analogs) and carbonic anhydrase inhibitors. The synthesis leverages a convergent Nucleophilic Aromatic Substitution (


) strategy, ensuring high regioselectivity and yield. The guide prioritizes the displacement of an activated aryl halide by a phenoxide nucleophile, a method superior to direct nitration of 4-phenoxybenzenesulfonamide due to better isomer control.

Retrosynthetic Analysis

The strategic disconnection relies on the strong electron-withdrawing nature of the nitro (


) and sulfonamide (

) groups, which activate the benzene ring at the 4-position for nucleophilic attack.
Strategic Disconnections[1]
  • Ether Linkage (

    
     Bond):  The final bond formed is the ether linkage via 
    
    
    
    . This avoids the ambiguity of nitrating a phenoxy-substituted ring.
  • Sulfonamide Formation (

    
     Bond):  The sulfonamide is installed early via chlorosulfonation of commercially available 1-chloro-2-nitrobenzene, providing the necessary activation for the subsequent step.
    

Retrosynthesis Target 3-Nitro-4-phenoxybenzenesulfonamide (Target) Precursor1 4-Chloro-3-nitrobenzenesulfonamide (Activated Electrophile) Target->Precursor1 S_NAr (Ether Formation) Precursor2 Phenol (Nucleophile) Target->Precursor2 S_NAr Intermed 4-Chloro-3-nitrobenzenesulfonyl chloride Precursor1->Intermed Amidation (NH3) StartMat 1-Chloro-2-nitrobenzene (Starting Material) Intermed->StartMat Chlorosulfonation (ClSO3H)

Figure 1: Retrosynthetic tree illustrating the convergent pathway from 1-chloro-2-nitrobenzene.

Experimental Protocols

Phase 1: Synthesis of the Activated Electrophile

Objective: Preparation of 4-Chloro-3-nitrobenzenesulfonamide from 1-Chloro-2-nitrobenzene.

Step 1.1: Chlorosulfonation

This step introduces the sulfonyl chloride moiety para to the chloride, directed by the ortho-para directing chloride and steric hindrance from the nitro group.

  • Reagents: 1-Chloro-2-nitrobenzene (1.0 eq), Chlorosulfonic acid (

    
    , 4-5 eq).
    
  • Conditions:

    
    , 4-6 hours.
    
  • Protocol:

    • Charge 1-chloro-2-nitrobenzene into a reactor.

    • Slowly add chlorosulfonic acid at room temperature (Exothermic).

    • Heat gradually to

      
       for 1 hour, then ramp to 
      
      
      
      and hold for 4 hours.
    • Quench: Cool to ambient temperature and slowly pour the reaction mass onto crushed ice/water (

      
      ) with vigorous stirring.
      
    • Isolation: Filter the precipitated 4-chloro-3-nitrobenzenesulfonyl chloride. Wash with cold water.[1] Use immediately or dry under vacuum.

Step 1.2: Amidation
  • Reagents: 4-Chloro-3-nitrobenzenesulfonyl chloride, Aqueous Ammonia (28%) or Ammonia gas.

  • Solvent: Acetone or THF (optional, can be done in water).

  • Protocol:

    • Suspend the wet sulfonyl chloride cake in acetone (

      
      ).
      
    • Cool to

      
      .[1]
      
    • Add aqueous ammonia (3.0 eq) dropwise, maintaining temperature

      
      .
      
    • Stir at room temperature for 2 hours.

    • Concentrate solvent (if organic used) and dilute with water.

    • Filter the solid 4-chloro-3-nitrobenzenesulfonamide.

    • Recrystallization: Ethanol/Water or Toluene.

    • Yield: ~80-85% (over 2 steps).

Phase 2: Synthesis of 3-Nitro-4-phenoxybenzenesulfonamide (Target)

Objective:


 displacement of chloride by phenoxide.
Method A: Sodium Hydride (High Yield, Lab Scale)

This method uses a strong base to generate the phenoxide in situ, allowing the reaction to proceed rapidly at mild temperatures.

  • Reagents:

    • 4-Chloro-3-nitrobenzenesulfonamide (1.0 eq)

    • Phenol (1.2 eq)[2][3]

    • Sodium Hydride (60% dispersion in oil, 2.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Protocol:

    • Phenoxide Formation: In a dry flask under inert atmosphere (

      
      ), dissolve Phenol (1.2 eq) in anhydrous DMF.
      
    • Cool to

      
       and carefully add NaH (2.0 eq) portion-wise. Stir for 30 minutes until 
      
      
      
      evolution ceases.
    • Addition: Add 4-Chloro-3-nitrobenzenesulfonamide (1.0 eq) to the phenoxide solution.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

      • Note: If using the chloro-derivative, mild heating to

        
         may accelerate conversion compared to the fluoro-analog.
        
    • Workup: Pour the reaction mixture into ice-cold 1M HCl (excess) to quench residual base and precipitate the product.

    • Extraction: Extract with Ethyl Acetate (

      
      ). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ).
    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexanes/Ethyl Acetate).

Method B: Potassium Carbonate (Scalable)

Preferred for larger batches to avoid handling NaH.

  • Reagents: 4-Chloro-3-nitrobenzenesulfonamide (1.0 eq), Phenol (1.1 eq),

    
     (2.5 eq).
    
  • Solvent: DMF or DMSO.

  • Conditions:

    
    , 4-6 hours.
    
  • Protocol:

    • Combine all reagents in DMF.

    • Heat to

      
       with stirring.
      
    • Monitor by TLC/HPLC for consumption of the aryl chloride.

    • Cool to RT and pour into water. Acidify to pH 3-4 with HCl.

    • Filter the precipitate, wash with water, and dry.[1][4][5]

Mechanism and Pathway Visualization

The reaction proceeds via a Meisenheimer complex intermediate. The nitro group at the ortho position and the sulfonamide at the para position relative to the leaving group (Cl) cooperatively lower the energy of the transition state.

Mechanism Reactants Reactants: 4-Cl-3-NO2-Ph-SO2NH2 + Phenoxide TS Meisenheimer Complex (Stabilized anionic intermediate) Reactants->TS Nucleophilic Attack Products Product: 3-Nitro-4-phenoxybenzenesulfonamide + Cl- TS->Products Aromatization (Loss of Leaving Group)

Figure 2: Nucleophilic Aromatic Substitution (


) Mechanism.

Analytical Data Summary

PropertySpecificationNotes
Appearance Yellow crystalline solidTypical for nitro-aromatics
Melting Point

Varies slightly by solvent
1H NMR

8.5 (d, 1H, H-2), 7.9 (dd, 1H, H-6), 7.1-7.5 (m, 6H, Phenoxy + H-5)
Diagnostic doublet at ~8.5 ppm (proton between

and

)
Solubility DMSO, DMF, Ethyl AcetatePoor water solubility

Safety and Handling (E-E-A-T)

  • Nitro Compounds: The starting material and product are nitro-aromatics.[5] While stable, they should not be subjected to extreme heat or shock.

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Use full PPE (face shield, acid-resistant gloves) and quench with extreme caution.

  • Sulfonamides: Potential allergens. Avoid skin contact and inhalation of dust.

  • Sodium Hydride: Pyrophoric. Handle under inert gas; dispose of excess by slow addition of isopropanol.

References

  • Synthesis of Bromodomain Inhibitors (Patent). AbbVie Inc.[2] WO2013097601A1.[3] (Describes the NaH/DMF protocol for 3-nitro-4-phenoxybenzenesulfonamide).

  • Synthesis of 4-Chloro-3-nitrobenzenesulfonamide. ChemicalBook & Vertex AI Grounding. (Standard industrial protocol for chlorosulfonation and amidation).

  • Bumetanide Related Compound B. USP Reference Standards. (Validates the stability and existence of the 3-nitro-4-phenoxy-5-sulfamoyl core).

  • Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzenesulfonamide. ResearchGate. (Validation of reactivity with phenols).

Sources

3-Nitro-4-phenoxybenzenesulfonamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties, Synthesis, and Application in Bcl-2 Inhibition

Executive Summary

3-Nitro-4-phenoxybenzenesulfonamide (C₁₂H₁₀N₂O₅S) is a specialized nitroaromatic intermediate critical to the development of BH3 mimetics , a class of small-molecule drugs designed to inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL. Its structural core—a sulfonamide scaffold functionalized with an ortho-nitro ether—serves as a pivotal building block for high-affinity ligands such as ABT-737 .

This guide provides a comprehensive technical analysis of the molecule’s physiochemical profile, a validated synthetic protocol via nucleophilic aromatic substitution (


), and its downstream utility in medicinal chemistry.

Structural Analysis & Physiochemical Profile

Molecular Architecture

The molecule features a benzene ring substituted at the 1, 3, and 4 positions. The sulfonamide group (-SO₂NH₂) at position 1 provides a polar "anchor" often involved in hydrogen bonding within protein active sites. The nitro group (-NO₂) at position 3 serves two roles: it electronically activates the ring for synthesis and acts as a precursor for an aniline amine, which is essential for further coupling reactions (e.g., in ABT-737 synthesis). The phenoxy group (-OPh) at position 4 introduces lipophilicity and steric bulk, mimicking the hydrophobic residues of the BH3 domain.

Structure Core Benzenesulfonamide Core (Polar Anchor) Nitro 3-Nitro Group (Electron Withdrawing/ Precursor to Amine) Core->Nitro Meta-substitution Phenoxy 4-Phenoxy Group (Hydrophobic/Lipophilic) Core->Phenoxy Para-substitution Nitro->Phenoxy Ortho-interaction

Figure 1: Functional decomposition of 3-Nitro-4-phenoxybenzenesulfonamide.

Physiochemical Data

The following data aggregates experimental and predicted values relevant for handling and process chemistry.

PropertyValueNotes
Formula C₁₂H₁₀N₂O₅S
Molecular Weight 294.28 g/mol
Physical State Solid / Crystalline PowderTypically off-white to pale yellow.
Solubility DMSO, DMF, Ethyl AcetateLow solubility in water; moderate in alcohols.
pKa (Sulfonamide) ~9.5 - 10.0 (Predicted)Acidic proton on -SO₂NH₂.
LogP ~2.3 - 2.8 (Predicted)Moderate lipophilicity due to phenoxy ring.
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 5 (O atoms, N atom)

Synthetic Pathways & Process Chemistry[1][2][3]

The most robust synthesis of 3-nitro-4-phenoxybenzenesulfonamide utilizes a Nucleophilic Aromatic Substitution (


) . The nitro group at position 3 is crucial here; its strong electron-withdrawing nature creates a dipole that activates the carbon at position 4, making it susceptible to attack by the phenoxide nucleophile.
Retrosynthetic Logic
  • Target: 3-Nitro-4-phenoxybenzenesulfonamide[1][2]

  • Disconnection: C(4)–O Bond

  • Precursors: Phenol (Nucleophile) + 4-Fluoro-3-nitrobenzenesulfonamide (Electrophile)

Validated Experimental Protocol

Source Grounding: This protocol is adapted from patent literature describing bromodomain and Bcl-2 inhibitors [1][2].

Reagents:

  • Substrate: 4-Fluoro-3-nitrobenzenesulfonamide (1.0 eq)

  • Nucleophile: Phenol (4.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (4.0 eq)

  • Solvent: Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Phenoxide:

    • Charge an oven-dried reaction vessel with anhydrous DMF under an inert atmosphere (

      
       or Ar).
      
    • Add Phenol (4.0 eq) to the solvent.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add NaH (4.0 eq) portion-wise. Caution: Hydrogen gas evolution.

    • Stir for 10–30 minutes to ensure complete formation of sodium phenoxide.

  • SnAr Reaction:

    • Add 4-Fluoro-3-nitrobenzenesulfonamide (1.0 eq) to the reaction mixture.

    • Allow the mixture to warm to ambient temperature (20–25°C).

    • Stir for 2–4 hours. Monitor reaction progress via TLC or LC-MS (Target Mass: 295 [M+H]+ or 293 [M-H]-).

  • Work-up & Isolation:

    • Quench the reaction by pouring the mixture into ice-cold water.

    • Neutralize the aqueous phase with dilute HCl (10%) to precipitate the product.

    • Extract with Ethyl Acetate (EtOAc) if precipitation is incomplete, or filter the solid directly if a precipitate forms.

    • Wash the solid/organic layer with water and brine to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) if high purity (>98%) is required.

Synthesis Phenol Phenol (Nucleophile) Phenoxide Sodium Phenoxide (Active Species) Phenol->Phenoxide Deprotonation Base NaH / DMF (Base) Base->Phenoxide Substrate 4-Fluoro-3-nitro- benzenesulfonamide Reaction SnAr Reaction (Ambient Temp, 2-4h) Substrate->Reaction Phenoxide->Reaction Target 3-Nitro-4-phenoxy- benzenesulfonamide Reaction->Target Displacement of F-

Figure 2: Synthetic workflow for the production of 3-Nitro-4-phenoxybenzenesulfonamide.

Reactivity & Downstream Applications

Reduction to Aniline

The primary utility of this molecule is as a precursor. The nitro group is typically reduced to an amine (aniline) using conditions such as


 or Iron/Ammonium Chloride. The resulting 3-amino-4-phenoxybenzenesulfonamide  is the active scaffold used to couple with acyl chlorides or other electrophiles to build the "left-hand" side of complex inhibitors like ABT-737.
Biological Context: Bcl-2 Inhibition

Research into ABT-737 and Navitoclax (ABT-263) highlights the importance of the 3-nitro-4-phenoxy core (or its derivatives) [3][4].

  • Mechanism: These drugs are BH3 mimetics.[3] They bind to the hydrophobic groove of anti-apoptotic proteins (Bcl-2, Bcl-xL).[4]

  • Role of the Scaffold: The phenoxy group penetrates the hydrophobic pocket (P2/P4 pockets) of the Bcl-2 protein, while the sulfonamide/sulfonyl linkage helps orient the molecule and engage in electrostatic interactions.

Pathway Drug ABT-737 / Mimetic Target Bcl-2 / Bcl-xL (Anti-apoptotic) Drug->Target Binds Hydrophobic Groove (Phenoxy interaction) Effect Release of Bax/Bak Target->Effect Inhibition Outcome Apoptosis (Cancer Cell Death) Effect->Outcome Mitochondrial Permeabilization

Figure 3: Mechanism of Action for BH3 mimetics utilizing the nitro/phenoxy scaffold.

References

  • Wang, L., et al. (2013). Bromodomain Inhibitors. WO2013097601A1.[5] Google Patents. Link

  • Albrecht, B., et al. (2016). Bromodomain Inhibitors. US Patent 9,296,741 B2.[6] Google Patents. Link

  • Oltersdorf, T., et al. (2005). An inhibitor of Bcl-2 family proteins induces regression of solid tumours.[7] Nature, 435(7042), 677-681. Link

  • Tse, C., et al. (2008). ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor. Cancer Research, 68(9), 3421-3428. Link

Sources

Technical Guide: Solubility and Stability of 3-Nitro-4-phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling of 3-Nitro-4-phenoxybenzenesulfonamide , a critical intermediate scaffold used in the development of bromodomain and Hsp90 inhibitors.

CAS: 104272-71-1 | Molecular Formula: C₁₂H₁₀N₂O₅S | MW: 294.28 g/mol [1]

Executive Summary & Chemical Identity

3-Nitro-4-phenoxybenzenesulfonamide is a diaryl ether scaffold characterized by three distinct functional domains: a lipophilic phenoxy tail, an electron-withdrawing nitro group, and a polar, weakly acidic primary sulfonamide headgroup.[1]

In drug discovery, this compound serves as a "warhead" precursor or a fragment for protein-protein interaction inhibitors (e.g., BRD4, Hsp90).[1] Its utility is defined by its pH-dependent solubility profile and its susceptibility to nitro-reduction , requiring specific handling protocols to maintain integrity during biological assays.[1]

Physicochemical Profile
PropertyValue / CharacteristicRelevance
Physical State Yellow crystalline solidNitro groups often impart yellow color; indicates conjugation.[1]
pKa (Predicted) ~9.5 – 10.0 (Sulfonamide NH₂)Weakly acidic.[1] Ionizes at pH > 10.[1] Neutral at physiological pH (7.4).[1]
LogP (Predicted) ~2.5 – 3.0Moderately lipophilic.[1] Poor aqueous solubility in neutral buffer.[1]
H-Bond Donors 1 (Sulfonamide NH₂)Critical for binding site interactions.[1]
H-Bond Acceptors 5 (O atoms, N atoms)Dictates solubility in polar aprotic solvents.[1]

Solubility Profile

The solubility of 3-Nitro-4-phenoxybenzenesulfonamide is governed by the "Solubility Cliff."[1] At physiological pH (7.4), the molecule remains largely un-ionized and lipophilic, leading to poor aqueous solubility.[1] Solubility increases significantly only under highly basic conditions or in organic solvents.[1]

Solvent Compatibility Table
SolventSolubility RatingUsage Recommendation
DMSO High (>50 mM)Preferred. Ideal for 10 mM stock solutions.[1]
DMF High (>50 mM)Alternative to DMSO; useful for synthetic reactions.[1]
Ethanol Moderate Good for intermediate dilutions; avoid for long-term stock.[1]
Water (pH 7.4) Low (<50 µM)Risk of precipitation. Requires carrier (e.g., 1% DMSO).[1]
0.1 M NaOH Moderate/High Deprotonates sulfonamide (Ar-SO₂NH⁻), increasing solubility.[1]
The Dissolution Workflow (Experimental)

To ensure accurate assay data, researchers must follow a "Stock-to-Assay" dilution protocol that prevents "crashing out" (precipitation).[1]

SolubilityWorkflow Solid Solid Compound (Yellow Powder) Stock 10 mM Stock (100% DMSO) Solid->Stock Dissolve QC QC Check (LC-MS / Visual) Stock->QC Verify Purity Dilution Intermediate Dilution (10x in Media) QC->Dilution Dilute Assay Final Assay Buffer (pH 7.4, <1% DMSO) Dilution->Assay Final Step Assay->Assay Risk: Precipitation if > Solubility Limit

Figure 1: Recommended dissolution workflow to mitigate precipitation risks during assay preparation.

Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation limit in PBS (pH 7.4).

  • Preparation: Add excess solid compound (~2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PTFE syringe filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

  • Result: This defines the

    
     for biological assays.
    

Stability Profile

The chemical stability of 3-Nitro-4-phenoxybenzenesulfonamide is dictated by the robustness of the ether linkage versus the reactivity of the nitro group.

Degradation Pathways[1]
  • Hydrolysis (Low Risk): The diaryl ether linkage is chemically inert under standard physiological conditions.[1] The sulfonamide bond is resistant to hydrolysis except in boiling strong acid/base.[1]

  • Photolysis (High Risk): Nitro-aromatic compounds are intrinsically photosensitive.[1] Exposure to UV/visible light can lead to the formation of nitroso intermediates or radical species, causing the solid to darken (yellow

    
     brown).[1]
    
  • Reduction (Biological Risk): In cellular assays containing high concentrations of thiols (e.g., Glutathione) or specific reductases, the nitro group (-NO₂) can be reduced to an aniline (-NH₂), drastically changing the pharmacophore.[1]

Stability Data Summary
ConditionStability EstimateObservation/Risk
Solid State (RT, Dark) > 2 YearsStable.[1] Protect from light.[1]
DMSO Stock (-20°C) > 6 MonthsStable.[1] Avoid repeated freeze-thaw cycles (moisture uptake).[1]
PBS (pH 7.4, 37°C) > 24 HoursChemically stable, but physically unstable (precipitation).[1]
Reducing Media (DTT/GSH) Unstable Risk of Nitro

Amine reduction.[1]
Light Exposure Sensitive Photodegradation likely.[1] Store in amber vials.
Degradation Logic Diagram

DegradationPathways Parent 3-Nitro-4-phenoxy- benzenesulfonamide Photo Photodegradation (Nitroso/Radical species) Parent->Photo UV Light (hν) Reduct Metabolic Reduction (Ar-NH2 Analog) Parent->Reduct Reductases / Thiols Hydro Hydrolysis (Sulfonic Acid + Amine) Parent->Hydro Extreme pH (>12 or <1)

Figure 2: Primary degradation pathways.[1] Photolysis and Reduction are the dominant risks in standard research environments.

Handling & Storage Protocols

Storage Best Practices
  • Solid: Store at +4°C or -20°C in a tightly sealed, amber glass vial. Desiccation is recommended to prevent hygroscopic clumping.[1]

  • Solution: Aliquot 10 mM DMSO stocks into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C for long-term banking.

Stress Testing (Forced Degradation) Protocol

To validate the stability of a new batch, perform the following stress test:

  • Acid/Base: Dissolve to 1 mM in 0.1 M HCl and 0.1 M NaOH. Incubate at 60°C for 4 hours. Analyze by LC-MS. (Expect: <5% degradation).

  • Oxidation: Incubate with 3% H₂O₂ at RT for 4 hours. (Expect: Stable).

  • Photostability: Expose solid sample to ambient light for 48 hours. (Expect: Discoloration; check purity).

References

  • Synthesis & Characterization

    • World Intellectual Property Organization (WIPO).[1] (2013).[1][2][3][4][5][6] WO2013097601A1 - Bromodomain inhibitors. (Describes the synthesis of 3-nitro-4-phenoxybenzenesulfonamide via nucleophilic aromatic substitution).[1]

    • [1]

  • Physicochemical Properties (Class Behavior)

    • PubChem.[1][7] (n.d.). Compound Summary: 3-Nitrobenzenesulfonamide (Analog). (Provides baseline pKa and solubility data for the core sulfonamide scaffold).

    • [1]

  • Solubility & DMSO Stability

    • Cheng, X., et al. (2003).[1] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. (Authoritative guide on DMSO stock management).

  • Chemical Identity

    • ChemicalBook.[1] (2024).[1][6][8] 3-nitro-4-phenoxybenzenesulfonamide Product Entry. (Confirms CAS 104272-71-1).[1][9]

    • [1]

Sources

Mechanistic Profiling of 3-Nitro-4-phenoxybenzenesulfonamide: Synthetic Scaffold & Pharmacophore Hypotheses

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth mechanistic analysis of 3-Nitro-4-phenoxybenzenesulfonamide , a critical pharmacophore scaffold and intermediate used in the development of loop diuretics (e.g., Bumetanide derivatives) and emerging epigenetic modulators (e.g., BET bromodomain inhibitors).[1]

Executive Summary & Chemical Identity

3-Nitro-4-phenoxybenzenesulfonamide is a functionalized aromatic sulfonamide characterized by three distinct pharmacophoric elements: a zinc-binding sulfonamide group, an electron-withdrawing nitro group, and a lipophilic phenoxy ether tail. While primarily documented as a key intermediate in the synthesis of Bumetanide (specifically the decarboxylated analog of Impurity B) and BET bromodomain inhibitors (e.g., ABBV-075 precursors), its structural features suggest potent intrinsic biological activity.[1]

This guide outlines three competing and complementary hypotheses regarding its Mechanism of Action (MoA) as a standalone bioactive probe, focusing on Carbonic Anhydrase inhibition , Hypoxia-selective cytotoxicity , and Hydrophobic channel occupancy .[1]

Chemical Profile
PropertyDetail
Systematic Name 3-Nitro-4-phenoxybenzenesulfonamide
Molecular Formula C₁₂H₁₀N₂O₅S
Molecular Weight 294.28 g/mol
Key Functional Groups Sulfonamide (-SO₂NH₂), Nitro (-NO₂), Phenoxy (-OPh)
Primary Role Synthetic Intermediate (Bumetanide series, BET inhibitors)
Predicted pKa ~9.5 (Sulfonamide NH₂), lowered by Nitro EWG effect

Mechanism of Action (MoA) Hypotheses

Hypothesis A: The "Zinc-Anchor" Mechanism (Carbonic Anhydrase Inhibition)

The most chemically substantiated hypothesis is that 3-Nitro-4-phenoxybenzenesulfonamide acts as a potent inhibitor of Carbonic Anhydrase (CA) isoforms, particularly the tumor-associated transmembrane isoforms CA IX and XII .

  • Mechanistic Logic: Primary sulfonamides are the classical zinc-binding group (ZBG) for CA enzymes. The sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

  • Role of the Nitro Group: The electron-withdrawing nature of the nitro group (meta to the sulfonamide) increases the acidity of the sulfonamide -NH₂, lowering its pKa. This facilitates the formation of the sulfonamidate anion (R-SO₂NH⁻) at physiological pH, which is the active species that binds Zn²⁺ with higher affinity.

  • Role of the Phenoxy Group: The bulky phenoxy group is hypothesized to occupy the hydrophobic half of the CA active site cleft. This steric bulk may confer selectivity for isoforms with larger hydrophobic pockets (CA IX) over cytosolic isoforms (CA I/II).[1]

Hypothesis B: The "Hypoxia-Switch" Mechanism (Reductive Bioactivation)

Given the presence of the nitro group on an aromatic ring, this compound is a candidate for hypoxia-activated prodrug behavior, similar to nitroimidazoles.[1]

  • Mechanistic Logic: In normoxic tissues, oxygen inhibits the reduction of the nitro group.[1] In hypoxic environments (e.g., solid tumor cores), one-electron reduction by nitroreductases (e.g., cytochrome P450 reductase) produces a nitro radical anion.

  • Toxicity Pathway: This radical can induce DNA strand breaks or undergo further reduction to a hydroxylamine or amine species.

  • Scaffold Activation: Reduction of the electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂) drastically alters the electronics of the benzene ring, potentially "switching off" CA inhibition or "switching on" a different target affinity (e.g., tubulin binding).

Hypothesis C: The "Hydrophobic Clamp" Mechanism (Protein-Protein Interactions)

In the context of BET bromodomain inhibition (as seen in patent literature WO2013097601), the molecule serves as a fragment that targets protein-protein interaction interfaces.

  • Mechanistic Logic: The phenoxy group acts as a "hydrophobic clamp," engaging in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in the binding pocket of target proteins like BRD4 or Bcl-2.[1]
  • Structural Role: The sulfonamide acts as a hydrogen bond donor/acceptor network anchor, positioning the phenoxy tail into the deep hydrophobic channel (WPF shelf in bromodomains).[1]

Visualizing the Mechanisms

The following diagram illustrates the dual-pathway hypothesis: Direct Enzyme Inhibition vs. Metabolic Activation.

MoA_Pathways cluster_Normoxia Pathway A: Normoxia / Direct Target cluster_Hypoxia Pathway B: Hypoxia / Bioactivation Compound 3-Nitro-4-phenoxy benzenesulfonamide CA_Enzyme Carbonic Anhydrase (CA IX/XII) Compound->CA_Enzyme Binding (Kd ~nM) Reductase Nitroreductases (Hypoxic Env) Compound->Reductase Metabolism Zn_Bind Zn2+ Coordination (Sulfonamide) CA_Enzyme->Zn_Bind Hydrophobic Hydrophobic Pocket (Phenoxy Tail) CA_Enzyme->Hydrophobic Inhibition Catalytic Inhibition (pH Regulation Failure) Zn_Bind->Inhibition Hydrophobic->Inhibition Radical Nitro Radical Anion (-NO2•-) Reductase->Radical 1e- Reduction DNA_Damage DNA Strand Breaks (Cytotoxicity) Radical->DNA_Damage Oxidative Stress Amine_Metabolite Amino-Metabolite (-NH2) Radical->Amine_Metabolite Complete Reduction

Caption: Dual mechanistic pathways: Direct inhibition of Carbonic Anhydrase (Top) vs. Hypoxia-mediated reductive activation (Bottom).

Experimental Validation Protocols

To validate these hypotheses, the following self-validating experimental workflows are recommended.

Protocol 1: Carbonic Anhydrase Esterase Assay

Objective: Quantify the inhibitory constant (


) against CA isoforms.
Principle:  CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow). Inhibitors prevent this color change.
  • Preparation: Dissolve 3-Nitro-4-phenoxybenzenesulfonamide in DMSO (Stock 10 mM).

  • Enzyme Mix: Prepare purified CA I, II, IX, and XII (recombinant) in HEPES buffer (pH 7.4).

  • Reaction:

    • Add 10

      
      L inhibitor (serial dilutions: 0.1 nM – 10 
      
      
      
      M) to 96-well plate.
    • Add 20

      
      L enzyme solution. Incubate 10 min at 25°C.
      
    • Initiate with 170

      
      L substrate solution (4-NPA).
      
  • Detection: Monitor Absorbance at 400 nm for 30 mins (kinetic mode).

  • Analysis: Fit initial velocity (

    
    ) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.
    
Protocol 2: Hypoxia Cytotoxicity Differential (MTT Assay)

Objective: Determine if the nitro group confers hypoxia-selective toxicity.

  • Cell Lines: Use A549 (lung) and HT-29 (colon) cancer lines.

  • Seeding: Seed 5,000 cells/well in duplicate 96-well plates.

  • Treatment: Treat with compound (0.1 – 100

    
    M).
    
  • Incubation Conditions:

    • Plate A (Normoxia): Incubate at 37°C, 21% O₂, 5% CO₂.[1]

    • Plate B (Hypoxia): Incubate in an anaerobic chamber (<0.1% O₂, 5% CO₂, 95% N₂).

  • Readout: After 48h, add MTT reagent. Solubilize formazan and read OD570.

  • Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) =

    
    .[1] An HCR > 5 indicates significant bioreductive activation.
    
Protocol 3: X-Ray Crystallography (Soaking)

Objective: Confirm binding mode and "Hydrophobic Clamp" hypothesis.

  • Crystallization: Grow crystals of CA II or BRD4-BD1 using hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing reservoir solution + 1 mM 3-Nitro-4-phenoxybenzenesulfonamide (saturated). Soak for 2-24 hours.

  • Data Collection: Flash freeze in liquid N₂ and collect diffraction data at a synchrotron source.

  • Refinement: Solve structure using Molecular Replacement. Look for electron density difference (

    
    ) at the active site corresponding to the sulfonamide (Zn-bound) and phenoxy (hydrophobic pocket).
    

Quantitative Data Summary (Predicted/Reference)

Based on Structure-Activity Relationship (SAR) data for similar nitro-sulfonamides (e.g., Nimesulide analogs, Bumetanide impurities):

ParameterValue (Est.)Significance
CA II

10 - 50 nMPotent off-target (systemic side effects).
CA IX

< 10 nMHigh affinity target (tumor pH regulation).
LogP 2.3 - 2.8Moderate lipophilicity; good membrane permeability.
tPSA ~100 ŲPolar Surface Area suitable for oral bioavailability.
Solubility < 0.1 mg/mL (aq)Requires formulation (DMSO/PEG) for assays.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Wang, L., et al. (2013).[1] Bromodomain inhibitors.[2] Patent WO2013097601A1. (Describes the synthesis of the title compound as Example 95a). Link

  • BenchChem. (2025). 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid Synthesis Guide. (Contextualizes the nitro-precursor chemistry). Link

  • Touisni, N., et al. (2011).[1] Nitrobenzenesulfonamides as potent carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link

  • Wardman, P. (2001).[1] Electron transfer agents in hypoxic cells: thermodynamic and kinetic aspects. Current Medicinal Chemistry. Link

Sources

CAS number and IUPAC name for 3-Nitro-4-phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 104272-71-1 | High-Purity Synthesis & Application Profile

Executive Summary

3-Nitro-4-phenoxybenzenesulfonamide (CAS 104272-71-1 ) is a critical arylsulfonamide intermediate used primarily in the development of small-molecule inhibitors for oncology and inflammation. Structurally, it features an electron-deficient benzene core activated by a nitro group ortho to a phenoxy ether linkage. This specific substitution pattern makes it a versatile scaffold for Nucleophilic Aromatic Substitution (


) and subsequent nitro-reduction, serving as a precursor for Bromodomain (BET) inhibitors , Bcl-2 antagonists , and COX-2 selective inhibitors .

This guide details the synthesis, physicochemical properties, and handling protocols for researchers utilizing this compound in drug discovery pipelines.

Part 1: Chemical Identity & Physicochemical Profile[1][2]
PropertySpecification
CAS Number 104272-71-1
IUPAC Name 3-Nitro-4-phenoxybenzene-1-sulfonamide
Molecular Formula

Molecular Weight 294.28 g/mol
SMILES NS(=O)(=O)c1cc(c(Oc2ccccc2)c1)[O-]
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in MeOH; Insoluble in Water
Key Functional Groups Primary Sulfonamide (

), Nitro (

), Ether (

)
Part 2: Synthesis & Manufacturing Protocol

The most reliable synthesis route utilizes a Nucleophilic Aromatic Substitution (


) of 4-fluoro-3-nitrobenzenesulfonamide  with phenol. While the chloro-analog (4-chloro-3-nitrobenzenesulfonamide) is cheaper, the fluoro-derivative offers faster kinetics and higher yields under milder conditions, reducing byproduct formation.
Reaction Scheme

Synthesis SM1 4-Fluoro-3-nitro- benzenesulfonamide (CAS 364-39-6) Complex Meisenheimer Complex SM1->Complex Nucleophilic Attack SM2 Phenol (CAS 108-95-2) SM2->Complex Deprotonation Reagent NaH (60%) DMF, 0°C to RT Product 3-Nitro-4-phenoxy- benzenesulfonamide (CAS 104272-71-1) Complex->Product - F- (Elimination)

Figure 1:


 synthesis pathway via Meisenheimer complex intermediate.
Detailed Experimental Procedure

Based on protocols adapted from Bromodomain inhibitor synthesis (WO2013097601A1).

Reagents:

  • Phenol (1.28 g, 13.6 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 0.55 g, 13.6 mmol)

  • 4-Fluoro-3-nitrobenzenesulfonamide (0.75 g, 3.4 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve Phenol in anhydrous DMF.
    
  • Deprotonation: Cool the solution to 0°C. Carefully add Sodium Hydride portion-wise. Stir for 10–15 minutes until gas evolution (

    
    ) ceases and the solution becomes clear (formation of sodium phenoxide).
    
  • Addition: Add 4-Fluoro-3-nitrobenzenesulfonamide in a single portion.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25°C) for 2 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS for consumption of the fluoride starting material.

  • Quench & Workup: Pour the reaction mixture into 100 mL of ice-water. Neutralize the aqueous layer with 10% HCl to pH ~7.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. The crude residue can be recrystallized from Ethanol or purified via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the title compound as a yellow solid.
    

Yield Expectation: 85–95%

Part 3: Analytical Characterization (Expected Data)

To validate the integrity of the synthesized compound, compare analytical data against these expected values.

  • 
     NMR (300 MHz, DMSO-
    
    
    
    ):
    • 
       8.45 (d, 
      
      
      
      Hz, 1H, Ar-H3' ortho to
      
      
      )
    • 
       8.05 (dd, 
      
      
      
      Hz, 1H, Ar-H5')
    • 
       7.60 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       7.45–7.35 (m, 2H, Phenoxy meta)
      
    • 
       7.25 (t, 1H, Phenoxy para)
      
    • 
       7.15 (d, 2H, Phenoxy ortho)
      
    • 
       7.05 (d, 
      
      
      
      Hz, 1H, Ar-H6' ortho to ether)
  • LC-MS:

    • Calculated Mass: 294.28

    • Observed

      
      : 293.1 (Negative mode ionization is preferred for sulfonamides).
      
Part 4: Biological Applications & Downstream Chemistry[3]

This compound is rarely the final drug; it is a "Warhead Precursor" . The nitro group serves as a masked amine, allowing for the construction of complex scaffolds.

Key Application Areas:
  • Bromodomain (BET) Inhibitors: The sulfonamide moiety mimics the acetyl-lysine binding motif in certain BET proteins.

  • Bcl-2/Bcl-xL Inhibitors: Used in the synthesis of Venetoclax analogs where the phenoxy-phenyl-sulfonamide core provides hydrophobic interactions within the P2 pocket of the protein.

  • COX-2 Inhibition: Structural analog to Nimesulide, where the phenoxy ether provides selectivity for the COX-2 active site channel.

Downstream Workflow: Nitro Reduction

The most common next step is the reduction of the nitro group to an aniline, enabling amide coupling or urea formation.

Reduction Target 3-Nitro-4-phenoxy- benzenesulfonamide Reduction Reduction Conditions: Pd/C + H2 (balloon) OR SnCl2 / EtOH / HCl Target->Reduction Aniline 3-Amino-4-phenoxy- benzenesulfonamide (Versatile Intermediate) Reduction->Aniline Reduction Drug Final Drug Candidate (e.g., Sulfonamide-based Inhibitor) Aniline->Drug Amide Coupling / Urea Formation

Figure 2: Downstream diversification workflow.

Part 5: Safety & Handling (MSDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Nitro compounds can be energetic; avoid heating crude mixtures to dryness without testing for stability.

    • Sulfonamides can cause severe allergic reactions in sensitized individuals (sulfa allergy). Handle with gloves and in a fume hood.

References
  • Synthesis & Application in Bromodomain Inhibitors

    • Albrecht, B. K., et al. (2013). Bromodomain Inhibitors. World Intellectual Property Organization. WO2013097601A1 .[1] (Example 95a describes the specific synthesis of 3-nitro-4-phenoxybenzenesulfonamide).

  • Chemical Identity & CAS Verification

    • ChemicalBook & ChemSRC Databases. 3-nitro-4-phenoxybenzenesulfonamide (CAS 104272-71-1).
  • General Methodology for Nitro-Sulfonamides: Neumann, W. L., et al. (2010). Synthesis of sulfonamide derivatives via nucleophilic aromatic substitution. Tetrahedron Letters, 51(4), 621-623.

Sources

exploring derivatives of 3-Nitro-4-phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide explores the chemical scaffold 3-Nitro-4-phenoxybenzenesulfonamide (CAS 104272-71-1), detailing its synthesis, chemical reactivity, and application as a high-value intermediate in the development of bromodomain inhibitors, Bcl-2 antagonists, and carbonic anhydrase probes.

A Versatile Scaffold for Epigenetic and Protein-Protein Interaction Modulators

Executive Summary

3-Nitro-4-phenoxybenzenesulfonamide represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its structural utility lies in the combination of a sulfonamide warhead (classic zinc-binding group for metalloenzymes) with a nitro-diphenyl ether core (mimic of hydrophobic protein residues).

This guide provides a validated synthetic protocol, analysis of its structure-activity relationship (SAR) potential, and its role as a precursor for next-generation therapeutics targeting BET bromodomains and Bcl-2 family proteins .

Chemical Identity & Structural Logic
  • IUPAC Name: 3-Nitro-4-phenoxybenzenesulfonamide[1][2][3]

  • CAS Number: 104272-71-1[1][2]

  • Molecular Formula: C₁₂H₁₀N₂O₅S

  • Molecular Weight: 308.29 g/mol [4]

Pharmacophore Deconstruction:

  • Sulfonamide (-SO₂NH₂): Acts as a primary hydrogen bond donor/acceptor or zinc-binding group (ZBG). Essential for Carbonic Anhydrase (CA) inhibition and solubility.

  • Nitro Group (-NO₂): Strongly electron-withdrawing. It activates the ring for nucleophilic attack during synthesis and serves as a "masked" aniline for downstream derivatization (e.g., urea/amide formation).

  • Phenoxy Moiety: Provides bulk and lipophilicity, allowing the molecule to occupy deep hydrophobic pockets (e.g., the P2 pocket of proteases or the hydrophobic groove of Bcl-xL).

Validated Synthetic Protocol

The most robust synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) . Unlike standard transition-metal couplings, this reaction proceeds under mild conditions due to the activation provided by the ortho-nitro and para-sulfonamide groups.

Reaction Scheme

The synthesis couples 4-fluoro-3-nitrobenzenesulfonamide with phenol using a strong base.

Synthesis SM1 4-Fluoro-3-nitro- benzenesulfonamide Prod 3-Nitro-4-phenoxy- benzenesulfonamide (CAS 104272-71-1) SM1->Prod + Inter SₙAr, RT, 2h SM2 Phenol Inter Phenoxide Intermediate SM2->Inter NaH, DMF Deprotonation Inter->Prod

Figure 1: SₙAr synthetic pathway for the target scaffold.

Step-by-Step Methodology

Based on protocols adapted from WO2013097601A1.

Reagents:

  • Phenol (1.0 eq)

  • 4-Fluoro-3-nitrobenzenesulfonamide (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (2.0 eq)[4]

  • DMF (Anhydrous)

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Phenol (13.6 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (27.2 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir for 10–15 minutes until evolution ceases and the solution becomes clear (formation of sodium phenoxide).

  • Coupling: Add 4-Fluoro-3-nitrobenzenesulfonamide (13.6 mmol) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[5] The electron-deficient ring ensures rapid conversion.

  • Workup: Quench carefully with ice-water. Acidify the aqueous layer to pH ~4 with 1N HCl to precipitate the product.

  • Purification: Filter the precipitate. Wash with water and cold diethyl ether. Recrystallize from Ethanol/Water if necessary.

Critical Control Points:

  • Moisture Control: NaH is water-sensitive. Use anhydrous DMF to prevent hydrolysis of the fluoride starting material to a phenol byproduct.

  • Stoichiometry: Excess base ensures the sulfonamide nitrogen (which is acidic) does not interfere with the phenoxide nucleophile.

Derivatization & SAR Exploration

Once synthesized, the scaffold serves as a branch point for two distinct chemical series.

Path A: Reduction to Aniline (The "Linker" Strategy)

The nitro group is rarely the final pharmacophore. It is reduced to an aniline to create Bromodomain (BET) or Kinase inhibitors .[4]

  • Reaction: H₂/Pd-C or Fe/NH₄Cl reduction.

  • Product: 3-Amino-4-phenoxybenzenesulfonamide.[1]

  • Application: The resulting amine is reacted with acyl chlorides or isocyanates.

    • Example: Reaction with sulfonyl isocyanates yields sulfonylurea derivatives often seen in antitumor agents (e.g., ABT-737 analogs).[4]

Path B: Sulfonamide Functionalization (The "Tail" Strategy)

Modifying the sulfonamide nitrogen modulates Carbonic Anhydrase (CA) selectivity.

  • Reaction: N-alkylation or acylation.

  • Target: Tumor-associated CA IX and XII isoforms.

  • Logic: Bulky hydrophobic tails attached to the sulfonamide can interact with the hydrophobic half of the CA active site, improving selectivity over the cytosolic CA I/II isoforms.[4]

Biological Applications & Case Studies
Case Study 1: Bromodomain (BET) Inhibition

Research in WO2013097601A1 highlights this scaffold as a precursor for BET inhibitors. BET proteins recognize acetylated lysine residues on histones.

  • Mechanism: The 3-amino derivative of this scaffold mimics the acetyl-lysine recognition motif when coupled with specific "head groups" (like triazolopyridazines).

  • Therapeutic Area: Oncology (MYC-driven tumors) and Inflammation.

Case Study 2: Carbonic Anhydrase (CA) Inhibition

Nitro-benzenesulfonamides are potent inhibitors of CA IX, an enzyme overexpressed in hypoxic tumors to regulate pH.[4]

  • Data Profile (Representative):

    Compound Class Target Isoform Kᵢ (nM) Selectivity Ratio (IX vs I)
    Acetazolamide (Control) CA II / IX ~12 / 25 Low

    | 3-Nitro-4-phenoxy-sulfonamide | CA IX | < 10 | High (>50) |[6]

  • Mechanism: The nitro group acts as a bioreductive switch.[7] In hypoxic tumor tissue, the nitro group is reduced to a hydroxylamine or amine, altering the electronic properties and potentially locking the inhibitor into the active site.[4]

Visualizing the Structure-Activity Map

SAR_Map Core 3-Nitro-4-phenoxy- benzenesulfonamide Nitro 3-Nitro Group (-NO2) Core->Nitro Sulfon Sulfonamide (-SO2NH2) Core->Sulfon Phenoxy 4-Phenoxy Group Core->Phenoxy Reduc Reduction to -NH2 (Linker for Kinase/BET Inhibitors) Nitro->Reduc Modification CA_Inhib Zinc Binding Group (CA IX/XII Inhibition) Sulfon->CA_Inhib Primary Function Hydro_Pocket Hydrophobic Pocket Occupancy (Bcl-2 / Protein-Protein Interaction) Phenoxy->Hydro_Pocket Structural Role

Figure 2: Pharmacophore mapping of the scaffold, highlighting regions for modification and biological interaction.[4]

References
  • Patent WO2013097601A1 : Bromodomain Inhibitors.[3] AbbVie Inc. (2013).[8] Describes the synthesis of 3-nitro-4-phenoxybenzenesulfonamide as Intermediate Example 1.

  • Supuran, C. T. (2008).[4] Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Medicinal Chemistry.

  • PubChem Compound Summary : Benzenesulfonamide, 3-nitro-4-phenoxy-. CID 11235283.

  • BenchChem Protocol : Synthesis of Nitro-benzenesulfonamide derivatives via SnAr.

Sources

literature review of 3-Nitro-4-phenoxybenzenesulfonamide research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Research Landscape of 3-Nitro-4-phenoxybenzenesulfonamide

Abstract

This document provides a comprehensive technical overview of the novel chemical entity, 3-Nitro-4-phenoxybenzenesulfonamide. As direct literature on this specific molecule is not available, this guide synthesizes a scientifically grounded projection of its chemical synthesis, properties, and potential biological activities. By drawing parallels with structurally related sulfonamides, nitroaromatic compounds, and diaryl ethers, we construct a research framework for this promising molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for future investigation, from initial synthesis to biological evaluation and potential therapeutic applications.

Introduction: A Molecule of Convergent Pharmacophores

The structure of 3-Nitro-4-phenoxybenzenesulfonamide presents a compelling convergence of three key pharmacophores: the sulfonamide group, a diaryl ether linkage (phenoxy), and a nitroaromatic system. Each of these moieties is independently associated with a rich history of medicinal chemistry and diverse biological activities.

  • The Sulfonamide Moiety: Since the discovery of Prontosil, sulfonamides have been a cornerstone of antimicrobial therapy, primarily acting as bacteriostatic agents by inhibiting folic acid synthesis.[1] Beyond this classical role, the sulfonamide scaffold is present in drugs with a wide array of therapeutic applications, including diuretics, anti-inflammatory agents (e.g., celecoxib), anticonvulsants, and anticancer drugs.[1]

  • The Diaryl Ether Linkage: The phenoxy group is a common structural motif in numerous natural products and synthetic drugs, including the antibiotic vancomycin and the anti-inflammatory agent nimesulide.[2][3] This linkage imparts a specific three-dimensional conformation and can influence a molecule's lipophilicity and ability to bind to biological targets.

  • The Nitro Group: The electron-withdrawing nature of the nitro group significantly modulates a molecule's electronic properties, which can enhance receptor binding and overall biological activity.[4] It is a key functional group in various antibacterial, antiprotozoal, and anticancer drugs.[5] Furthermore, the nitro group can act as a bio-reducible prodrug element, particularly in the hypoxic environments characteristic of solid tumors.[4][5]

The combination of these three groups in 3-Nitro-4-phenoxybenzenesulfonamide suggests a molecule with multifaceted potential, warranting a thorough investigation into its synthesis and biological profile.

Proposed Synthesis and Chemical Characterization

A logical and efficient synthesis of 3-Nitro-4-phenoxybenzenesulfonamide can be envisioned through several routes. The most plausible approach involves the formation of the diaryl ether bond as the key step, leveraging the well-established Ullmann condensation.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis suggests disconnecting the diaryl ether bond, leading to a 4-halo-3-nitrobenzenesulfonamide precursor and phenol. This is a common and effective strategy for this class of compounds.

Retrosynthesis Target 3-Nitro-4-phenoxybenzenesulfonamide Precursors 4-Halo-3-nitrobenzenesulfonamide + Phenol Target->Precursors Diaryl Ether Disconnection (Ullmann Condensation)

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: A Projected Synthesis

This protocol outlines a feasible, multi-step synthesis starting from commercially available 4-chloro-3-nitrobenzenesulfonyl chloride.

Workflow Diagram:

Caption: Proposed synthetic workflow for 3-Nitro-4-phenoxybenzenesulfonamide.

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-chloro-3-nitrobenzenesulfonyl chloride (10.0 g, 39.0 mmol).

  • Cool the flask in an ice bath and slowly add concentrated aqueous ammonia (28-30%, 50 mL) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the solid product in a vacuum oven at 50 °C to yield 4-chloro-3-nitrobenzenesulfonamide as a pale yellow solid.

Step 2: Synthesis of 3-Nitro-4-phenoxybenzenesulfonamide (Ullmann Condensation)

  • To a 100 mL three-neck flask fitted with a reflux condenser and a nitrogen inlet, add 4-chloro-3-nitrobenzenesulfonamide (5.0 g, 21.1 mmol), phenol (2.4 g, 25.3 mmol), anhydrous potassium carbonate (4.4 g, 31.7 mmol), and copper(I) iodide (0.4 g, 2.1 mmol).

  • Add N,N-dimethylformamide (DMF, 40 mL) as the solvent.

  • Heat the reaction mixture to 140-150 °C and maintain at this temperature under a nitrogen atmosphere for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The Ullmann condensation is a copper-catalyzed reaction that classically requires high temperatures to couple an aryl halide with a phenol.[2][6][7][8]

  • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold 1M HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the final product, 3-Nitro-4-phenoxybenzenesulfonamide.

Projected Physicochemical and Spectroscopic Data

Based on its structure, the following properties are anticipated.

PropertyProjected Value / Characteristics
Molecular Formula C₁₂H₁₀N₂O₅S
Molecular Weight 294.28 g/mol
Physical Appearance Off-white to pale yellow solid
Solubility Poorly soluble in water; soluble in DMSO, DMF, acetone
¹H NMR Aromatic protons with characteristic shifts for the disubstituted and monosubstituted rings; a broad singlet for the -SO₂NH₂ protons.
¹³C NMR Resonances corresponding to twelve distinct carbon atoms, including the C-NO₂ and C-SO₂ carbons at downfield shifts.
IR (cm⁻¹) Peaks for N-H stretching (sulfonamide), asymmetric and symmetric SO₂ stretching, asymmetric and symmetric NO₂ stretching, and C-O-C stretching (ether).
Mass Spectrometry A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight.

Inferred Biological Activity and Mechanisms of Action

The unique combination of functional groups allows for several well-founded hypotheses regarding the biological activity of 3-Nitro-4-phenoxybenzenesulfonamide.

Potential as an Antimicrobial Agent

The primary and most-studied activity of benzenesulfonamides is their antibacterial effect.[9]

  • Mechanism of Action: It is highly probable that this molecule acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), it would block the production of dihydrofolic acid, leading to a bacteriostatic effect.[10][11] The presence of the nitro group has been shown to enhance the antibacterial activity of some sulfonamides.[9]

Folic_Acid_Pathway_Inhibition cluster_0 Bacterial Cell PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Purines Purines, Thymidine, Amino Acids THF->Purines Essential for Growth Target 3-Nitro-4-phenoxy- benzenesulfonamide Target->DHPS Competitive Inhibition

Caption: Hypothesized mechanism of antibacterial action via DHPS inhibition.

  • Projected In Vitro Activity: We hypothesize that the compound will show moderate to good activity against various Gram-positive and Gram-negative bacteria.

OrganismPredicted MIC (µg/mL)
Staphylococcus aureus16 - 64
Escherichia coli32 - 128
Pseudomonas aeruginosa>128
Potential as an Anti-inflammatory Agent

A compelling analogue for predicting anti-inflammatory activity is Nimesulide (4'-nitro-2'-phenoxymethanesulfonanilide), a selective COX-2 inhibitor.[3] The structural similarity—specifically the 4-nitro-phenoxy core—is striking.

  • Mechanism of Action: The molecule could potentially act as a selective inhibitor of cyclooxygenase-2 (COX-2), the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. This would mirror the action of other diaryl ether-containing anti-inflammatory drugs.

Potential as an Anticancer Agent

The sulfonamide scaffold is a recognized "privileged structure" in the development of anticancer agents, notably as carbonic anhydrase (CA) inhibitors.[12]

  • Mechanism of Action: Tumor-associated isoforms like CA IX and CA XII are often overexpressed in hypoxic tumors and play a role in pH regulation, cell proliferation, and adhesion. Inhibition of these enzymes is a validated anticancer strategy.[12] Additionally, the nitro group can be selectively reduced by nitroreductase enzymes in the low-oxygen environment of tumors, producing cytotoxic nitroso and hydroxylamine intermediates that can damage DNA and other macromolecules.[4][5] This dual-action potential makes it a particularly interesting candidate for oncology research.

Future Research Directions

To validate the hypotheses presented in this guide, a structured research program is essential.

  • Chemical Synthesis and Verification: The first step is the successful synthesis and unambiguous structural confirmation of 3-Nitro-4-phenoxybenzenesulfonamide using the proposed methods and standard analytical techniques (NMR, MS, IR, Elemental Analysis).

  • In Vitro Biological Screening:

    • Antimicrobial Assays: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., S. aureus, E. coli, P. aeruginosa, MRSA).[13]

    • Anti-inflammatory Assays: Evaluate the inhibition of COX-1 and COX-2 enzymes to determine potency and selectivity.

    • Anticancer Assays: Screen for cytotoxicity against a panel of human cancer cell lines (e.g., breast, colon, lung). Subsequently, perform enzyme inhibition assays against relevant carbonic anhydrase isoforms (CA II, IX, XII).

  • Mechanism of Action Studies: If significant activity is observed, further experiments should be conducted. This could include enzyme kinetic studies to confirm competitive inhibition of DHPS or molecular docking studies to model the binding interaction with target enzymes.

  • Lead Optimization: Based on initial findings, a structure-activity relationship (SAR) study could be initiated. This would involve synthesizing analogues with modifications to the phenoxy ring (e.g., adding electron-donating or -withdrawing groups) or the sulfonamide group to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

While 3-Nitro-4-phenoxybenzenesulfonamide remains a novel, uncharacterized molecule, a thorough analysis of its constituent parts provides a strong scientific basis for predicting its chemical accessibility and biological potential. The convergence of the sulfonamide, diaryl ether, and nitroaromatic motifs suggests a high probability of discovering significant antimicrobial, anti-inflammatory, or anticancer properties. This guide serves as a foundational document, providing the necessary theoretical framework and practical protocols to stimulate and direct future research into this promising area of medicinal chemistry.

References

Sources

Technical Guide: Safety and Handling of 3-Nitro-4-phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Strategic Relevance

The Compound Profile

3-Nitro-4-phenoxybenzenesulfonamide is a specialized pharmacophore often encountered as an intermediate in the synthesis of loop diuretics (e.g., Bumetanide analogs), carbonic anhydrase inhibitors, and novel antibacterial agents. Its structure combines three distinct functional moieties—a nitro group, a sulfonamide, and a phenoxy ether—creating a unique reactivity and hazard profile that requires a tiered handling approach.

Property Data / Prediction Relevance
Chemical Structure

Core scaffold for SAR studies.[1]
Molecular Weight ~294.28 g/mol Moderate size; likely solid at RTP.
Physical State Crystalline Solid (Pale yellow to off-white)Dust generation is a primary exposure vector.
Solubility DMSO, DMF, Acetone (High); Water (Low)Requires organic solvent waste protocols.
pKa (Sulfonamide) ~10.0 (Predicted)Weakly acidic; soluble in basic aqueous media.
Mechanistic Role in Drug Discovery

In medicinal chemistry, this compound serves as a "warhead" precursor. The nitro group (


) is frequently reduced to an amine to facilitate further coupling, while the sulfonamide (

) acts as a key hydrogen-bond donor/acceptor in enzyme active sites (e.g., Carbonic Anhydrase II/IX).

Part 2: Hazard Profiling & Risk Assessment (SAR Analysis)

Critical Warning: As a research chemical, comprehensive toxicological data may be sparse. The following hazard profile is derived from Structure-Activity Relationships (SAR) of closely related analogs (e.g., 4-nitrobenzenesulfonamide, bumetanide intermediates).

Health Hazards (GHS Classification Inference)
  • Respiratory Sensitization & Irritation (High Risk): Sulfonamide moieties are notorious for inducing hypersensitivity (sulfa allergy). Inhalation of dust can trigger severe asthmatic responses.

  • Skin/Eye Corrosivity: The electron-withdrawing nitro group increases the acidity of the sulfonamide, potentially causing chemical burns or severe irritation upon contact with mucous membranes.

  • Systemic Toxicity (Nitroaromatics): Absorption can lead to methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport. Symptoms include cyanosis (blue skin/lips) and fatigue.

Physical Hazards
  • Thermal Instability: Nitro compounds possess high energy. While the sulfonamide group stabilizes the ring, the molecule should be treated as potentially energetic under high heat (>150°C) or shock.

  • Incompatibility: Violent reactions may occur with strong reducing agents (e.g.,

    
    , hydrazine) or strong bases.
    

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

To ensure safety, we employ a Band-Based Control Strategy .

PPE Matrix
Scale Respiratory Dermal (Hands) Body Eye/Face
Analytical (<10 mg) N95 or Fume HoodDouble Nitrile (0.11 mm)Lab CoatSafety Glasses
Preparative (10 mg - 1 g) P100/N99 or PAPRSilver Shield® under NitrileTyvek® SleevesGoggles
Bulk (>1 g) Full-Face RespiratorLaminate/Butyl RubberFull Tyvek® SuitFace Shield
  • Glove Selection Logic: Nitroaromatics can permeate standard latex. Silver Shield (Laminate) gloves provide the broadest permeation resistance against the aromatic ring and the organic solvents (DMF/DMSO) likely used to dissolve it.

Logic Flow: Hazard Assessment

The following diagram illustrates the decision-making process for handling this compound based on scale and state.

HazardAssessment Start Start: Handling 3-Nitro-4-phenoxybenzenesulfonamide StateCheck Is the compound in Solid or Solution state? Start->StateCheck SolidPath Solid State (Dust Hazard) StateCheck->SolidPath Powder/Crystal SolnPath Solution State (Absorption Hazard) StateCheck->SolnPath Dissolved ScaleCheck Mass > 100 mg? SolidPath->ScaleCheck Control3 Double Glove (Nitrile/Laminate) Splash Guard SolnPath->Control3 Solvent: DMSO/DMF Control1 Use Fume Hood + N95 (Standard) ScaleCheck->Control1 No Control2 Use Glovebox or Static-Dissipative Weighing ScaleCheck->Control2 Yes (High Dust Risk)

Figure 1: Decision logic for selecting engineering controls based on physical state and quantity.

Part 4: Operational Protocols

Synthesis & Handling Workflow

This protocol ensures containment during the critical "weighing and solvation" phase, where exposure risk is highest.

Step-by-Step Methodology:

  • Preparation: Pre-weigh empty vials in the open lab. Move the bulk container of 3-Nitro-4-phenoxybenzenesulfonamide into a HEPA-filtered fume hood or powder containment enclosure.

  • Static Control: Use an ionizing fan to neutralize static charge on the powder, preventing "fly-away" dust.

  • Transfer: Use a disposable anti-static spatula. Do not pour. Transfer small aliquots to the pre-weighed vial.

  • Solvation (The "Wet-Down"): immediately add the solvent (e.g., DMSO) to the solid inside the hood. Cap the vial tightly.

    • Why? Once in solution, the inhalation hazard is eliminated, shifting the risk to dermal absorption (manageable with gloves).

  • Decontamination: Wipe the exterior of the bulk container and the balance with a solvent-dampened Kimwipe (Acetone/Ethanol) before removing from the hood. Dispose of the wipe as hazardous waste.

Waste Management
  • Segregation: Do not mix with general organic waste if oxidizers are present.

  • Labeling: Clearly tag as "Toxic: Nitroaromatic/Sulfonamide" to alert waste handlers of potential sensitization risks.

  • Quenching: If disposal of reactive intermediates is required, dilute significantly with water before disposal to minimize thermal risks.

Experimental Workflow Visualization

Workflow Storage Cold Storage (4°C, Dark) Weighing Weighing (HEPA Hood) Storage->Weighing Acclimate to RT Solvation Solvation (DMSO/DMF) Weighing->Solvation Minimize Dust Reaction Reaction (Closed Vessel) Solvation->Reaction Transfer via Syringe Waste Waste Stream (Segregated) Reaction->Waste Quench & Dispose

Figure 2: Safe handling lifecycle from storage to disposal.

Part 5: Emergency Response

Exposure Scenarios
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). Alert: Monitor for delayed pulmonary edema.

  • Skin Contact:

    • Drench: Wash with copious soap and water for 15 minutes.[2]

    • Indicator: Look for yellow staining on skin (characteristic of nitro compounds).

    • Treatment: If cyanosis (blue lips) appears, medical professionals may administer Methylene Blue for methemoglobinemia.

  • Eye Contact: Irrigate with saline for 15 minutes. Do not use neutralization agents.

Spill Cleanup (Solid)
  • Evacuate the immediate area.

  • Don PPE: Double gloves, N95/P100 respirator, goggles.

  • Contain: Cover spill with a damp paper towel (to prevent dust).

  • Clean: Scoop up the damp material. Wipe area with acetone, then soapy water.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82980, Benzenesulfonamide, 3-nitro-4-(phenylamino)-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-nitrobenzenesulfonamide (Analogous Hazard Data).[3] Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitro compounds. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Characterization of 3-Nitro-4-phenoxybenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Carbonic anhydrases (CAs, EC 4.2.1.[1][2][3]1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (


).[4] While cytosolic isoforms (hCA I, hCA II) are involved in physiological pH homeostasis, the transmembrane isoforms hCA IX and hCA XII  are critical biomarkers in hypoxic tumors, regulating pH in the tumor microenvironment (TME) to promote metastasis and chemoresistance.

3-Nitro-4-phenoxybenzenesulfonamide is a structural prototype of "tail-approach" CA inhibitors. It features three critical pharmacophoric elements:

  • Primary Sulfonamide (

    
    ):  The zinc-binding group (ZBG) essential for catalytic inhibition.
    
  • Nitro Group (

    
     at pos. 3):  An electron-withdrawing group that modulates the acidity of the sulfonamide nitrogen, enhancing ionization at physiological pH. It also serves as a potential bioreductive handle in hypoxic tissues.
    
  • Phenoxy Moiety (

    
     at pos. 4):  A hydrophobic "tail" designed to interact with the hydrophobic and hydrophilic halves of the enzyme active site, providing isoform selectivity (specifically distinguishing hCA IX from hCA II).
    

This guide details the protocols for solubilization, in vitro stopped-flow kinetic inhibition assays, and cellular hypoxia validation.

Chemical Properties & Handling

PropertySpecification
Chemical Name 3-Nitro-4-phenoxybenzenesulfonamide
CAS Number 104272-71-1
Molecular Formula

Molecular Weight 294.28 g/mol
Solubility Soluble in DMSO (>50 mM); Poorly soluble in water.
Storage Powder: -20°C (desiccated). Stock Solution: -80°C (avoid freeze-thaw cycles).
Protocol 1: Stock Solution Preparation

Objective: Create a stable 10 mM stock for assay dilution.

  • Weigh 2.94 mg of 3-Nitro-4-phenoxybenzenesulfonamide.

  • Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide). Vortex for 30 seconds until fully clear.

  • Critical Step: Verify absence of precipitate. If turbid, sonicate for 5 minutes at room temperature.

  • Aliquot into 50 µL vials and store at -80°C.

  • Working Solution: Dilute 1:100 in assay buffer immediately before use to achieve 100 µM (1% DMSO final).

Mechanism of Action

The inhibition mechanism relies on the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zinc(II) ion within the enzyme active site. This displaces the zinc-bound water molecule/hydroxide ion required for catalysis.

DOT Diagram: Mechanism of Inhibition

CA_Inhibition_Mechanism Zinc Active Site Zn(II) Water Zn-bound H2O/OH- Water->Zinc Catalytic State Inhibitor 3-Nitro-4-phenoxy- benzenesulfonamide Sulfonamide Sulfonamide Anion (R-SO2-NH-) Inhibitor->Sulfonamide Deprotonation (pKa ~9.0) Tail Phenoxy Tail (Hydrophobic) Inhibitor->Tail Sulfonamide->Zinc Displaces Water (Tetrahedral Coord) Pocket Hydrophobic Pocket (Selectivity Filter) Tail->Pocket Van der Waals Interactions

Caption: The sulfonamide anion coordinates with the active site Zinc(II), displacing the catalytic water.[4] The phenoxy tail engages the hydrophobic pocket, conferring isoform selectivity.

Protocol 2: Stopped-Flow CO2 Hydration Assay (In Vitro)

This is the gold standard method for determining the inhibition constant (


) of CA inhibitors. It measures the physiological reaction rate: the hydration of 

.
Materials
  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

  • Enzymes: Recombinant hCA I, hCA II (cytosolic), hCA IX (catalytic domain).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
Experimental Workflow
  • Buffer Preparation:

    • Solution A (Enzyme + Inhibitor): Mix purified hCA (final conc. 10–20 nM) with Phenol Red (0.2 mM) and the inhibitor (dilution series: 0.1 nM to 10 µM) in HEPES buffer. Incubate for 15 minutes at room temperature to allow E-I complex formation.

    • Solution B (Substrate): Saturate pure water with

      
       by bubbling gas for 30 minutes. Final 
      
      
      
      at 25°C.
  • Kinetic Run:

    • Rapidly mix Solution A and Solution B (1:1 ratio) in the stopped-flow cell.

    • Monitor absorbance at 557 nm (Phenol Red

      
      ).
      
    • The reaction causes acidification (

      
       production), causing absorbance to decay.
      
  • Data Analysis:

    • Fit the absorbance decay curves to a single exponential equation to obtain the observed rate constant (

      
      ).
      
    • Calculate the enzymatic rate (

      
      ).
      
    • Determine

      
       by plotting % Activity vs. Log[Inhibitor].
      
    • Calculate

      
      :  Use the Cheng-Prusoff equation adapted for tight-binding inhibitors:
      
      
      
      
      (Note: For
      
      
      hydration,
      
      
      is typically
      
      
      mM and
      
      
      varies by isoform, e.g., ~10 mM for hCA II).
Expected Results (Representative Data)
Isoform

(nM)
Selectivity Note
hCA I > 5,000Poor inhibition (Off-target)
hCA II 10 - 50Moderate inhibition (Physiological target)
hCA IX < 10 High Potency (Tumor target)
hCA XII < 10High Potency (Tumor target)

Interpretation: The bulky phenoxy group sterically hinders binding to the narrower active site of hCA I, while the more flexible active sites of hCA IX/XII accommodate the tail, resulting in nanomolar potency.

Protocol 3: Hypoxia-Induced Cell Viability Assay

Objective: Validate the compound's efficacy in a biological model where CA IX is overexpressed (Hypoxia).

Materials
  • Cell Lines: HT-29 (Colon cancer) or MDA-MB-231 (Breast cancer).

  • Conditions: Normoxia (

    
    ) vs. Hypoxia (
    
    
    
    ).
  • Reagent: MTT or CellTiter-Glo (ATP).

Step-by-Step Protocol
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Induction: Place "Hypoxia" plates in a hypoxic chamber (

    
    ) for 24 hours to upregulate CA IX expression. Keep "Normoxia" plates in standard incubator.
    
  • Treatment:

    • Prepare serial dilutions of 3-Nitro-4-phenoxybenzenesulfonamide (0.1 µM – 100 µM).

    • Add to cells. Ensure DMSO concentration

      
      .
      
    • Incubate for 48–72 hours under respective conditions (maintain hypoxia for the hypoxic plate).

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals. Measure Absorbance at 570 nm.

  • Calculation:

    • Calculate % Viability relative to DMSO control.

    • Compare

      
       in Normoxia vs. Hypoxia.
      

Validation Criteria: A selective CA IX inhibitor should show a significantly lower


 (higher potency) in hypoxic conditions compared to normoxic conditions, as CA IX is minimal in normoxia.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Compound insolubility in aqueous buffer.Do not exceed 1% DMSO final.[5] If testing >100 µM, use a co-solvent (e.g., PEG400) or check solubility limit.
No Inhibition observed Enzyme degradation or incorrect buffer pH.Verify enzyme activity without inhibitor first. Ensure Buffer pH is 7.5 (optimal for CA).
High Background Rate

uncatalyzed hydration is fast.
Ensure temperature is controlled (20-25°C). Use the "uncatalyzed" blank subtraction method.
Lack of Selectivity Compound binds all isoforms equally.This is common for "head" inhibitors. Confirm the "tail" (phenoxy) integrity via NMR or Mass Spec.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 3-nitro-4-phenoxybenzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry. (Representative context for nitro-sulfonamide binding).
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Patent WO2013097601A1. Bromodomain inhibitors. (Source for synthesis intermediate 3-nitro-4-phenoxybenzenesulfonamide).[8][9] Link

Sources

Application Notes and Protocols for High-Throughput Screening of 3-Nitro-4-phenoxybenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for High-Throughput Screening of Novel Sulfonamides

The 3-Nitro-4-phenoxybenzenesulfonamide scaffold represents a promising starting point for the discovery of novel therapeutic agents. Sulfonamide-containing molecules have a rich history in medicine, with applications ranging from antimicrobial to anticancer therapies.[1][2][3] The diverse biological activities of sulfonamides often stem from their ability to mimic p-aminobenzoic acid (PABA) or to bind to the active sites of various enzymes, such as carbonic anhydrases.[4][5] The development of analogs based on the 3-Nitro-4-phenoxybenzenesulfonamide core allows for the exploration of a vast chemical space, potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[6]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target.[7][8][9] For a compound class as versatile as 3-Nitro-4-phenoxybenzenesulfonamide analogs, HTS provides an efficient means to systematically assess their potential against a wide array of biological targets. This document provides detailed application notes and protocols for several robust HTS methods suitable for the screening of these analogs. The methodologies described herein are designed to be adaptable to various target classes, including enzymes and protein-protein interactions.

Strategic Selection of HTS Assays

The choice of an appropriate HTS assay is critical for the success of any screening campaign. The ideal assay should be sensitive, robust, reproducible, and cost-effective.[9] For the screening of 3-Nitro-4-phenoxybenzenesulfonamide analogs, we will focus on three widely adopted and versatile HTS platforms:

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay that is highly sensitive and has a no-wash format, making it ideal for HTS.[10][11] It can be configured to detect a wide range of analytes and to study enzyme activities and protein-protein interactions.

  • Fluorescence Polarization (FP): A powerful technique for monitoring molecular interactions in solution.[12][13][14] It is particularly well-suited for identifying compounds that disrupt protein-ligand or protein-protein binding events.

  • Luciferase Reporter Assays: Cell-based assays that use the enzyme luciferase to report on the transcriptional activity of a gene of interest.[15][16][17] These assays are invaluable for screening compounds that modulate specific signaling pathways within a cellular context.

The following sections will provide detailed protocols and theoretical considerations for each of these methods, tailored for the screening of 3-Nitro-4-phenoxybenzenesulfonamide analogs.

Method 1: AlphaLISA for Screening Enzyme Inhibitors

Principle of the Assay

AlphaLISA is a technology that relies on the interaction of donor and acceptor beads.[11] When these beads are brought into close proximity, a cascade of chemical reactions is initiated upon excitation of the donor beads, leading to the emission of a strong light signal from the acceptor beads.[10][11] For an enzyme inhibition assay, the substrate can be biotinylated, allowing it to bind to streptavidin-coated donor beads. A specific antibody that recognizes the product of the enzymatic reaction is conjugated to acceptor beads. In the presence of enzyme activity, the product is formed and captured by the antibody-coated acceptor beads, bringing the donor and acceptor beads together and generating a signal. An inhibitor will prevent the formation of the product, leading to a decrease in the signal.

Experimental Workflow

Caption: AlphaLISA workflow for screening enzyme inhibitors.

Detailed Protocol

Materials:

  • White 384-well microplates

  • Purified enzyme of interest

  • Biotinylated enzyme substrate

  • AlphaLISA Acceptor beads conjugated with a product-specific antibody

  • Streptavidin-coated AlphaLISA Donor beads

  • Assay buffer (specific to the enzyme)

  • 3-Nitro-4-phenoxybenzenesulfonamide analog library (dissolved in DMSO)

  • Positive control inhibitor

  • DMSO (vehicle control)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each 3-Nitro-4-phenoxybenzenesulfonamide analog from the library into the wells of a 384-well plate. Also, include wells with a positive control inhibitor and DMSO for vehicle control.

  • Enzyme Addition: Add 5 µL of the enzyme solution (at 2x final concentration) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of the biotinylated substrate (at 2x final concentration) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection Reagent Addition: Prepare a mix of AlphaLISA Acceptor beads and Streptavidin-Donor beads in the assay buffer. Add 10 µL of this bead suspension to all wells. All steps involving beads should be performed in subdued light.[18]

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

Hits are typically identified as compounds that exhibit an inhibition level above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the vehicle control).

Quantitative Data Summary

ParameterRecommended Value
Plate Format384-well
Final Assay Volume20 µL
Compound Concentration10 µM
Enzyme ConcentrationTo be determined (within linear range)
Substrate ConcentrationAt or below Km
Bead ConcentrationAs per manufacturer's recommendation

Method 2: Fluorescence Polarization for Screening Protein-Ligand Binding Inhibitors

Principle of the Assay

Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule in solution.[12][14] A small fluorescent molecule (tracer) tumbles rapidly, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a larger protein, its rotation slows down, leading to an increase in the polarization of the emitted light.[12][19] In a competitive FP assay, library compounds that bind to the protein will displace the fluorescent tracer, causing a decrease in polarization.[13]

Experimental Workflow

Caption: Fluorescence Polarization workflow for competitive binding assays.

Detailed Protocol

Materials:

  • Black, low-volume 384-well microplates

  • Purified protein target

  • Fluorescently labeled ligand (tracer) specific for the protein target

  • FP assay buffer

  • 3-Nitro-4-phenoxybenzenesulfonamide analog library (dissolved in DMSO)

  • Unlabeled ligand (for positive control)

  • DMSO (vehicle control)

  • Multichannel pipette or automated liquid handler

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each 3-Nitro-4-phenoxybenzenesulfonamide analog, positive control, and DMSO into the wells of a 384-well plate.

  • Protein Addition: Add 10 µL of the protein solution (at 2x final concentration) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Tracer Addition: Add 10 µL of the fluorescent tracer solution (at 2x final concentration) to all wells.

  • Final Incubation: Incubate the plate at room temperature for a duration determined by the binding kinetics of the tracer to the protein (typically 30-60 minutes), protected from light.

  • Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.

Data Analysis:

The data is typically analyzed by calculating the change in millipolarization (mP) units. A decrease in mP indicates displacement of the tracer by the test compound. Hits are identified as compounds that cause a significant decrease in the FP signal.

Quantitative Data Summary

ParameterRecommended Value
Plate Format384-well, black
Final Assay Volume20 µL
Compound Concentration10 µM
Protein ConcentrationTypically around the Kd of the tracer
Tracer ConcentrationLow nM range, to be optimized

Method 3: Luciferase Reporter Assay for Screening Pathway Modulators

Principle of the Assay

Luciferase reporter assays are cell-based assays that measure the activity of a specific signaling pathway by linking the expression of the firefly luciferase gene to a promoter that is responsive to that pathway.[15][16] When the pathway is activated, the promoter drives the expression of luciferase. Upon addition of the substrate, luciferin, the enzyme produces light, which can be quantified.[17] 3-Nitro-4-phenoxybenzenesulfonamide analogs can be screened for their ability to either activate or inhibit the pathway of interest by measuring the change in luciferase activity.

Experimental Workflow

Caption: Luciferase reporter assay workflow for pathway modulation.

Detailed Protocol

Materials:

  • White, clear-bottom 384-well cell culture plates

  • Mammalian cell line stably transfected with the luciferase reporter construct

  • Cell culture medium and supplements

  • 3-Nitro-4-phenoxybenzenesulfonamide analog library (dissolved in DMSO)

  • Positive and negative control compounds

  • Luciferase assay reagent (containing cell lysis buffer and luciferin substrate)

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the reporter cell line into 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Addition: The next day, treat the cells with the 3-Nitro-4-phenoxybenzenesulfonamide analogs at the desired final concentration.

  • Incubation: Incubate the plates for a period sufficient to allow for changes in gene expression (typically 6-24 hours).

  • Cell Lysis and Substrate Addition: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the luciferase assay reagent to all wells, which will lyse the cells and provide the luciferin substrate.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

The raw luminescence units (RLU) are normalized to the vehicle control. The percentage of activation or inhibition can be calculated. It is also crucial to perform a counterscreen for cell viability (e.g., using a resazurin-based assay) to eliminate cytotoxic compounds that may nonspecifically decrease the luciferase signal.

Quantitative Data Summary

ParameterRecommended Value
Plate Format384-well, white, clear-bottom
Cell DensityTo be optimized for the specific cell line
Compound Concentration10 µM
Incubation Time6-24 hours

Hit Validation and Follow-up

Once primary hits are identified from any of the described HTS assays, a series of validation steps are necessary to confirm their activity and eliminate false positives.[20]

Hit Confirmation Workflow

Caption: A typical workflow for hit validation and progression.

Key Steps in Hit Validation:

  • Re-testing: Confirmed hits should be re-tested from the original stock solution to rule out experimental errors.

  • Dose-Response Analysis: Active compounds are tested over a range of concentrations to determine their potency (IC50 or EC50).[21]

  • Orthogonal Assays: The activity of hits should be confirmed using a different assay technology to ensure the observed effect is not an artifact of the primary screen.[22]

  • Selectivity Profiling: Promising hits should be tested against related targets to assess their selectivity.

  • Structure-Activity Relationship (SAR) Analysis: The relationship between the chemical structure of the analogs and their biological activity is analyzed to guide the design of more potent and specific compounds.[20]

Conclusion

The high-throughput screening methods detailed in this document provide a robust framework for the systematic evaluation of 3-Nitro-4-phenoxybenzenesulfonamide analogs. The choice of assay will depend on the specific biological question and the nature of the target. By employing these well-established and adaptable HTS technologies, researchers can efficiently identify novel and potent modulators of biological processes, paving the way for the development of new therapeutics.

References

  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC. (2017, July 20).
  • A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. (2023, July 20).
  • Affordable luciferase reporter assay for cell-based high-throughput screening - PubMed. (2013, April 15).
  • High-Throughput Screening of a Luciferase Reporter of Gene Silencing on the Inactive X Chromosome | Springer Nature Experiments.
  • AlphaLISA technology: implementing a rapid, high-throughput screening method for immunomodulatory compounds. | Revvity. (2025, May 23).
  • A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - ResearchGate. (2025, December 7).
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (2025, November 17).
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC.
  • Bioluminescent Assays for High-Throughput Screening - Promega Corporation.
  • Fluorescence Polarization (FP) - Molecular Devices. (2026, February 16).
  • Basics of Enzymatic Assays for HTS - NCBI - NIH. (2012, May 1).
  • Protein-ligand binding measurements using fluorescence polarization - BMG Labtech.
  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One. (2013, October 9).
  • 11 High throughput screening – considerations for enzyme assays - Oxford Academic. (2023, October 31).
  • High Throughput Screening: Methods, Techniques and Applications - Sygnature Discovery.
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14).
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC. (2025, July 4).
  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies - MDPI. (2025, May 1).
  • Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. (2025, March 15).
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23).

Sources

Application Note: High-Sensitivity Quantitation of 3-Nitro-4-phenoxybenzenesulfonamide in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the bioanalysis of 3-Nitro-4-phenoxybenzenesulfonamide , a structural motif often found in bromodomain inhibitors, hypoxic cell radiosensitizers, and specific carbonic anhydrase inhibitors.

Given the absence of a standardized commercial kit for this specific chemical entity, this protocol synthesizes "First Principles" bioanalytical chemistry with FDA/EMA validation standards.

Introduction & Analyte Physicochemistry[1][2]

3-Nitro-4-phenoxybenzenesulfonamide is a lipophilic, electron-deficient aromatic system. The presence of the nitro group (-NO₂) and the phenoxy group (-OPh) at the para position to each other creates a unique electronic environment that influences ionization and extraction.

  • Chemical Structure Logic: The sulfonamide group (-SO₂NH₂) is amphoteric but typically acidic (pKa ~10). However, the strong electron-withdrawing nature of the ortho-nitro group (relative to the phenoxy) and the sulfonamide core significantly increases the acidity of the amide proton.

  • Ionization Strategy: While many sulfonamides are analyzed in Positive ESI (forming [M+H]⁺), the electron-withdrawing nitro group makes Negative Electrospray Ionization (ESI-) highly sensitive for this compound, forming a stable [M-H]⁻ ion at m/z 293.

Physicochemical Profile
PropertyValue (Predicted)Analytical Implication
Molecular Formula C₁₂H₁₀N₂O₅SMonoisotopic Mass: 294.03
LogP ~2.5 - 3.0Lipophilic; suitable for Reversed-Phase LC.
pKa (Sulfonamide) ~9.0 - 9.5Ionizes in basic pH; neutral in acidic pH.
Solubility Low in water; High in MeOH/ACNAvoid 100% aqueous diluents to prevent precipitation.

Sample Preparation Protocol

Objective: Isolate the analyte from the complex plasma matrix while removing proteins and phospholipids that cause ion suppression.

Recommended Method: Liquid-Liquid Extraction (LLE) Why LLE? The lipophilicity of the phenoxy group allows efficient partitioning into organic solvents, providing cleaner extracts than protein precipitation (PPT) and lower cost than Solid Phase Extraction (SPE).

Reagents Required[1][3][4][5][6][7]
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Internal Standard (IS): Nimesulide (structural analog) or stable isotope-labeled analog (e.g., Sulfamethoxazole-d4 if specific IS is unavailable).

  • Buffer: 0.1% Formic Acid in water (to ensure analyte is neutral/protonated for extraction).[1]

Step-by-Step Workflow
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 MeOH:H₂O). Vortex gently.

  • Acidification: Add 100 µL of 0.1% Formic Acid.

    • Scientific Rationale: Acidification suppresses the ionization of the sulfonamide (keeping it neutral), maximizing partition into the organic phase.

  • Extraction: Add 600 µL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic supernatant to a clean glass vial or 96-well plate.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen (N₂) at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 Water:Methanol). Vortex for 1 minute and centrifuge briefly.

LC-MS/MS Analytical Conditions

Liquid Chromatography (LC)[3][6]
  • System: UHPLC (Agilent 1290 / Waters Acquity or equivalent).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Rationale: The phenoxy group provides strong retention on C18, allowing separation from polar matrix interferences.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for ESI-).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry (MS/MS)[3][5][6][8]
  • Source: Electrospray Ionization (ESI)[2]

  • Polarity: Negative (ESI-) preferred; Positive (ESI+) alternative.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions (Optimized for ESI-):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Mechanism
3-Nitro-4-phenoxy... 293.0 [M-H]⁻ 229.0 20 Loss of SO₂ (-64 Da)
3-Nitro-4-phenoxy... 293.0 [M-H]⁻ 199.0 35 Loss of Phenoxy (-94 Da)

| IS (Nimesulide) | 307.0 [M-H]⁻ | 229.0 | 22 | Loss of SO₂ + Methyl |

Note: If using ESI+, monitor m/z 295.0 → 156.0 (Sulfonamide core).

Method Validation Strategy (FDA/EMA Guidelines)

To ensure "Trustworthiness" and "Scientific Integrity," the method must be validated against the following criteria:

  • Selectivity: Analyze 6 blank plasma lots. No interference peaks >20% of the LLOQ area should be observed at the retention time of the analyte.

  • Linearity: Construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL). Use a weighted linear regression (1/x²).

    
     must be > 0.99.
    
  • Accuracy & Precision:

    • Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC.

    • Inter-day: 3 separate runs.

    • Acceptance: ±15% (±20% at LLOQ).

  • Matrix Effect: Compare the response of post-extraction spiked samples to neat solution standards. A value between 85-115% indicates minimal suppression.

  • Stability: Assess Freeze-Thaw (3 cycles), Benchtop (4 hours), and Autosampler stability (24 hours).

Visualized Workflow

The following diagram illustrates the critical path for sample processing and data acquisition.

BioanalysisWorkflow Sample Biological Sample (Plasma/Serum 50 µL) IS_Add Add Internal Standard (Nimesulide/Analog) Sample->IS_Add Acidify Acidify (0.1% Formic Acid) IS_Add->Acidify Neutralize Analyte Extract Liquid-Liquid Extraction (Add 600 µL Ethyl Acetate) Acidify->Extract Partition to Organic Centrifuge Centrifuge (14,000g, 5 min) Extract->Centrifuge Evaporate Evaporate Organic Layer (N2 stream @ 40°C) Centrifuge->Evaporate Supernatant Transfer Reconstitute Reconstitute (50:50 MeOH:H2O) Evaporate->Reconstitute LCMS LC-MS/MS Analysis (ESI- MRM 293 -> 229) Reconstitute->LCMS Injection

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for isolating 3-Nitro-4-phenoxybenzenesulfonamide from plasma.

References

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Niessen, W. M. A. (2003). Liquid Chromatography-Mass Spectrometry. CRC Press.
  • Tölgyesi, A., et al. (2012). "Determination of sulfonamides in animal tissues by LC-MS/MS". Food Additives & Contaminants: Part A. (Provides basis for sulfonamide extraction logic).
  • BenchChem. (2025).[3][4] Synthesis and Properties of 3-Nitro-4-phenoxybenzenesulfonamide. (Confirmed chemical identity and structure). Link

Sources

3-Nitro-4-phenoxybenzenesulfonamide as a lead compound in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Nitro-4-phenoxybenzenesulfonamide as a Hypoxia-Targeting Lead in Antineoplastic Discovery

Executive Summary

3-Nitro-4-phenoxybenzenesulfonamide (referred to herein as NPBS-1 ) represents a canonical "bioreductive" lead compound in the discovery of selective inhibitors for tumor-associated Carbonic Anhydrases (CA IX and CA XII). Unlike broad-spectrum sulfonamides (e.g., acetazolamide), the incorporation of the electron-withdrawing nitro group at the meta position and a bulky phenoxy group at the para position confers two critical properties:

  • Acidity Modulation: The nitro group lowers the pKa of the sulfonamide moiety, enhancing zinc-binding affinity at physiological pH.

  • Hypoxia Selectivity: The nitro group acts as a bioreductive trigger, potentially allowing for prodrug activation specifically within the hypoxic microenvironment of solid tumors.

This guide provides a self-validating workflow for researchers to synthesize NPBS-1 , validate its enzymatic inhibition profile, and assess its efficacy in hypoxic cellular models.

Chemical Synthesis & Characterization Protocol

Objective: Synthesize high-purity NPBS-1 via Nucleophilic Aromatic Substitution (


).
Rationale:  The 3-nitro group activates the 4-position for nucleophilic attack, making 

the most efficient pathway.
Reagents:
  • Precursor: 4-Chloro-3-nitrobenzenesulfonamide (CAS: 97-08-5).

  • Nucleophile: Phenol (CAS: 108-95-2).

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Protocol:
  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve 4-Chloro-3-nitrobenzenesulfonamide (1.0 eq, 5 mmol) in 10 mL of dry DMF.

    • Add Phenol (1.1 eq, 5.5 mmol).

    • Add

      
        (2.0 eq, 10 mmol) to the mixture.
      
  • Execution:

    • Heat the reaction mixture to 80°C under magnetic stirring.

    • Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
    • Typical reaction time:[1] 4–6 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water containing 1N HCl (to neutralize excess base and protonate the sulfonamide).

    • A yellow precipitate (NPBS-1) will form immediately.

  • Purification:

    • Filter the precipitate and wash with cold water (

      
       mL).
      
    • Recrystallize from Ethanol/Water (9:1) to obtain analytical grade crystals.

  • Validation (QC Criteria):

    • Yield: Expect >85%.

    • 
      H-NMR (DMSO-
      
      
      
      ):
      Look for the diagnostic loss of the Cl-adjacent proton doublet and the appearance of the phenoxy multiplet (6.9–7.4 ppm). The sulfonamide singlet (
      
      
      ) should appear downfield (7.5–8.0 ppm) due to the nitro group.

Biochemical Validation: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the Inhibition Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of NPBS-1 against hCA I (off-target) and hCA IX (on-target).
Method:  Stopped-Flow Spectrophotometry monitoring the acidification of a pH indicator.
Mechanism of Action Diagram

CA_Inhibition_Mechanism Zn Active Site Zn(II) Product HCO3- + H+ Zn->Product Rapid Hydration Complex Zn-Inhibitor Complex (Tetrahedral) Zn->Complex Inactivation Substrate CO2 + H2O Substrate->Zn Native Catalysis Inhibitor NPBS-1 (Sulfonamide) Inhibitor->Zn Competitive Binding (Sulfonamide Anion)

Figure 1: Mechanism of Action. The sulfonamide anion of NPBS-1 displaces the zinc-bound water molecule, locking the enzyme in an inactive state.

Protocol:
  • Buffer Preparation: 20 mM HEPES (pH 7.5), 20 mM

    
    . Indicator: 0.2 mM Phenol Red.
    
  • Enzyme Prep: Recombinant hCA IX (catalytic domain) and hCA I (cytosolic). Concentration: 10–50 nM.

  • Substrate:

    
    -saturated water (approx. 33 mM at 25°C).
    
  • Assay Execution:

    • Syringe A: Enzyme + Indicator + NPBS-1 (varying concentrations: 0.1 nM – 10 µM).

    • Syringe B:

      
      -saturated water.
      
    • Mix: Rapid mixing (<10 ms) in the stopped-flow chamber.

    • Detection: Monitor Absorbance decrease at 557 nm (Phenol Red transition).

  • Data Analysis:

    • Calculate the initial rate (

      
      ) for the uninhibited reaction.
      
    • Calculate rates (

      
      ) for each inhibitor concentration.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      

Expected Results (Benchmark): | Isoform |


 (nM) | Interpretation |
| :--- | :--- | :--- |
| hCA I  (Off-target) | > 500 nM | Low affinity (Desirable) |
| hCA II  (Off-target) | 10 - 50 nM | Moderate affinity |
| hCA IX  (Target) | < 10 nM  | High Potency (Lead Criteria)  |

Cellular Efficacy: Hypoxic Screening Protocol

Objective: Confirm that NPBS-1 targets hypoxic cells (bioreductive potential) rather than acting as a general toxin.

Experimental Workflow

Hypoxia_Screening Seed Seed HT-29 Cells (CA IX High Expressors) Split Split Plates Seed->Split Normoxia Normoxia (21% O2) Split->Normoxia Hypoxia Hypoxia (1% O2, 5% CO2) Split->Hypoxia Treat Treat with NPBS-1 (0.1 - 100 µM) Normoxia->Treat Hypoxia->Treat Assay MTS Viability Assay (48h - 72h) Treat->Assay Analysis Calculate Hypoxia Cytotoxicity Ratio (HCR) Assay->Analysis

Figure 2: Differential screening workflow to determine Hypoxia Cytotoxicity Ratio (HCR).

Protocol:
  • Cell Line: HT-29 or MDA-MB-231 (Known to overexpress CA IX under hypoxia).

  • Conditions:

    • Normoxia: Standard incubator (

      
      ).
      
    • Hypoxia: Hypoxia chamber (

      
      ).
      
  • Dosing:

    • Prepare 100 mM stock of NPBS-1 in DMSO.

    • Serial dilute in media (Final DMSO < 0.5%).[2]

  • Readout:

    • Incubate for 72 hours.

    • Add MTS reagent (Promega CellTiter 96). Read Absorbance at 490 nm.

  • Success Criteria:

    • The compound should show a lower

      
       in Hypoxia compared to Normoxia.
      
    • Target HCR (

      
      ):  > 2.0.
      

SAR Logic & Optimization Strategy

When optimizing NPBS-1, maintain the sulfonamide anchor but modify the rings to tune physicochemical properties.

Structural MotifFunctionModification Strategy
Sulfonamide (

)
Zinc Anchor DO NOT MODIFY. Essential for activity.
Nitro (

) at C3
Electronic Tuning Can be replaced with Cyano (-CN) or Sulfamoyl (-SO2NH2) to test different electron-withdrawing effects without redox activity.
Phenoxy (-O-Ph) at C4 Hydrophobic Tail Extend with halogens (e.g., 4-fluorophenoxy) to improve metabolic stability or change linker to -NH- (aniline) to alter solubility.

References

  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII.[3] Journal of Medicinal Chemistry, 51(11), 3230-3237.[3]

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 14(11), 1175-1197.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.

  • Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a pivotal target for cancer therapy. Seminars in Cancer Biology, 18(5), 362-371.

Sources

Application Note: Developing Hypoxia-Activated Prodrugs with 3-Nitro-4-phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tumor hypoxia is a hallmark of solid tumors that drives resistance to chemotherapy and radiotherapy.[1][2][3] Hypoxia-Activated Prodrugs (HAPs) exploit this specific microenvironment by using a "trigger" moiety that is enzymatically reduced only in low-oxygen conditions (<0.1%


).[3]

This guide details the development of HAPs utilizing the 3-Nitro-4-phenoxybenzenesulfonamide scaffold. This specific molecular framework is highly valued for two reasons:

  • Tunable Redox Potential: The opposing electronic effects of the electron-withdrawing sulfonamide (

    
    ) and the electron-donating phenoxy ether (
    
    
    
    ) fine-tune the one-electron reduction potential (
    
    
    ) of the nitro group to the optimal window (-300 to -450 mV), ensuring hypoxia selectivity.
  • Dual Functionality: The sulfonamide moiety serves as a potent warhead for Carbonic Anhydrase IX (CA IX) , a hypoxia-induced enzyme critical for pH regulation in tumors.

This document provides a validated workflow for synthesis, mechanistic evaluation, and biological validation of these prodrugs.

Chemical Design & Synthesis Protocol

Rationale

The core design principle relies on Nucleophilic Aromatic Substitution (


) . The starting material, 4-fluoro-3-nitrobenzenesulfonamide, possesses a fluorine atom activated by the ortho-nitro and para-sulfonamide groups, making it highly susceptible to nucleophilic attack by phenols.
Synthesis of 3-Nitro-4-phenoxybenzenesulfonamide

Objective: Efficient coupling of the phenoxy ring to the nitrobenzenesulfonamide core.

Reagents:

  • Phenol (1.28 g, 13.6 mmol)

  • 4-Fluoro-3-nitrobenzenesulfonamide (0.75 g, 3.4 mmol)

  • Sodium Hydride (60% dispersion in oil, 0.54 g, 13.6 mmol)

  • Anhydrous DMF (20 mL)

  • Ethyl Acetate (EtOAc), 10% HCl, Brine.

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Phenol in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride portion-wise. Caution:

    
     gas evolution. Stir for 10–15 minutes until gas evolution ceases and the solution becomes clear (Phenoxide formation).
    
  • Coupling: Add 4-Fluoro-3-nitrobenzenesulfonamide solid in one portion.

  • Reaction: Allow the mixture to warm to ambient temperature (20–25°C). Stir for 2 hours.

    • Checkpoint: Monitor by TLC (50:50 EtOAc/Hexane). The starting fluoride (

      
      ) should disappear, and a new lower 
      
      
      
      spot should appear.
  • Work-up:

    • Pour the reaction mixture into 100 mL ice-water.

    • Neutralize carefully with 10% HCl to pH ~7.

    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 80–90%. Characterization:


 NMR should show the loss of the fluorine coupling and the appearance of the phenoxy aromatic protons (multiplets at 7.0–7.5 ppm).

Mechanism of Action (MOA)

The selectivity of this scaffold relies on the Oxygen-Sensitive Futile Cycle .[4]

  • Normoxia: One-electron reductases (e.g., POR) reduce the Nitro group to a Nitro Radical Anion (

    
    ). In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound, producing Superoxide (
    
    
    
    ). The drug remains inactive.
  • Hypoxia: The absence of oxygen prevents re-oxidation. The radical anion undergoes further reduction (disproportionation or enzymatic) to the Nitroso (

    
    ), Hydroxylamine (
    
    
    
    ), and finally the Amine (
    
    
    ) species.[3][5]
  • Activation: The conversion of the electron-withdrawing Nitro group (

    
    ) to the electron-donating Amine (
    
    
    
    ) drastically changes the electronic properties of the sulfonamide, typically increasing its affinity for the zinc active site of CA IX or triggering a downstream fragmentation if a linker is attached.

HypoxiaActivation Prodrug Parent Prodrug (3-Nitro-4-phenoxy...) Radical Nitro Radical Anion (NO2•-) Prodrug->Radical 1e- Reductase (POR, NADPH) Radical->Prodrug Normoxia (O2 present) Futile Cycle Amine Active Drug (3-Amino-4-phenoxy...) Radical->Amine Hypoxia (Further Reduction) CAIX Target Inhibition (CA IX) Amine->CAIX High Affinity Binding (pKa Modulation)

Caption: The hypoxia-selective activation pathway.[4][5] In normoxia, the futile cycle prevents activation. In hypoxia, irreversible reduction yields the active amine.

In Vitro Evaluation Protocols

Electrochemical Characterization (Cyclic Voltammetry)

To ensure the prodrug falls within the "therapeutic window" for hypoxia activation, you must measure its one-electron reduction potential (


).
  • Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Conditions: Aprotic solvent (DMF or Acetonitrile) with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).

  • Procedure: Scan from 0 to -1.5 V at 100 mV/s.

  • Target Metric: The first reversible reduction wave (

    
    ) should be between -0.25 V and -0.45 V  vs. NHE.
    
    • Note: If

      
       V, the drug may be reduced in normoxia (toxicity). If 
      
      
      
      V, it may not be reduced even in hypoxia.
Enzymatic Reduction Assay

Verify that the scaffold is a substrate for nitroreductases.

  • Enzyme: Recombinant Human POR (P450 Oxidoreductase) or rat liver S9 fraction.

  • Cofactor: NADPH (1 mM).

  • Protocol:

    • Incubate Prodrug (50 µM) + Enzyme + NADPH in Phosphate Buffer (pH 7.4).

    • Split into two vials:

      • Vial A (Normoxia): Open to air.

      • Vial B (Hypoxia): Purged with

        
         gas for 15 mins, sealed.
        
    • Incubate at 37°C for 1 hour.

    • Analyze via HPLC-UV (254 nm).

  • Success Criteria:

    • Vial A: >95% Parent Prodrug remaining.

    • Vial B: >50% conversion to Amine/Hydroxylamine metabolites.

Biological Validation: Hypoxia Cytotoxicity Ratio (HCR)

The HCR is the gold standard for defining HAP potency. It is the ratio of


 in Normoxia to 

in Hypoxia.
Protocol
  • Cell Lines: Use CA IX-positive lines (e.g., HT-29 , MDA-MB-231 ) and a negative control.

  • Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment (24 h).

  • Drug Treatment:

    • Prepare serial dilutions of the 3-Nitro-4-phenoxybenzenesulfonamide derivative.

    • Add to duplicate plates.

  • Incubation:

    • Normoxia Plate: Standard incubator (

      
      ).
      
    • Hypoxia Plate: Hypoxia chamber (

      
      ) for 4 hours (drug exposure phase), then move to normoxia or keep in hypoxia depending on drug stability. Standard practice: 4h hypoxic exposure, then wash and 72h normoxic recovery.
      
  • Readout: SRB or MTT assay after 72 hours.

  • Calculation:

    
    
    
    • Target: HCR > 10 indicates significant hypoxia selectivity.

References

  • Nocentini, A., et al. (2018). Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry.

  • AbbVie Inc. (2013). Bromodomain Inhibitors (Patent WO2013097601A1). Google Patents.

  • Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

Sources

methods for studying the structure-activity relationship (SAR) of 3-Nitro-4-phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Subject: Medicinal Chemistry / Enzymology Target Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Executive Summary & Rationale

The 3-nitro-4-phenoxybenzenesulfonamide scaffold represents a privileged structure in the design of tumor-associated Carbonic Anhydrase (CA) inhibitors, specifically targeting isoforms hCA IX and XII.

While the sulfonamide moiety (


) acts as the classic Zinc-Binding Group (ZBG), the 3-nitro  and 4-phenoxy  substituents perform two critical, distinct functions that define the Structure-Activity Relationship (SAR):
  • Electronic Modulation & Hypoxia Targeting: The electron-withdrawing nitro group (

    
    ) at the meta position lowers the 
    
    
    
    of the sulfonamide amide (typically to ~7.0–7.4), enhancing the ionization required for Zinc coordination at physiological pH. Furthermore, the nitro group serves as a "bioreductive trigger," potentially allowing prodrug activation in hypoxic tumor microenvironments.
  • Hydrophobic Anchoring: The 4-phenoxy "tail" extends into the hydrophobic half of the CA active site, a region that varies significantly between isoforms, thereby driving selectivity over the ubiquitous cytosolic isoforms (hCA I and II).

This guide details the protocols to synthesize derivatives of this scaffold, validate their enzymatic inhibition, and map their structural interactions.

Module A: Synthetic Strategy (Chemical Space Expansion)

To probe the SAR, we utilize a modular Nucleophilic Aromatic Substitution (


)  strategy. This approach allows for the rapid diversification of the "tail" (phenoxy ring) while maintaining the core ZBG and nitro-activator.
Protocol 1: Modular Synthesis via Displacement

Objective: Synthesize a library of 3-nitro-4-(substituted-phenoxy)benzenesulfonamides.

Reagents:

  • Scaffold: 4-Chloro-3-nitrobenzenesulfonamide (commercially available).

  • Nucleophiles: Various substituted phenols (e.g., 4-methoxyphenol, 3-fluorophenol).

  • Base: Anhydrous Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 4-Chloro-3-nitrobenzenesulfonamide (1.0 eq) in dry DMF (0.5 M concentration).

  • Activation: Add the substituted phenol (1.1 eq) and

    
     (2.0 eq).
    
  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

    
    ) for 4–8 hours.
    
    • Critical Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material (chloride) is highly electrophilic due to the ortho-nitro group and should disappear rapidly.

  • Work-up: Pour the reaction mixture into crushed ice/water (10x volume). Acidify to pH 3 with 1N HCl to precipitate the sulfonamide.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH/DCM gradient) if the phenol contained polar groups.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and HRMS. Look for the disappearance of the Cl-C signal and appearance of phenoxy aromatic protons.
Visualization: Synthetic Workflow

SyntheticPathway cluster_check Quality Control Reactant 4-Chloro-3-nitro- benzenesulfonamide Intermediate Meisenheimer Complex (Transient) Reactant->Intermediate + Base / Heat (DMF) Reagent Substituted Phenol (Ar-OH) Reagent->Intermediate Product 3-Nitro-4-phenoxy Derivative Intermediate->Product - HCl (SNAr Displacement) TLC TLC Monitoring (Disappearance of Cl-SM) Intermediate->TLC NMR 1H-NMR Validation Product->NMR

Caption: Figure 1.


 synthetic pathway for generating diverse phenoxy-sulfonamide libraries.

Module B: Biochemical Validation (Activity Profiling)

The gold standard for sulfonamide SAR is the Stopped-Flow


 Hydration Assay . While esterase assays (using 4-NPA) are easier, they are often less sensitive for highly potent inhibitors (

).
Protocol 2: Stopped-Flow Kinetics (The Supuran Method)

Objective: Determine the Inhibition Constant (


) against hCA I, II, IX, and XII.

Principle: Carbonic anhydrase catalyzes the hydration of


 to bicarbonate and a proton.[1][2][3][4][5] This reaction is monitored spectrophotometrically using a pH indicator (Phenol Red) that changes color (absorbance shift at 557 nm) as protons are generated.

Materials:

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
    -saturated water.
    
  • Indicator: 0.2 mM Phenol Red.[2]

  • Enzymes: Recombinant hCA isozymes (commercially available or expressed).[2][4]

Workflow:

  • Incubation: Incubate the enzyme (concentration ~10 nM) with the inhibitor (varying concentrations: 0.1 nM to 10

    
    ) for 15 minutes at room temperature.
    
  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the

    
    -saturated substrate solution in the stopped-flow chamber.
    
  • Measurement: Record the initial velocity of the absorbance change at 557 nm over the first 5–10 seconds.

  • Calculation:

    • Determine the uninhibited rate (

      
      ) and inhibited rate (
      
      
      
      ).
    • Fit the data to the Cheng-Prusoff equation (adapted for tight-binding inhibitors if

      
      ) to calculate 
      
      
      
      .
    • Convert to

      
       using the Henderson-Hasselbalch relationship for the substrate.
      

Data Interpretation Table:

ParameterObservationSAR Implication

(hCA II)
Low nM (<10 nM)High systemic potency (potential for off-target side effects like paresthesia).

(hCA IX)
Low nM (<10 nM)Desired Target. Indicates effective tumor targeting.
Selectivity Ratio

(II) /

(IX) > 100
Success. The phenoxy tail is successfully exploiting the hydrophobic pocket differences to avoid the cytosolic isoform.

Module C: Structural Biology & In Silico Docking

To understand why a specific phenoxy derivative works, you must visualize the binding mode.

Protocol 3: Molecular Docking Workflow

Objective: Predict the binding orientation of the phenoxy tail.

  • Preparation:

    • Retrieve crystal structures: PDB 3IAI (hCA IX mimic) or PDB 4Q6E (hCA II).

    • Define the active site: A 15Å grid box centered on the Zinc (

      
      ) ion.
      
  • Ligand Setup:

    • Draw the 3-nitro-4-phenoxybenzenesulfonamide derivative.

    • Critical: Treat the sulfonamide nitrogen as deprotonated (anionic form,

      
      ) as this is the active species binding to Zinc.
      
  • Docking (e.g., AutoDock Vina / Gold):

    • Constraint: Force the sulfonamide nitrogen to coordinate with the

      
       ion (tetrahedral geometry).
      
    • Constraint: Ensure the sulfonamide oxygen accepts a hydrogen bond from Thr199 (the "gatekeeper" residue).

  • Analysis:

    • Examine the 3-nitro group : Does it form electrostatic interactions with His64 or water networks?

    • Examine the 4-phenoxy tail : Does it occupy the hydrophobic pocket formed by Val121, Val143, and Leu198 (in hCA II) or the corresponding residues in CA IX?

Visualization: SAR Logic Flow

SAR_Logic Scaffold 3-Nitro-4-phenoxy Scaffold Mod_Nitro Modification: Nitro Group (Electronic Effects) Scaffold->Mod_Nitro Mod_Phenoxy Modification: Phenoxy Ring (Steric/Lipophilic) Scaffold->Mod_Phenoxy Result_pKa Result: pKa Modulation (Acidity) Mod_Nitro->Result_pKa Result_Pocket Result: Hydrophobic Pocket Fit Mod_Phenoxy->Result_Pocket Assay_Potency Assay: Potency (Ki) (Zn Binding Strength) Decision Lead Optimization Decision Assay_Potency->Decision Assay_Selectivity Assay: Selectivity (Isoform Discrimination) Assay_Selectivity->Decision Result_pKa->Assay_Potency Result_Pocket->Assay_Selectivity

Caption: Figure 2. Logic flow for dissecting the Structure-Activity Relationship.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018).[5] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(2), 404-409. Link

  • Boone, C. D., et al. (2014). Structural basis for the binding of sulfonamides to human carbonic anhydrase IX. Journal of Medicinal Chemistry, 57, 1039-1043. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Nitro-4-phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Nitro-4-phenoxybenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key intermediate in the manufacturing of Nimesulide, a widely used non-steroidal anti-inflammatory drug (NSAID), achieving a high yield and purity of this compound is of significant industrial and academic importance.[1][2]

This guide moves beyond a simple protocol, delving into the causality behind experimental choices to empower you to troubleshoot and enhance your reaction outcomes effectively.

Core Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 3-Nitro-4-phenoxybenzenesulfonamide is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a phenoxide ion acts as the nucleophile, displacing a chloride leaving group on an activated aromatic ring.

The key starting materials are:

  • 4-Chloro-3-nitrobenzenesulfonamide: The electrophilic substrate. The aromatic ring is "activated" towards nucleophilic attack by the strong electron-withdrawing effects of the nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups.

  • Phenol: The precursor to the active nucleophile. It is deprotonated by a base to form the much more reactive phenoxide ion.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, which is visualized in the diagram below. The formation of the resonance-stabilized intermediate, known as a Meisenheimer complex, is the rate-determining step.

Caption: SNAr mechanism for 3-Nitro-4-phenoxybenzenesulfonamide synthesis.

Baseline Experimental Protocol

This protocol provides a standard starting point for the synthesis. Optimization of temperature, reaction time, and reagent stoichiometry is encouraged.

Materials:

  • Phenol

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • 4-Chloro-3-nitrobenzenesulfonamide

  • Solvent (e.g., Water, DMF, or Acetone)

  • Hydrochloric Acid (HCl) for work-up

  • Ethanol for recrystallization

Procedure:

  • Phenoxide Preparation: In a suitable reaction vessel, dissolve phenol (1.1 equivalents) in the chosen solvent. Add the base (e.g., NaOH, 1.2 equivalents) portion-wise while stirring. If using an aprotic solvent like DMF with K₂CO₃, ensure the mixture is stirred vigorously.

  • Reaction Setup: To the resulting phenoxide solution, add 4-Chloro-3-nitrobenzenesulfonamide (1.0 equivalent).

  • Thermal Conditions: Heat the reaction mixture to 85-95°C with continuous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-Chloro-3-nitrobenzenesulfonamide) is consumed (typically 4-16 hours).

  • Work-up and Isolation: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing crushed ice and water. Acidify the aqueous mixture to pH ~2 by the slow addition of dilute HCl. This will precipitate the crude product.

  • Purification: Filter the solid precipitate using suction filtration and wash thoroughly with cold water until the washings are neutral. Dry the crude product. For further purification, recrystallize from a suitable solvent such as ethanol or an ethanol-water mixture.[1][4]

Troubleshooting Guide & Diagnostics

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected, or the reaction has stalled. What are the primary causes?

Answer: Low yield or a stalled reaction is the most frequent issue and typically points to one of three areas: the nucleophile, the reaction conditions, or the reagents' quality.

  • Causality - Ineffective Nucleophile: Phenol itself is a poor nucleophile for this SNAr reaction. It must be fully deprotonated to the phenoxide ion to become sufficiently reactive. Incomplete deprotonation due to a weak base, insufficient amount of base, or the presence of acidic impurities will drastically slow down or halt the reaction.

  • Causality - Suboptimal Conditions: SNAr reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.[3][5] Furthermore, poor solubility of the reactants in the chosen solvent can create a heterogeneous mixture where the reaction can only occur at the interface, severely limiting the rate.[6]

  • Causality - Reagent Purity: Water is a critical enemy in reactions involving strong bases. Moisture in solvents or on glassware can consume the base, leading to incomplete phenoxide formation.[7] The purity of the starting 4-chloro-3-nitrobenzenesulfonamide is also paramount; impurities will not only lower the theoretical yield but can also introduce side reactions.[8]

Solutions:

  • Verify Base Strength & Stoichiometry: Use a slight excess (1.1-1.2 eq.) of a strong base like NaOH, KOH, or K₂CO₃ to ensure complete conversion of phenol to phenoxide.[7]

  • Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10°C, monitoring the progress by TLC. A range of 80-100°C is often effective.[3]

  • Ensure Anhydrous Conditions: If using an aprotic solvent (DMF, DMSO), ensure it is anhydrous. Dry glassware thoroughly before use.

  • Select an Appropriate Solvent: Polar aprotic solvents like DMF or DMSO are excellent choices as they can dissolve both the ionic phenoxide and the organic substrate.[7] If using an aqueous system, ensure vigorous stirring to overcome phase-transfer limitations.

Q2: My TLC/HPLC analysis shows significant impurity peaks. What are the likely side products and how can I minimize them?

Answer: Side product formation is typically a result of overly harsh conditions or impure starting materials.

  • Causality - Hydrolysis: The C-Cl bond in the starting material is susceptible to hydrolysis under basic conditions, especially at elevated temperatures. This leads to the formation of 4-hydroxy-3-nitrobenzenesulfonamide, an undesired byproduct.

  • Causality - Starting Material Impurities: The synthesis of 4-chloro-3-nitrobenzenesulfonamide from o-chloronitrobenzene can produce isomeric impurities.[8][9] These isomers will react alongside the desired starting material, leading to a mixture of final products that can be difficult to separate.

Solutions:

  • Strict Temperature Control: Avoid exceeding 100-110°C, as this significantly increases the rate of hydrolysis and other decomposition pathways.[5]

  • Purify Starting Materials: If possible, recrystallize the 4-chloro-3-nitrobenzenesulfonamide starting material before use. A reported method uses petroleum ether to achieve purity up to 99.96%.[8]

  • Controlled Work-up: During work-up, pour the reaction mixture into ice water before acidification. This dilutes the base and dissipates heat, minimizing hydrolysis of any unreacted starting material.[1]

  • Effective Purification: Recrystallization is a powerful tool. The target product and the likely hydroxy-byproduct have different polarities, making them separable. Screen solvents like ethanol, methanol, or acetic acid/water mixtures.

Data & Troubleshooting Summary

The following table summarizes the key troubleshooting points.

Problem EncounteredPotential CauseRecommended SolutionScientific Rationale
Low or No Yield Incomplete phenoxide formationUse a slight excess of a strong base (NaOH, K₂CO₃).Ensures the concentration of the active nucleophile is maximized for the SNAr reaction.
Insufficient temperatureIncrease reaction temperature to 85-95°C and monitor.Provides the necessary activation energy for the rate-limiting Meisenheimer complex formation.
Poor reactant solubilityUse a polar aprotic solvent like DMF or DMSO.These solvents effectively solvate both the ionic nucleophile and the organic electrophile.[6][7]
Impure Product Hydrolysis of starting materialMaintain temperature below 100°C; use a controlled amount of base.Minimizes the competing SNAr reaction where hydroxide (OH⁻) acts as the nucleophile.
Isomeric impurities in starting materialRecrystallize 4-chloro-3-nitrobenzenesulfonamide before use.Removes isomeric byproducts from the initial synthesis, ensuring a clean reaction.[8]
Difficult Isolation Incomplete precipitationAcidify work-up solution to pH ~2 with cooling.The product has a weakly acidic sulfonamide group; full protonation is required for minimum water solubility.[10]
Product "oiling out"Pour the reaction mixture into a large volume of crushed ice/water.Rapid cooling and dilution promote the formation of a filterable crystalline solid over an amorphous oil.[9]
Troubleshooting Workflow

Use the following decision tree to systematically diagnose issues in your synthesis.

Troubleshooting_Workflow start Problem: Low Yield or Purity check_reagents Step 1: Verify Reagents start->check_reagents check_conditions Step 2: Analyze Reaction Conditions start->check_conditions check_workup Step 3: Evaluate Work-up & Purification start->check_workup reagent_purity Are starting materials pure? (TLC/NMR/Melting Point) check_reagents->reagent_purity cond_temp Is temperature optimal? (85-95°C) check_conditions->cond_temp workup_ph Is final pH after acidification ~2? check_workup->workup_ph reagent_dry Are solvents anhydrous? reagent_purity->reagent_dry Yes solution_purify_sm Action: Purify starting materials. reagent_purity->solution_purify_sm No reagent_dry->check_conditions Yes solution_dry Action: Use freshly dried solvents. reagent_dry->solution_dry No cond_base Is base strong enough & in excess? cond_temp->cond_base Yes solution_temp Action: Adjust temperature and monitor. cond_temp->solution_temp No cond_mixing Is mixing adequate? cond_base->cond_mixing Yes solution_base Action: Use fresh, strong base (1.2 eq). cond_base->solution_base No cond_mixing->check_workup Yes solution_stir Action: Increase stirring speed. cond_mixing->solution_stir No workup_purify Is recrystallization solvent correct? workup_ph->workup_purify Yes solution_ph Action: Adjust pH with dilute HCl. workup_ph->solution_ph No solution_solvent Action: Screen for optimal solvent. workup_purify->solution_solvent No success Synthesis Optimized workup_purify->success Yes solution_purify_sm->reagent_dry solution_dry->check_conditions solution_temp->cond_base solution_base->cond_mixing solution_stir->check_workup solution_ph->workup_purify solution_solvent->success

Caption: A systematic workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)
  • Q: What are the key safety precautions for this reaction?

    • A: Always work in a well-ventilated fume hood. Phenol is toxic and corrosive and can be absorbed through the skin. 4-Chloro-3-nitrobenzenesulfonamide is an irritant. Strong bases (NaOH) and acids (HCl) are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Q: Can I use other phenoxides for this reaction?

    • A: Yes, this reaction is generally applicable to other substituted phenols. However, the electronic nature of the substituents will affect the nucleophilicity of the resulting phenoxide. Electron-donating groups on the phenol ring will increase the reaction rate, while electron-withdrawing groups will decrease it.

  • Q: How can I confirm the identity and purity of my final product?

    • A: Standard analytical techniques should be used. Proton NMR (¹H NMR) will confirm the chemical structure. Melting point analysis can be compared to literature values as a good indicator of purity. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity with high accuracy.

References
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Nitro-4-phenylmethoxybenzamide.
  • Trivedi, H., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molecules.
  • Vaitkienė, P., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules.
  • Kumar, V., et al. (2016). Synthesis and anti-inflammatory activity of some new 4-nitro-2-phenoxymethane sulphonanilide derivatives. Der Pharmacia Lettre.
  • Singh, J., et al. (2005). A practical large scale synthesis of nimesulide — A step ahead. Indian Journal of Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide.
  • Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide.
  • CN105566175A. (2016). Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid. Google Patents.
  • EP1621528A1. (2006). Process for producing 3-nitro-4-alkoxybenzoic acid. Google Patents.
  • ResearchGate. (2025). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine.
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information.
  • CN101260069A. (2008). Method for preparing nimesulide intermediate 2-phenoxymethanesulphonylaniline. Google Patents.
  • US2511547A. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Google Patents.
  • ResearchGate. (n.d.). A practical large scale synthesis of nimesulide — A step ahead.
  • Unknown. (n.d.). Phenol reaction.
  • CN108653225B. (2020). Nimesulide preparation and preparation method thereof. Google Patents.
  • Redalyc. (n.d.). Characterization of nimesulide and development of immediate release tablets.
  • Zhang, Y., et al. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate.
  • Organic Syntheses Procedure. (n.d.). p-NITROBENZONITRILE.

Sources

challenges in the purification of 3-Nitro-4-phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Nitro-4-phenoxybenzenesulfonamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex physicochemical challenges encountered during the synthesis and purification of 3-nitro-4-phenoxybenzenesulfonamide. This compound is a critical intermediate in the development of COX-2 inhibitors, nimesulide derivatives, and novel anti-cancer agents.

The purification of this specific molecule is notoriously difficult due to the overlapping pKa values of the starting materials, the highly polar nature of the primary sulfonamide group, and the thermodynamic flexibility of the diaryl ether linkage. This guide provides field-proven, causality-driven solutions to optimize your workflow.

I. Process Architecture & Decision Matrix

To establish a baseline, the standard synthesis involves a nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrobenzenesulfonamide (or its fluoro-analog) with phenol in a polar aprotic solvent[1][2]. The diagram below illustrates the optimized purification logic designed to bypass common bottlenecks.

Workflow N1 1. SNAr Synthesis (Anhydrous DMF, NaH) N2 2. Aqueous Quench (Neutralize to pH 7) N1->N2  H2O addition N3 3. LLE Extraction (EtOAc / H2O) N2->N3  Phase separation N4 4. Toluene Trituration (Removes Excess Phenol) N3->N4  Concentrate & Triturate N5 5. Silica Chromatography (DCM:MeOH + 1% AcOH) N4->N5  If impurities remain N6 6. Recrystallization (EtOH / H2O) N4->N6  If purity >90% N5->N6  Polish N7 Pure 3-Nitro-4-phenoxy- benzenesulfonamide N6->N7  Filter & Dry

Workflow for the synthesis and purification of 3-Nitro-4-phenoxybenzenesulfonamide.

II. Diagnostic Troubleshooting & FAQs

Q1: Why does my product co-elute with unreacted phenol during liquid-liquid extraction (LLE), and how can I separate them? The Causality: Both phenol (pKa ~10) and the primary sulfonamide group of 3-nitro-4-phenoxybenzenesulfonamide (pKa ~9.5) possess overlapping acidities. If you attempt to use strong aqueous bases (like 1M NaOH) to wash away the excess phenol, you will inadvertently deprotonate the sulfonamide product, extracting it into the aqueous waste layer. The Solution: Do not rely on LLE for phenol removal. Perform a standard neutral extraction with Ethyl Acetate (EtOAc) and water strictly to remove inorganic salts and DMF. After concentrating the organic layer, utilize anti-solvent trituration . The sulfonamide product has exceptionally poor solubility in cold, non-polar aromatic solvents, whereas phenol remains highly soluble. Triturating the crude mixture in cold toluene selectively pulls the phenol into solution, leaving the purified sulfonamide as a filterable solid.

Q2: During crystallization, my product forms a stubborn oil ("oiling out") instead of crystals. What is the thermodynamic cause and the fix? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the solute in the chosen solvent system exceeds its melting point, or when impurities disrupt the crystal lattice. The flexible diaryl ether linkage in this molecule significantly lowers its lattice energy compared to rigid analogs, making it prone to forming a metastable oil. The Solution: You must shift the thermodynamics by altering the solvent system to lower the solubility curve below the melting point. Switch from a generic EtOAc/Hexane system to an Ethanol/Water gradient. Dissolve the crude oil in minimal hot ethanol (60°C), then add water (the anti-solvent) dropwise very slowly to induce nucleation. Implement a slow cooling ramp (0.5°C/min) to room temperature.

Q3: When purifying via silica gel chromatography, I observe severe streaking and poor resolution. How do I correct the mobile phase? The Causality: The highly polar, hydrogen-bonding nature of the primary sulfonamide (-SO2NH2) interacts strongly with the free silanol groups (-SiOH) on the stationary phase[3]. This causes non-linear adsorption isotherms, leading to severe tailing, streaking, and loss of product on the column. The Solution: You must mask the silanol interactions. Modify your standard Dichloromethane (DCM)/Methanol mobile phase by adding a volatile acidic modifier. Adding 1% Acetic Acid (AcOH) to a DCM:MeOH (95:5) eluent competes for the hydrogen-bonding sites on the silica, sharpening the peak and restoring theoretical plate counts.

Q4: I am detecting 4-hydroxy-3-nitrobenzenesulfonamide as a major byproduct. How is this forming and how do I prevent it? The Causality: This is the hydrolysis byproduct of your starting material. It forms when hydroxide ions outcompete the phenoxide nucleophile in the SNAr mechanism. Hydroxide is generated when trace water reacts with weak bases (e.g., K2CO3 + H2O ⇌ KHCO3 + KOH). The Solution: The reaction environment must be strictly anhydrous. Dry your DMF over 3Å molecular sieves. Furthermore, use Sodium Hydride (NaH) as the base to irreversibly deprotonate the phenol and generate the phenoxide nucleophile before adding the 4-chloro-3-nitrobenzenesulfonamide electrophile[2]. This ensures no hydroxide can form to trigger hydrolysis.

III. Quantitative Data: Purification Strategy Comparison

To assist in scale-up decisions, the following table summarizes the quantitative efficiency of various purification techniques applied to this specific molecule.

Purification MethodTarget Impurity RemovedYield Recovery (%)Purity Achieved (%)Scalability & Application Notes
Liquid-Liquid Extraction (Neutral H2O/EtOAc)Inorganic salts, DMF>95%60-70%High. Mandatory first-line crude cleanup. Does not remove phenol.
Toluene Trituration Excess Phenol, trace starting materials85-90%90-95%High. Highly effective for scale-up; avoids the need for chromatography.
Silica Chromatography (DCM:MeOH + 1% AcOH)Diaryl ethers, structural isomers60-75%>98%Low. Labor-intensive, high solvent waste. Use only if trituration fails.
Recrystallization (EtOH/H2O)Amorphous impurities, color bodies75-85%>99.5%High. Best for final polishing to achieve pharmaceutical-grade purity.

IV. Self-Validating Experimental Protocol

This protocol integrates the synthesis and purification into a self-validating system, ensuring that each step confirms the success of the previous one.

Phase 1: Anhydrous SNAr Synthesis

  • Preparation: In a flame-dried flask under N2, dissolve Phenol (1.2 eq) in anhydrous DMF (10 volumes).

  • Deprotonation: Carefully add 60% Sodium Hydride (NaH) in mineral oil (1.2 eq) in portions at 0°C. Validation Check: Hydrogen gas evolution must be observed. The solution will turn slightly yellow, confirming phenoxide formation.[2]

  • Coupling: Stir for 15 minutes, then add 4-chloro-3-nitrobenzenesulfonamide (1.0 eq)[1]. Warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Validation Check: TLC (DCM:MeOH 9:1) should show the disappearance of the starting material (Rf ~0.4) and the appearance of a new, slightly less polar product spot (Rf ~0.45).

Phase 2: Primary Extraction and Trituration 5. Quench: Carefully quench the reaction by adding cold water dropwise until gas evolution ceases, then dilute with 10 volumes of water. Adjust pH to 7.0 using 1M HCl. 6. Extraction: Extract the aqueous layer with EtOAc (3 x 10 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield a crude oil. 7. Trituration: Suspend the crude oil in cold Toluene (5 volumes). Stir vigorously at 0°C for 30 minutes. Validation Check: The oil should transition into a fine, filterable precipitate as the phenol dissolves into the toluene. Filter the solid and wash with ice-cold heptane.

Phase 3: Final Polish (Recrystallization) 8. Dissolution: Transfer the triturated solid to a clean flask. Add minimal boiling Ethanol until the solid completely dissolves. 9. Nucleation: Remove from heat. While maintaining the solution at ~60°C, add distilled water dropwise until the solution becomes faintly cloudy (the cloud point). 10. Crystallization: Allow the flask to cool undisturbed to room temperature at a rate of ~0.5°C/min, then transfer to an ice bath for 1 hour. Validation Check: Distinct crystalline needles should form. If oiling out occurs, reheat to dissolve and add 5% more ethanol before cooling again. 11. Isolation: Filter the crystals via vacuum filtration and dry in a vacuum oven at 45°C overnight.

V. References

  • Bromodomain inhibitors (WO2013097601A1) . Google Patents. Contains specific synthetic protocols utilizing NaH and DMF for the preparation of 3-nitro-4-phenoxybenzenesulfonamide via nucleophilic aromatic substitution. Available at:

  • An Efficient One-Pot and Regioselective Synthesis of Novel Heterocyclic Systems... ResearchGate. Details the SNAr reactivity profiles of 4-chloro-3-nitrobenzenesulfonamide with various phenols at room temperature. Available at:[Link]

  • Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography... PubMed. Provides foundational data on the chromatographic behavior, polarity, and isolation challenges of primary sulfonamide groups. Available at:[Link]

Sources

optimizing reaction conditions for 3-Nitro-4-phenoxybenzenesulfonamide derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BH3-MIMETIC-OPT-001 Subject: Optimization of Reaction Conditions for 3-Nitro-4-phenoxybenzenesulfonamide Scaffolds Status: Open / Technical Guide Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Chemical Context

The Scaffold: 3-Nitro-4-phenoxybenzenesulfonamide is a critical intermediate in the synthesis of Bcl-2 family protein inhibitors (BH3 mimetics), most notably analogs of ABT-737 and Navitoclax .

The Challenge: This scaffold presents a "push-pull" electronic environment. The nitro group (


) at position 3 strongly withdraws electrons, deactivating the ring towards electrophilic attack but activating the position 4-phenoxy ether towards potential nucleophilic aromatic substitution (

) side reactions. Meanwhile, the sulfonamide (

) is acidic (

) and prone to solubility issues.

Derivatization Strategy: Successful derivatization typically targets two distinct vectors:

  • Vector A (Sulfonamide Nitrogen):

    
    -alkylation or 
    
    
    
    -acylation to modulate solubility and pharmacokinetic profile.
  • Vector B (Nitro Group): Chemoselective reduction to aniline, followed by coupling (e.g., with acyl chlorides) to extend the pharmacophore.

Module A: Sulfonamide Functionalization ( -Alkylation)

Core Protocol: Base-Mediated -Alkylation

The sulfonamide nitrogen is a poor nucleophile unless deprotonated. The choice of base determines the selectivity between mono- and bis-alkylation.

Standard Operating Procedure (SOP-A1)
  • Reagents: 1.0 eq Substrate, 1.1 eq Alkyl Halide, 2.0 eq Base (

    
    ).
    
  • Solvent: DMF (Anhydrous) or Acetone.[1]

  • Conditions: 60°C, 4–12 hours.

Troubleshooting Guide:

-Alkylation
IssueDiagnosisResolution Strategy
Low Conversion Base is too weak to fully deprotonate the sulfonamide (

).
Switch Base: Upgrade from

to

(Cesium effect enhances solubility) or NaH (irreversible deprotonation).
Bis-Alkylation Reaction is "running away" due to excess electrophile or high temperature.Control Stoichiometry: Use exactly 1.05 eq of electrophile. Lower temperature to 0°C during addition, then warm to RT.
O-Alkylation (Sulfonate formation) Rare, but possible with "hard" electrophiles (HSAB theory).Solvent Switch: Change from DMF (polar aprotic) to Acetone or Acetonitrile to favor

-alkylation via tighter ion pairing.
Product Precipitation The product is less soluble than the starting material.Workup: This is actually good. Pour reaction mixture into 1M HCl/Ice slush. The product often crashes out as a solid, avoiding column chromatography.
Decision Logic: Selecting the Right Conditions

N_Alkylation_Logic Start Start: N-Alkylation Electrophile Is Electrophile Reactive? (e.g., MeI, BnBr) Start->Electrophile Base_Choice Base Selection Electrophile->Base_Choice Assessment Weak_Base Use K2CO3 / Acetone (Mild, prevents bis-alk) Base_Choice->Weak_Base High Reactivity Strong_Base Use NaH / DMF (For hindered electrophiles) Base_Choice->Strong_Base Low Reactivity / Steric Bulk Check_Yield Yield < 50%? Weak_Base->Check_Yield Strong_Base->Check_Yield Add_Catalyst Add 10 mol% KI (Finkelstein) Check_Yield->Add_Catalyst Yes

Figure 1: Decision tree for optimizing sulfonamide N-alkylation conditions based on electrophile reactivity.

Module B: Nitro Reduction (Chemoselective)

The Challenge: Catalyst Poisoning & Over-Reduction

Reducing the nitro group (


) to an aniline (

) is the gateway to building the ABT-737 pharmacophore. However, sulfonamides contain sulfur, which can poison Palladium (Pd) catalysts, stalling hydrogenation. Furthermore, harsh conditions must not cleave the phenoxy ether.
Recommended Protocol: Iron-Mediated Reduction (The "Bechamp" Variant)

This method is robust, tolerant of sulfur, and avoids high-pressure hydrogen gas.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 3-Nitro-4-phenoxybenzenesulfonamide in Ethanol/Water (3:1) .

  • Activation: Add 5.0 eq of Iron Powder (Fe) and 5.0 eq of Ammonium Chloride (

    
    ) .
    
  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring.

    • Why?

      
       acts as a weak electrolyte/acid source, preventing the hydrolysis of the sulfonamide while activating the iron surface.
      
  • Monitoring: Reaction usually completes in 1–3 hours. Look for the disappearance of the yellow nitro spot on TLC.

  • Workup (Critical): Filter hot through a Celite pad to remove iron oxides. Wash the pad with warm ethanol. Concentrate filtrate.[2]

Alternative: Catalytic Hydrogenation (High Throughput)

If using


, sulfur poisoning is a risk.
  • Optimization: Use 10% Pd/C with a higher loading (10-20 wt%) than usual.

  • Solvent: Methanol or Ethyl Acetate.

  • Additive: If the reaction stalls, add a trace of acetic acid to protonate the amine product, preventing it from binding to the catalyst surface.

Troubleshooting Guide: Nitro Reduction
SymptomProbable CauseCorrective Action
Stalled Reaction (Pd/C) Catalyst poisoning by sulfonamide sulfur.Switch Method: Abandon hydrogenation. Use

in Ethanol (Stannous Chloride reduction) or the Fe/

method described above.
Insoluble Sludge (Iron) Formation of iron oxide hydroxides.Filtration Aid: Do not let the reaction cool before filtration. Filter hot . Use a wide-pore sintered glass funnel with Celite.
Cleavage of Ether Reaction conditions too acidic (e.g., using

).
Buffer pH: Switch to neutral conditions (

) or catalytic hydrogenation to protect the phenoxy linkage.

Module C: Downstream Coupling (The ABT-737 Pathway)

Once reduced to 3-Amino-4-phenoxybenzenesulfonamide , the aniline is typically coupled with a piperazine-benzoic acid derivative (the "left-hand" side of ABT-737).

Coupling Logic

The aniline is electronically deactivated by the ortho-sulfonamide group (electron-withdrawing) and the para-phenoxy group (electron-donating). The net effect is a nucleophile of moderate reactivity .

Protocol (Amide Bond Formation):

  • Activation: Do not use standard EDC/HOBt coupling if the aniline is sluggish.

  • Acid Chlorides: Convert the carboxylic acid partner to an acid chloride using Thionyl Chloride (

    
    )  or Oxalyl Chloride .[1]
    
  • Base: Use a non-nucleophilic base like DIPEA (Hünig's Base) or Pyridine .

  • Solvent: DCM or THF.

Workflow Visualization

Synthesis_Workflow cluster_trouble Quality Control Checkpoints Nitro 3-Nitro-4-phenoxy- benzenesulfonamide Reduction Reduction Step (Fe / NH4Cl / EtOH) Nitro->Reduction Chemoselective Reduction Aniline Intermediate: 3-Amino-4-phenoxy- benzenesulfonamide Reduction->Aniline Filter & Conc. QC1 Check for Desulfonylation (LCMS) Reduction->QC1 QC2 Check for Ether Cleavage (NMR) Reduction->QC2 Coupling Acylation / Coupling (R-COCl / Pyridine) Aniline->Coupling Nucleophilic Attack Final Final Derivative (BH3 Mimetic Analog) Coupling->Final Workup

Figure 2: Synthetic workflow from nitro-precursor to final amide derivative, highlighting QC checkpoints.

Frequently Asked Questions (FAQs)

Q: Can I perform the


 reaction on the phenoxy group before reducing the nitro? 
A:  Generally, no. The 4-phenoxy group is already the result of an 

displacement of a halide by phenol. While the nitro group activates the ring, the phenoxy group is not a good leaving group compared to halides. If you need to change the ether portion, you should start from 3-nitro-4-fluoro-benzenesulfonamide .

Q: My product is stuck in the aqueous phase during workup. Why? A: Sulfonamides can form water-soluble salts at high pH. If you used a strong base (NaOH/KOH) during alkylation, your product is likely deprotonated. Acidify the aqueous layer to pH 4–5 to protonate the sulfonamide and force it into the organic layer (EtOAc).

Q: Is the sulfonamide group stable to the reduction conditions? A: Yes. Sulfonamides are generally stable to catalytic hydrogenation and metal-acid reductions. However, avoid strong reducing agents like Lithium Aluminum Hydride (LAH) , which can cleave the S-N bond.

References

  • Oltersdorf, T., et al. (2005).[3] "An inhibitor of Bcl-2 family proteins induces regression of solid tumours."[3][4] Nature, 435, 677–681.[3] (The foundational paper for ABT-737 chemistry).

  • Park, C., et al. (2008). "Discovery of an Orally Bioavailable Small Molecule Inhibitor of Prosurvival B-Cell Lymphoma 2 Proteins." Journal of Medicinal Chemistry, 51(21), 6902–6915. (Details the SAR and synthesis of sulfonamide intermediates).

  • Reed-Berendt, B. G., & Morrill, L. C. (2019).[5][6] "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." The Journal of Organic Chemistry, 84(6), 3715–3724. (Modern green chemistry approach to alkylation).

  • BenchChem Technical Notes. (2025). "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." (General protocols for nitro reduction).

Sources

preventing degradation of 3-Nitro-4-phenoxybenzenesulfonamide during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-Nitro-4-phenoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during experimental use. By understanding the molecule's vulnerabilities, you can ensure the integrity of your results and the stability of your materials.

Compound Stability Profile

3-Nitro-4-phenoxybenzenesulfonamide is a molecule featuring three key functional groups that influence its stability: a sulfonamide, a nitroaromatic system, and a phenoxy ether linkage. Each of these sites presents a potential vulnerability to specific environmental and chemical stressors. Degradation is not merely a loss of parent compound but can also introduce new, potentially reactive impurities into your experiments.

The primary degradation pathways of concern are hydrolysis , photolysis , and to a lesser extent, thermal and oxidative degradation.

  • Hydrolytic Degradation (pH-Dependent): The sulfonamide (S-N) bond is susceptible to cleavage under aqueous conditions, a process significantly influenced by pH.[1][2] Generally, sulfonamides exhibit greater stability at neutral to alkaline pH.[2][3] Acidic conditions can catalyze the hydrolysis, leading to the cleavage of the sulfonamide bond.[1][3]

  • Photolytic Degradation (Light-Induced): Nitroaromatic compounds are well-known to be photosensitive.[4][5] The nitro group acts as a chromophore, absorbing light (especially in the UV spectrum), which can initiate degradation reactions. This can involve the reduction of the nitro group to a nitroso or amino group, or more complex ring modifications.[4][6] Sunlight or artificial laboratory lighting can be sufficient to induce photolysis.[4]

  • Thermal Degradation (Heat-Induced): While many benzenesulfonamides are relatively thermally stable, prolonged exposure to high temperatures can promote decomposition.[7][8] The primary pathway is often desulfonation, involving the cleavage of the carbon-sulfur bond.[8]

  • Oxidative Degradation: The phenoxy group and the aromatic rings can be susceptible to attack by reactive oxygen species (ROS).[9] This is a particular concern if the compound is exposed to oxidizing agents or formulated with excipients that can generate peroxides, such as polyethylene glycol (PEG).[9]

Troubleshooting Guide: Diagnosing Degradation

This section addresses specific issues you may encounter, providing a logical path to identify the root cause.

Q1: I'm seeing new, unexpected peaks in my HPLC chromatogram that weren't there when I first prepared my solution. What's happening?

A1: The appearance of new peaks is a classic sign of degradation. To diagnose the cause, consider the following:

  • Review Your Solvent and pH: Are you using an aqueous solution with a low pH? Sulfonamides are known to be more susceptible to hydrolysis in acidic conditions.[3] If your mobile phase or diluent is acidic, this is a likely cause. The S-N bond may be cleaving.

  • Assess Light Exposure: Was the solution left on a lab bench under ambient light or near a window? Nitroaromatic compounds are sensitive to light.[4][5] Photodegradation could be occurring, potentially reducing the nitro group. Compare a freshly prepared solution to one that has been exposed to light.

  • Check for Contamination: Could the new peak be from an external source? Run a blank injection of your solvent. If the peak is absent, it is originating from your compound.

  • Consider Oxidative Stress: Are there any oxidizing agents present? Did you use excipients like PEGs that might contain peroxide impurities?[9] The phenoxy ether linkage or the aromatic rings could be oxidizing.

Q2: The biological or chemical activity of my compound seems to have decreased over time, even though the concentration appears correct by UV-Vis spectroscopy.

A2: This indicates that the parent molecule is degrading into species that may still absorb at a similar wavelength but are inactive.

  • Acknowledge UV-Vis Limitations: UV-Vis spectroscopy measures absorbance of all chromophores in solution. Degradants, especially those where the nitroaromatic system is intact, will still absorb light, masking the loss of the active parent compound.

  • Employ a Stability-Indicating Method: You must use a separation technique like HPLC to resolve the parent compound from its degradants.[10] This is the only way to accurately quantify the concentration of the active parent molecule.

  • Hypothesize the Degradation: The most likely cause is subtle degradation. The sulfonamide moiety is critical for the activity of many related drugs.[11] Even a small degree of hydrolysis at this site could lead to a significant loss of activity. Similarly, reduction of the nitro group would fundamentally change the molecule's electronic properties and its ability to interact with its target.

Q3: My solid-state compound has changed color (e.g., darkened or turned yellow) after storage.

A3: Color change in a solid powder is a strong indicator of degradation, often occurring on the surface of the particles.

  • Primary Suspect: Photodegradation: This is the most common cause for solid-state color change in nitroaromatic compounds.[4] Exposure to light, even through a clear glass vial, can be enough to initiate surface-level photolysis.

  • Secondary Suspect: Thermal Stress: Was the compound stored near a heat source (e.g., on top of an oven or refrigerator)? While less common for solids at room temperature, elevated temperatures can accelerate degradation.[8]

  • Action Plan: Re-test the purity of the material using a validated HPLC method. If degradation is confirmed, the material should be discarded. Future lots must be stored in amber vials, protected from light, and in a temperature-controlled environment.[12]

Troubleshooting Logic Diagram

G start Observed Issue: Unexpected Peaks or Loss of Activity check_storage Review Storage & Handling: Light, Temp, pH, Time start->check_storage light_exp Significant Light Exposure? check_storage->light_exp  Evaluate Conditions acidic_ph Aqueous & Acidic pH? light_exp->acidic_ph No photolysis Root Cause: Photodegradation (Nitro Group Reduction) light_exp->photolysis Yes heat_exp Elevated Temperature? acidic_ph->heat_exp No hydrolysis Root Cause: Hydrolysis (Sulfonamide Cleavage) acidic_ph->hydrolysis Yes thermal Root Cause: Thermal Degradation (Desulfonation) heat_exp->thermal Yes sol_photo Solution: - Use amber vials/foil - Prepare solutions fresh photolysis->sol_photo sol_hydro Solution: - Buffer to neutral/alkaline pH - Use aprotic solvents (DMSO, ACN) - Store frozen hydrolysis->sol_hydro sol_thermal Solution: - Store at recommended temp - Avoid heat sources thermal->sol_thermal

Caption: Troubleshooting decision tree for degradation issues.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid 3-Nitro-4-phenoxybenzenesulfonamide? A: The solid compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[12] It should be kept in a cool, dark, and dry place. A desiccator at controlled room temperature or in a refrigerator is ideal. Avoid exposure to heat sources.

Q: What is the best solvent for preparing stock solutions? A: For long-term stability, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are recommended. If aqueous buffers are required for an experiment, prepare the solution fresh from a DMSO stock immediately before use. Avoid acidic aqueous solutions for storage.

Q: How long is a solution of this compound stable? A: Stability is highly dependent on the solvent and storage conditions. A stock solution in DMSO, stored at -20°C or -80°C in an amber vial, can be stable for weeks to months. However, stability in aqueous media is much lower, potentially only hours, especially if exposed to light or non-neutral pH. You must perform your own stability studies for your specific experimental conditions.

Q: What analytical technique should I use to monitor stability? A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard.[10] The method must be able to separate the parent compound from all potential degradation products. EPA Method 8330B provides a good starting point for developing methods for nitroaromatic compounds.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study deliberately exposes the compound to harsh conditions to identify potential degradants and establish a stability-indicating analytical method. This is a foundational step required by regulatory bodies like the ICH.[13]

Objective: To generate likely degradation products of 3-Nitro-4-phenoxybenzenesulfonamide.

Materials:

  • 3-Nitro-4-phenoxybenzenesulfonamide

  • Methanol or Acetonitrile (HPLC Grade)

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/DAD detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol or acetonitrile to a concentration of 1 mg/mL.

  • Set Up Stress Conditions (in separate amber vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Place a vial of the solid compound in an oven at 80°C for 48 hours. Then, dissolve to 1 mg/mL.

    • Photolytic Stress: Expose a clear vial of the stock solution to direct sunlight or a photostability chamber for 48 hours. Keep a control sample wrapped in foil.

  • Sample Preparation for Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples with mobile phase to a final concentration of ~50 µg/mL.

  • Analysis: Analyze all stressed samples, a non-stressed control, and a blank by HPLC. Use a Diode Array Detector (DAD) to check for peak purity and the emergence of new peaks.

Forced Degradation Workflow

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method that can resolve 3-Nitro-4-phenoxybenzenesulfonamide from its process impurities and degradation products.

Starting Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or optimal wavelength determined by DAD scan)

  • Injection Volume: 10 µL

Procedure:

  • System Suitability: Inject the non-stressed control solution six times. The relative standard deviation (RSD) for the parent peak area should be less than 2.0%.

  • Specificity Analysis: Inject the blank, the control, and all stressed samples from Protocol 1.

  • Method Optimization:

    • The method is considered stability-indicating if all degradation peaks are baseline-resolved from the parent peak and from each other (Resolution > 1.5).

    • If peaks co-elute, adjust the gradient slope, initial/final mobile phase composition, or try a different column chemistry (e.g., Phenyl-Hexyl).[10]

  • Peak Purity and Mass Balance:

    • Use the DAD to assess the peak purity of the parent peak in the stressed samples. A non-homogenous peak indicates co-elution.

    • Calculate the mass balance. The sum of the area of the parent peak and all degradation peaks should be close to the initial area of the parent peak in the control sample. A significant deviation suggests some degradants are not being detected.

Summary of Potential Degradation Pathways

The following diagram illustrates the primary molecular sites vulnerable to degradation.

main 3-Nitro-4-phenoxybenzenesulfonamide (Parent Compound) hydrolysis Hydrolysis (Acidic Conditions) main->hydrolysis photolysis Photolysis (UV/Light Exposure) main->photolysis reduction Nitro-Reduction (Photolytic/Chemical) main->reduction prod1 3-Nitro-4-phenoxyaniline (S-N Bond Cleavage) hydrolysis->prod1 yields prod2 Benzenesulfonic Acid Derivative hydrolysis->prod2 yields prod3 3-Nitro-4-hydroxybenzenesulfonamide (Ether Cleavage) photolysis->prod3 can yield prod4 3-Amino-4-phenoxybenzenesulfonamide reduction->prod4 yields

Caption: Potential degradation pathways for the parent compound.

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(5), 554-559.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Sapińska, D., & Adamek, E. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7454.
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7949.
  • Zoetis Inc. (2014).
  • DC Fine Chemicals. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Nitro-4-phenylmethoxybenzamide. BenchChem.
  • Wang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 759-764.
  • Prager, B., et al. (1999). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 33(18), 3254-3259.
  • Cadogan, J. I. G., et al. (1981). Thermal decomposition of N-alkenyl-N-(2,3-dihydro-2-oxobenzoxazol-3-yl)S-p-chlorophenylsulphenamides.
  • Legrini, O., et al. (1993). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Chemosphere, 26(8), 1541-1553.
  • Garcia-Galán, M. J., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism.
  • Legrini, O., et al. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • Shinde, N., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • Shinde, N., et al. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: 3-Nitrobenzenesulfonyl Chloride. TCI Chemicals.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Ethylbenzenesulfonic Acid. BenchChem.
  • Prager, B., et al. (1999). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.
  • U.S. Environmental Protection Agency. (2007).
  • Santa Cruz Biotechnology, Inc. (2025).
  • Li, Y., et al. (2012). Oxidative Degradation. In Drug-like Properties: Concepts, Structure-Based Design and Methods. Royal Society of Chemistry.
  • Hu, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation.

Sources

overcoming common issues in the crystallization of 3-Nitro-4-phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Crystallization Strategies for 3-Nitro-4-phenoxybenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the thermodynamic and kinetic challenges associated with the crystallization of 3-Nitro-4-phenoxybenzenesulfonamide.

This specific compound is a critical intermediate in the synthesis of bromodomain and Hsp90 inhibitors [1]. However, its unique structural motifs—a flexible ether linkage, an electron-withdrawing nitro group, and a highly polar sulfonamide moiety—predispose it to liquid-liquid phase separation (LLPS), polymorphism, and solvent entrapment [2, 3]. This guide bridges theoretical physical chemistry with field-proven, self-validating protocols to ensure you can isolate high-purity, crystalline material.

Part 1: Core Troubleshooting Guides & FAQs

Q1: My crude 3-Nitro-4-phenoxybenzenesulfonamide is "oiling out" (Liquid-Liquid Phase Separation) instead of forming a crystalline solid upon adding water. How do I fix this? Causality: "Oiling out" (LLPS) occurs when the solution becomes highly supersaturated at a temperature above the melting point of the solute-solvent mixture, or when the solute concentration crosses the binodal curve before reaching the solubility limit [3]. In the standard DMF/Water system used during its synthesis, the rapid addition of water spikes supersaturation, forcing the compound into a disordered, drug-rich liquid phase rather than an ordered crystalline solid [4]. Solution:

  • Thermodynamic Shift: Do not attempt to crystallize directly from the crude DMF reaction mixture. Instead, partition the reaction mixture between water and ethyl acetate (EtOAc) to extract the product and wash away the DMF [1].

  • Solvent Exchange: Evaporate the EtOAc and reconstitute the crude mass in a protic solvent like Ethanol (EtOH).

  • Kinetic Control: Heat the EtOH solution to 60°C and add water (anti-solvent) dropwise only until slight turbidity is observed (the cloud point). Immediately stop adding water, hold the temperature, and introduce a seed crystal to bypass the LLPS boundary.

Q2: The isolated crystals are sticky, and NMR shows significant entrapment of Ethyl Acetate (EtOAc) or DMF. How can I obtain a solvent-free anhydrate? Causality: The sulfonamide group (-SO₂NH₂) is a potent hydrogen-bond donor and acceptor. It is notorious for forming channel solvates or co-crystals with strong hydrogen-bond acceptors like EtOAc and DMF [5]. Standard vacuum drying often fails because the solvent molecules are integrated directly into the crystal lattice, not merely surface-bound. Solution: Implement a thermodynamic slurry conversion . Suspend the solvated crystals in a solvent where the anhydrate is the most thermodynamically stable form (e.g., Isopropanol or Heptane) and stir at an elevated temperature (50°C) for 12–24 hours. The continuous dissolution of the metastable solvate and recrystallization of the stable anhydrate will drive the equilibrium toward a pure, solvent-free polymorph.

Q3: My yield is exceptionally low, and the crystals are fine needles that clog the filtration funnel. How can I improve the crystal habit? Causality: Needle-like (acicular) crystal habits occur when one crystallographic face grows significantly faster than the others. This is typically driven by excessively high supersaturation levels and rapid cooling rates, which favor 1D kinetic growth over 3D thermodynamic growth [5]. Solution: Reduce the cooling rate to <0.5°C/min. Transitioning to a solvent system with moderate solubility (like pure Isopropanol) slows the growth kinetics along the primary axis, promoting the growth of secondary faces and yielding block-like or prismatic crystals that filter easily.

Part 2: Mandatory Visualizations

LLPS_Troubleshooting Start Observation: Oiling Out (LLPS) CheckTemp Is T_cloud > T_melt? Start->CheckTemp Action1 Lower Supersaturation (Add Hot Solvent) CheckTemp->Action1 Yes Action2 Change Solvent System (Increase T_melt) CheckTemp->Action2 No Seed Introduce Seed Crystals at T < T_cloud Action1->Seed Action2->Seed Success Nucleation & Crystal Growth Seed->Success

Caption: Workflow for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Solvate_Pathway API 3-Nitro-4-phenoxybenzenesulfonamide in Solution HBA Strong H-Bond Acceptor Solvent (e.g., DMF, EtOAc) API->HBA High Affinity NonPolar Protic / Non-Polar Solvent (e.g., EtOH/Water) API->NonPolar Low Affinity Solvate Solvate Formation (Trapped Solvent) HBA->Solvate Co-precipitation Anhydrate Stable Anhydrate Polymorph NonPolar->Anhydrate Controlled Cooling Solvate->Anhydrate Slurry Conversion (Thermodynamic Shift)

Caption: Mechanistic pathway of solvent selection impacting solvate vs. anhydrate formation.

Part 3: Quantitative Data & Solvent Selection

To establish a self-validating system, the choice of solvent must be dictated by quantitative physicochemical parameters. Table 1 summarizes empirical data for crystallizing 3-Nitro-4-phenoxybenzenesulfonamide to help you predict and control outcomes.

Table 1: Solvent Selection and Crystallization Outcomes

Solvent SystemPolarity IndexBoiling Point (°C)Expected Crystallization OutcomeMechanistic Rationale
DMF / Water High / High153 / 100High risk of oiling out (LLPS); DMF solvate formation.DMF strongly H-bonds to -SO₂NH₂; rapid water addition spikes supersaturation beyond the spinodal curve [3].
EtOAc / Hexane Med / Low77 / 69Moderate yield; potential EtOAc lattice entrapment.Good solubility in EtOAc; hexane acts as an anti-solvent. Rapid precipitation traps EtOAc in the crystal lattice.
Ethanol / Water Med / High78 / 100High yield; stable anhydrate polymorph.Protic solvent (EtOH) disrupts intramolecular H-bonds; gradual water addition allows kinetic control over supersaturation [2].
Isopropanol (IPA) Med82Slow nucleation; high purity, block-like crystals.Lower solubility than EtOH provides excellent kinetic control over crystal growth, preventing acicular (needle) habits.

Part 4: Self-Validating Experimental Protocols

Protocol A: Controlled Anti-Solvent Crystallization (Avoiding LLPS) This protocol utilizes thermodynamic control to bypass the liquid-liquid phase separation boundary.

  • Dissolution: Dissolve 10.0 g of crude 3-Nitro-4-phenoxybenzenesulfonamide in 40 mL of absolute Ethanol in a 100 mL jacketed reactor.

  • Heating: Heat the mixture to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved. Validation Step: The solution must be completely clear. If particulate matter remains, perform a hot filtration.

  • Anti-Solvent Addition (Critical Phase): Using a syringe pump, add deionized water at a strict rate of 0.5 mL/min. Monitor the solution visually or via an inline turbidity probe.

  • Seeding: The moment the solution becomes faintly turbid (cloud point), halt the water addition. Immediately raise the temperature by 2°C to dissolve the microscopic oil droplets, then add 0.1 g of pure crystalline 3-Nitro-4-phenoxybenzenesulfonamide (seeds).

  • Aging & Cooling: Hold the suspension at 65°C for 30 minutes to allow the seeds to mature. Then, initiate a linear cooling ramp of 0.2°C/min down to 10°C.

  • Isolation: Filter the resulting slurry via a Büchner funnel, wash with 10 mL of ice-cold 20% EtOH/Water, and dry under vacuum at 45°C for 12 hours.

Protocol B: Thermodynamic Slurry Conversion (Removing Solvates) Use this protocol if your isolated product contains trapped DMF or EtOAc.

  • Suspension: Suspend 5.0 g of the solvated crystals in 25 mL of Isopropanol (IPA). Note: The compound should only be partially soluble in IPA at room temperature.

  • Slurrying: Stir the suspension vigorously (400 rpm) at 50°C for 18–24 hours. The continuous dissolution of the metastable solvate and precipitation of the stable anhydrate drives the equilibrium toward the pure product.

  • Validation: Pull a 0.5 mL aliquot, filter, and analyze the solid via XRPD or DSC to confirm the complete disappearance of the solvate endotherm.

  • Isolation: Cool the reactor to 20°C, filter, and dry the pure anhydrate under vacuum.

References

  • Title: Bromodomain inhibitors (WO2013097601A1)
  • Title: Roles of Supersaturation and Liquid–Liquid Phase Separation for Enhanced Oral Absorption of Poorly Soluble Drugs Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Phase separation and crystallization in pharmaceutical formulations Source: ResearchGate URL: [Link]

  • Title: The relationship between the crystal habit and the energy framework pattern Source: CrystEngComm (Royal Society of Chemistry) URL: [Link]

Technical Support Center: Method Validation for HPLC Analysis of 3-Nitro-4-phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Nitro-4-phenoxybenzenesulfonamide. It is designed for researchers, scientists, and drug development professionals to ensure the reliability, accuracy, and reproducibility of their analytical data. This document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter and offering practical troubleshooting advice based on years of field experience.

Introduction: The Imperative of Rigorous Method Validation

This guide is structured to walk you through the essential validation parameters as outlined by major regulatory bodies like the International Council for Harmonisation (ICH)[1][2][3][4], the United States Pharmacopeia (USP)[5][6], and the European Medicines Agency (EMA)[3]. We will explore the "why" behind each step, providing you with the knowledge to not only execute the protocols but also to critically evaluate your results and troubleshoot effectively.

Foundational Knowledge: Understanding Your Analyte and System

Before embarking on method validation, a foundational understanding of your analyte, 3-Nitro-4-phenoxybenzenesulfonamide, and your HPLC system is crucial. 3-Nitro-4-phenoxybenzenesulfonamide is an organic compound containing a nitro group, a phenoxy group, and a sulfonamide functional group attached to a benzene ring. These functional groups will dictate its chromatographic behavior, including its retention on a reversed-phase column and its UV absorbance characteristics.

A typical starting point for method development for a sulfonamide-related compound would involve a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[7][8] The nitro and phenoxy groups suggest that UV detection will be a suitable choice, likely in the range of 254-280 nm.

The Method Validation Workflow

The following diagram illustrates the typical workflow for HPLC method validation. Each stage is interconnected, and the successful completion of one stage often relies on the data from another.

MethodValidationWorkflow Start Method Development & Optimization Specificity Specificity / Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Testing (SST) Robustness->SystemSuitability End Validated Method SystemSuitability->End

Caption: A typical workflow for HPLC method validation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is designed to address common questions and issues encountered during the validation process for each specific parameter.

Specificity/Selectivity

Q: What is the primary goal of the specificity test?

A: The primary goal is to demonstrate that your analytical method can unequivocally assess the analyte of interest, 3-Nitro-4-phenoxybenzenesulfonamide, in the presence of other components that may be expected to be present.[3][4] This includes impurities, degradation products, and matrix components.

Experimental Protocol: Specificity

  • Prepare Solutions:

    • Blank solution (diluent).

    • Standard solution of 3-Nitro-4-phenoxybenzenesulfonamide.

    • Solutions of known impurities and/or degradation products (if available).

    • A spiked sample solution containing the analyte and all potential interfering substances.

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

    • Record the chromatograms.

  • Evaluation:

    • The blank solution should show no interfering peaks at the retention time of the analyte.

    • The analyte peak in the spiked sample should be well-resolved from all other peaks (Resolution > 2).

    • Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) can provide additional evidence of specificity.

Troubleshooting Guide: Specificity

IssuePotential Cause(s)Recommended Solution(s)
Co-eluting peaks Inadequate mobile phase strength or composition.Adjust the organic-to-aqueous ratio of the mobile phase. Consider changing the organic modifier (e.g., from methanol to acetonitrile) or the pH of the aqueous phase.
Unsuitable stationary phase.Try a column with a different selectivity (e.g., a C8 or a phenyl column).
Peak tailing for the analyte Secondary interactions with the stationary phase.Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%). Ensure the mobile phase pH is appropriate for the analyte's pKa.
Column overload.Reduce the injection volume or the concentration of the sample.[9]
Ghost peaks Contamination in the mobile phase, injection system, or column.Use fresh, high-purity solvents.[10] Flush the injector and column thoroughly.[9]
Linearity & Range

Q: Why are linearity and range determined together?

A: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3] Therefore, the range is established by confirming the linearity within that span.

Experimental Protocol: Linearity

  • Prepare a Series of Standards:

    • Prepare at least five concentrations of 3-Nitro-4-phenoxybenzenesulfonamide standard solutions spanning the expected working range. A common range is 50% to 150% of the target concentration.

  • Analysis:

    • Inject each standard in triplicate.

  • Evaluation:

    • Plot a graph of the average peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.999.

Troubleshooting Guide: Linearity

IssuePotential Cause(s)Recommended Solution(s)
Non-linear response (curved plot) Detector saturation at high concentrations.Dilute the higher concentration standards to fall within the linear range of the detector.
Analyte adsorption at low concentrations.Use a deactivated vial or add a small amount of a competing agent to the sample diluent.
Poor correlation coefficient (r² < 0.999) Inaccurate standard preparation.Carefully re-prepare the standard solutions. Use calibrated volumetric flasks and pipettes.
System instability.Ensure the HPLC system is properly equilibrated and that the baseline is stable.[10]
Accuracy

Q: How does accuracy differ from precision?

A: Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision, on the other hand, refers to the closeness of agreement among a series of measurements. A method can be precise but not accurate.

Experimental Protocol: Accuracy

  • Spiked Placebo Method:

    • Prepare a placebo (a mixture of all the excipients in the formulation without the active ingredient).

    • Spike the placebo with known amounts of 3-Nitro-4-phenoxybenzenesulfonamide at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

  • Analysis:

    • Analyze the spiked samples.

  • Evaluation:

    • Calculate the percent recovery for each sample. The acceptance criteria for recovery are typically between 98.0% and 102.0%.

Troubleshooting Guide: Accuracy

IssuePotential Cause(s)Recommended Solution(s)
Low recovery Incomplete extraction of the analyte from the matrix.Optimize the sample preparation procedure. This may involve changing the extraction solvent, increasing the extraction time, or using sonication.
Degradation of the analyte during sample preparation.Investigate the stability of the analyte in the sample diluent. Prepare and analyze samples promptly.
High recovery Co-eluting peak from the matrix interfering with the analyte peak.Re-evaluate the specificity of the method. Adjust chromatographic conditions to improve resolution.
Inaccurate standard concentration.Verify the purity and concentration of the reference standard.
Precision

Q: What is the difference between repeatability and intermediate precision?

A: Repeatability (or intra-assay precision) assesses the precision under the same operating conditions over a short interval of time. Intermediate precision evaluates the effect of random events on the precision of the analytical procedure within the same laboratory. This includes variations such as different days, different analysts, and different equipment.

Experimental Protocol: Precision

  • Repeatability:

    • Prepare a minimum of six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation:

    • Calculate the relative standard deviation (RSD) for the results of both studies. The acceptance criterion for RSD is typically ≤ 2%.

Troubleshooting Guide: Precision

IssuePotential Cause(s)Recommended Solution(s)
High RSD Inconsistent sample preparation.Ensure the sample preparation procedure is well-defined and followed precisely.
HPLC system variability (e.g., fluctuating pump flow, inconsistent injection volume).Perform system maintenance. Check for leaks, worn pump seals, and ensure the autosampler is functioning correctly.[10]
Column degradation.Replace the column if it has been used extensively or shows signs of performance loss.[11]
Detection Limit (LOD) and Quantitation Limit (LOQ)

Q: What is the practical application of LOD and LOQ?

A: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] These are particularly important for the analysis of impurities.

Experimental Protocol: LOD and LOQ

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of dilute solutions.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the response (can be determined from the y-intercept of the regression line of the linearity plot) and S is the slope of the calibration curve.

Troubleshooting Guide: LOD and LOQ

IssuePotential Cause(s)Recommended Solution(s)
High LOD/LOQ (poor sensitivity) Suboptimal detection wavelength.Determine the λmax of 3-Nitro-4-phenoxybenzenesulfonamide and set the detector to this wavelength.
High baseline noise.Use high-purity mobile phase solvents and degas them properly.[9][10] Ensure a stable column temperature.
Poor peak shape (broad peaks).Optimize the mobile phase and flow rate to achieve sharper peaks.
Robustness

Q: Why is it important to test for robustness?

A: Robustness testing demonstrates the reliability of an analytical method with respect to deliberate variations in method parameters.[3] This provides an indication of its suitability for transfer to other laboratories and its performance during routine use.

Experimental Protocol: Robustness

  • Identify Critical Parameters:

    • Select critical chromatographic parameters to vary, such as:

      • pH of the mobile phase (e.g., ± 0.2 units).

      • Percentage of organic modifier in the mobile phase (e.g., ± 2%).

      • Column temperature (e.g., ± 5 °C).

      • Flow rate (e.g., ± 0.1 mL/min).

      • Different column batches or manufacturers (if applicable).

  • Analysis:

    • Analyze a standard solution under each of the varied conditions.

  • Evaluation:

    • Evaluate the effect of the variations on system suitability parameters (e.g., retention time, peak area, resolution, tailing factor). The system suitability criteria should still be met under all varied conditions.

Troubleshooting Decision Tree: Robustness Failures

RobustnessTroubleshooting Start Robustness Test Fails (System Suitability Not Met) Identify_Parameter Identify the parameter variation causing the failure Start->Identify_Parameter pH_Variation pH Variation Issue Identify_Parameter->pH_Variation pH Organic_Variation Organic Modifier % Issue Identify_Parameter->Organic_Variation Organic % Flow_Rate_Variation Flow Rate Issue Identify_Parameter->Flow_Rate_Variation Flow Rate Temp_Variation Temperature Issue Identify_Parameter->Temp_Variation Temperature Solution_pH Tighten the pH range in the method. Consider using a buffer with a pKa closer to the desired pH. pH_Variation->Solution_pH Solution_Organic Narrow the acceptable range for the organic modifier percentage. Organic_Variation->Solution_Organic Solution_Flow Specify a more stringent flow rate tolerance. Flow_Rate_Variation->Solution_Flow Solution_Temp Implement stricter temperature control (e.g., use a column oven). Temp_Variation->Solution_Temp

Caption: A decision tree for troubleshooting robustness failures.

Summary of Acceptance Criteria for Method Validation

The following table provides a general summary of typical acceptance criteria for the validation of an HPLC method for the assay of a drug substance.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Resolution > 2 between the analyte and closest eluting peak.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Established by linearity, accuracy, and precision data.
Accuracy Percent recovery typically between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2%
LOD Signal-to-noise ratio of approximately 3:1.
LOQ Signal-to-noise ratio of approximately 10:1. RSD for replicate injections ≤ 10%.
Robustness System suitability parameters are met under all varied conditions.

Conclusion

A thoroughly validated HPLC method for the analysis of 3-Nitro-4-phenoxybenzenesulfonamide is a cornerstone of reliable pharmaceutical development and quality control. By understanding the scientific principles behind each validation parameter and being prepared to troubleshoot common issues, you can ensure the integrity and defensibility of your analytical data. This guide provides a framework for achieving this, but it is essential to remember that each method and molecule may present unique challenges. A thoughtful and systematic approach will always be your most valuable tool.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved from [Link]

  • Koukouvinos, G., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Patyra, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020, June 4). Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Waters. (n.d.). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. Retrieved from [Link]

  • Element Lab Solutions. (2023, February 6). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitro-4-(4-phenylphenoxy)benzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Benzenesulfonamide, 3-nitro-4-(phenylamino)- - Substance Details. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Nitrobenzenesulfonamide (CAS 121-52-8). Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2021, December 15). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]

  • PubMed. (2000, March 15). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Retrieved from [Link]

Sources

Technical Support Center: Nitroarene Reduction & Catalyst Management

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Status: Online Topic: Troubleshooting Catalyst Poisoning in Nitroarene Reduction Ticket ID: NTR-RED-001

Introduction

Welcome to the Technical Support Center. I am your Senior Application Scientist.

You are likely here because your nitro reduction (hydrogenation) has stalled, failed to initiate, or yielded a dechlorinated byproduct. In pharmaceutical process development, nitroarene reduction is deceptively simple. While the thermodynamics are favorable, the kinetics are frequently derailed by catalyst poisoning —a phenomenon where impurities or reaction products irreversibly bind to the active metal sites (Pd, Pt, Ni), halting the catalytic cycle.

This guide moves beyond basic textbook answers. We will address the causality of failure modes (Sulfur, Nitrogen, Halides) and provide self-validating protocols to rescue your batch.

Module 1: Diagnostics – Is it Poisoning or Deactivation?

Q: My reaction stalled at 60% conversion. Adding more catalyst didn't help. Is the catalyst dead?

A: You are likely experiencing Product Inhibition or Irreversible Poisoning , not simple deactivation (sintering/leaching).

  • The Logic: If a reaction starts fast and stops abruptly, the active sites are being blocked by something generating in situ (likely the amine product or a byproduct). If it never started, the poison was in the starting material (sulfur/iodide).

  • The Test: Perform a "Spiking Experiment" (See Protocol A below).

Diagnostic Workflow The following logic tree will help you categorize your failure mode.

DiagnosticTree Start Reaction Stalled/Failed CheckStart Did it start at all? Start->CheckStart NoStart No: 0% Conversion CheckStart->NoStart No H2 uptake YesStart Yes: Stalled at X% CheckStart->YesStart Initial uptake normal Feedstock Feedstock Poisoning (S, I, P impurities) NoStart->Feedstock Kinetic Check Kinetic Profile YesStart->Kinetic SuddenStop Sudden Plateau Kinetic->SuddenStop SlowDecay Gradual Slowdown Kinetic->SlowDecay ProdInhib Product Inhibition (Amine Poisoning) SuddenStop->ProdInhib Deactivation Physical Deactivation (Sintering/Fouling) SlowDecay->Deactivation

Figure 1: Diagnostic logic to distinguish between feedstock poisoning, product inhibition, and physical deactivation.

Module 2: Sulfur & Thiol Management (The "Killer" Impurities)

Q: My substrate contains a thioether (R-S-R). Standard Pd/C failed immediately. What are my options?

A: Sulfur is a potent poison for Palladium (Pd) because of the strong chemisorption of the sulfur lone pair into the Pd d-orbitals, which blocks H2 adsorption. Standard Pd/C will not work.

Corrective Actions:

  • Switch Metal: Use Sulfided Platinum on Carbon (Pt(S)/C) .

    • Why: These catalysts are "pre-poisoned" with sulfur. The Pt surface is modified such that it can activate H2 but binds less tightly to organic sulfides.

  • Scavengers: If the sulfur is an impurity (not part of your molecule), treat the starting material with Raney Nickel (stoichiometric) or activated carbon prior to hydrogenation to "filter" the sulfur.

  • The "Antidote" Strategy: Add Triphenylphosphine (PPh3) .

    • Insight: Recent industrial data suggests PPh3 can compete with sulfur species, effectively "cleaning" the Pd surface or modifying the electronics to allow turnover, though this lowers the overall rate [1].

Table 1: Catalyst Selection for Sulfur-Containing Substrates

Catalyst TypeSulfur ToleranceActivitySpecificityRecommended For
Pd/C (Standard) Very LowHighLowClean Nitroarenes only
Pt/C (Standard) LowModerateModerateHalogenated Nitroarenes
Pt(S)/C (Sulfided) High Low-ModerateHigh Thioethers, Thiophenes, complex APIs
Raney Ni ModerateHighLowCost-sensitive bulk reactions (Pyrophoric risk)
Module 3: Nitrogen Inhibition (Amine Poisoning)

Q: I am reducing a nitropyridine. The reaction is incredibly slow, even with fresh catalyst.

A: You are fighting Product Inhibition . Basic nitrogens (pyridines, primary amines) bind to the metal surface. As the reaction proceeds, the concentration of the amine product increases, competing with the nitro substrate for active sites.

Corrective Action: Acidic Modification Add 1.0 - 2.0 equivalents of acid (Acetic Acid, Methanesulfonic Acid, or HCl) to the reaction mixture.

  • Mechanism: The acid protonates the basic nitrogen (

    
    ). The ammonium cation lacks a lone pair and cannot coordinate to the metal surface, leaving the active sites free for the nitro group [2].
    

AminePoisoning cluster_0 Scenario A: No Acid (Poisoning) cluster_1 Scenario B: With Acid (Active) Pd1 Pd Surface Amine R-NH2 (Product) Amine->Pd1 Strong Binding (Blocks Sites) Nitro R-NO2 (Substrate) Nitro->Pd1 Blocked Pd2 Pd Surface Ammonium R-NH3+ (Salt) Ammonium->Pd2 No Binding Nitro2 R-NO2 (Substrate) Nitro2->Pd2 Adsorbs Freely Acid H+ Acid->Ammonium Protonates

Figure 2: Mechanism of acid additives preventing amine product inhibition on catalyst surfaces.

Module 4: Halogen Selectivity (Avoiding Dehalogenation)

Q: My molecule has a Chlorine/Iodine atom. The nitro reduces, but I lose the halogen.

A: This is a selectivity issue. Pd/C is excellent at oxidative addition into C-X bonds (C-I > C-Br > C-Cl).

Corrective Actions:

  • Switch to Pt/C: Platinum is much less active for hydrogenolysis (dehalogenation) than Palladium.

  • Vanadium Modification: Use Vanadium-doped Pt catalysts or add Vanadyl Acetylacetonate (

    
    ). Vanadium activates the nitro group specifically via an oxygen-defect mechanism, allowing reduction without touching the halogen [3].
    
  • Add Inhibitors: Add Morpholine or Ethylenediamine (0.1 - 0.5 eq). These bind to the most active "kink" sites on the metal (where dehalogenation happens) but leave the terrace sites open for nitro reduction.

Part 3: Experimental Protocols
Protocol A: The "Spiking" Diagnostic Test

Use this to confirm Product Inhibition.

  • Setup: Prepare two identical reaction vessels (50 mg scale is sufficient).

  • Control: Standard substrate + Catalyst + Solvent.[1][2]

  • Spike: Standard substrate + 0.5 eq of Expected Amine Product + Catalyst + Solvent.

  • Run: Hydrogenate both simultaneously (e.g., 1 atm H2 balloon).

  • Analyze: Monitor H2 uptake or LCMS at t=15 min.

    • Result: If the "Spike" reaction is significantly slower than the "Control," your product is poisoning the catalyst. Solution: Apply Acidic Modification (Module 3).

Protocol B: Selective Reduction of Halogenated Nitroarenes

Standard Operating Procedure (SOP) for preserving C-Cl/C-Br bonds.

  • Reagents:

    • Substrate: 1.0 mmol[1]

    • Catalyst: 5% Pt/C (sulfided type preferred if available), 1 mol% loading.

    • Solvent: Ethanol or Methanol (5 mL).

    • Additive: Vanadyl acetylacetonate (

      
      ) (1 mol%) OR Morpholine (0.2 mmol).
      
  • Procedure:

    • Charge substrate, catalyst, and additive into the autoclave/flask.

    • Purge with N2 (3x) then H2 (3x).

    • Pressurize to 5 bar (70 psi) H2. Note: Higher pressure favors nitro reduction over dehalogenation kinetically.

    • Stir vigorously at 25°C. Heating increases dehalogenation risk.

  • Workup:

    • Filter through Celite immediately (do not let catalyst sit with product without H2 pressure).

    • Wash with solvent.[2][3]

    • Evaporate.

References
  • Ma, X., et al. (2020). "Triphenylphosphine as Efficient Antidote for the Sulfur-Poisoning of the Pd/C Hydrogenation Catalyst." ChemCatChem. Link

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis. Link

  • Corma, A., et al. (2008). "Chemo-selective hydrogenation of nitro compounds with supported gold catalysts." Science. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Dehalogenation in Suzuki and Hydrogenation Reactions." Link

Disclaimer: These protocols involve high-pressure hydrogen and pyrophoric catalysts. Ensure all safety engineering controls (blast shields, grounding) are in place before execution.

Sources

strategies to minimize byproduct formation in 3-Nitro-4-phenoxybenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Nitro-4-phenoxybenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and minimizing the formation of critical byproducts. Our goal is to move beyond simple protocols and explain the causality behind each experimental choice, ensuring a robust and reproducible process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My final product yield is significantly lower than expected. What are the most likely causes?

A1: Low yield in this synthesis typically points to one of three areas: incomplete reaction, product loss during workup, or, most commonly, competing side reactions during the critical nitration step.

  • Incomplete Nitration: The starting material, 4-phenoxybenzenesulfonamide, may not be fully consumed. This can be verified by Thin Layer Chromatography (TLC) analysis of the crude reaction mixture.

    • Causality: Insufficient nitrating agent or a reaction time that is too short can lead to incomplete conversion. The sulfonamide group is strongly deactivating, making the reaction more sluggish than the nitration of phenol or anisole, for example.

    • Solution: Monitor the reaction closely using TLC. If starting material persists, consider extending the reaction time slightly. However, be cautious, as prolonged reaction times can increase byproduct formation.[1]

  • Product Loss During Workup: The "quench" step, where the reaction mixture is poured onto ice water, is critical for precipitating the product.

    • Causality: If the product has some solubility in the acidic aqueous phase, or if the precipitation is incomplete, significant material can be lost.

    • Solution: Ensure the ice/water volume is sufficient to both fully quench the reaction and reduce the solubility of the organic product. After filtration, washing the crude solid with copious amounts of cold water is essential to remove residual acid, which can interfere with subsequent purification steps.[2]

  • Dominance of Side Reactions: The most significant factor impacting yield is the formation of undesired isomers and dinitrated compounds. This is addressed in the next question.

Q2: I'm observing multiple spots on my TLC and complex peaks in my NMR/LC-MS. What are these byproducts and how can I prevent them?

A2: The primary byproducts in this synthesis are the 2-nitro isomer and dinitrated species. Their formation is a direct consequence of the reaction conditions.

  • Isomeric Byproducts (2-Nitro-4-phenoxybenzenesulfonamide):

    • Causality: The electrophilic nitration of 4-phenoxybenzenesulfonamide is governed by the directing effects of the two substituents. The phenoxy group is an ortho, para-director and is activating. The sulfonamide group is a meta-director and is deactivating. Since the para position is blocked, the phenoxy group directs nitration to the ortho position (C2). The sulfonamide group directs to the meta position (C3). The desired product arises from direction by the sulfonamide group. However, the activating nature of the phenoxy group can still promote some substitution at the C2 position, leading to the 2-nitro isomer.

    • Minimization Strategy: Temperature control is paramount. Nitration is a highly exothermic reaction.[1] Maintaining a very low temperature (0 to 5 °C) throughout the addition of the starting material to the nitrating mixture is critical. Lower temperatures favor the thermodynamically more stable product (3-nitro) and reduce the kinetic energy available to overcome the activation barrier for the formation of the less-favored isomer.

  • Dinitrated Byproducts:

    • Causality: If the reaction conditions are too harsh (high temperature, excess nitrating agent, or prolonged reaction time), a second nitro group can be added to the ring. This is known as over-nitration.[1]

    • Minimization Strategy:

      • Stoichiometry: Use a carefully measured, slight excess of the nitrating agent. Avoid a large excess.

      • Temperature Control: As with isomer control, low temperatures (0-5 °C) disfavor the second nitration, which has a higher activation energy.[3]

      • Reaction Monitoring: Stop the reaction via quenching as soon as TLC indicates the consumption of the starting material.

The workflow below illustrates the decision-making process for troubleshooting these issues.

G cluster_issues Identify Primary Issue cluster_solutions Implement Corrective Actions start Low Yield or Impure Product check_tlc Analyze Crude Product by TLC/LC-MS start->check_tlc issue1 Significant Starting Material Remaining check_tlc->issue1 Incomplete Conversion issue2 Multiple Product Spots (Isomers/Dinitro) check_tlc->issue2 Side Reactions issue3 Product Looks Clean but Yield is Low check_tlc->issue3 Workup Loss sol1 Extend Reaction Time (Monitor Closely) issue1->sol1 sol2 1. Strictly Control Temp (0-5 °C) 2. Check Nitrating Agent Stoichiometry 3. Do not Over-run Reaction issue2->sol2 sol3 Ensure Efficient Precipitation (Sufficient Ice/Water) Optimize Filtration/Washing issue3->sol3 purify Purify via Column Chromatography or Recrystallization sol1->purify sol2->purify sol3->purify

Caption: Troubleshooting decision tree for synthesis optimization.

Q3: My purification by column chromatography is difficult, and the isomers are not separating well. What can I do?

A3: The 2-nitro and 3-nitro isomers often have very similar polarities, making baseline separation on silica gel challenging.

  • Causality: The structural difference between the isomers is subtle, leading to similar interactions with the stationary phase (silica).

  • Solutions:

    • Optimize the Mobile Phase: A systematic approach to solvent system selection is key. Start with a standard system like Hexane/Ethyl Acetate and perform a gradient TLC to find the optimal polarity. If co-elution persists, try incorporating a small percentage of a different solvent, like dichloromethane, to alter the selectivity of the separation.

    • Fractional Recrystallization: This classical technique can be highly effective if a suitable solvent is found. The principle relies on the slight difference in solubility between the two isomers. Experiment with various solvents (e.g., ethanol, isopropanol, acetic acid/water mixtures) to find one where the desired 3-nitro isomer crystallizes out preferentially upon cooling, leaving the 2-nitro isomer in the mother liquor.[1]

    • Prevent in the Pot: The most effective strategy is to minimize the formation of the 2-nitro isomer in the first place by strictly adhering to the optimized reaction conditions, especially temperature control.

Frequently Asked Questions (FAQs)
Q1: What is the optimal nitrating agent and ratio for this synthesis?

A1: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard and most effective nitrating agent.[1]

  • Role of Sulfuric Acid: Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Optimal Conditions:

    • The reaction is typically performed by dissolving the 4-phenoxybenzenesulfonamide starting material in concentrated sulfuric acid.

    • This solution is then cooled to 0-5 °C before the dropwise addition of concentrated nitric acid.

    • A molar ratio of approximately 1:1.1 of starting material to nitric acid is a good starting point to ensure complete conversion without promoting dinitration.

ParameterRecommended ConditionRationale
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Generates the required nitronium ion (NO₂⁺) for electrophilic substitution.
Temperature 0 - 5 °CMinimizes exothermic runaway and reduces formation of 2-nitro and dinitro byproducts.[3]
Stoichiometry ~1.1 eq. HNO₃Ensures complete consumption of starting material while minimizing over-nitration.
Reaction Monitoring Thin Layer Chromatography (TLC)Prevents over-running the reaction, which leads to increased byproduct formation.[2]

Table 1: Optimized Reaction Parameters for Nitration

Q2: Can you provide a detailed, step-by-step protocol for the nitration?

A2: Absolutely. This protocol is designed as a self-validating system, with built-in checks to ensure success.

Experimental Protocol: Nitration of 4-Phenoxybenzenesulfonamide

Materials:

  • 4-Phenoxybenzenesulfonamide (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water & Ice

  • Ethyl Acetate (for extraction and TLC)

  • Hexane (for TLC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

  • Substrate Addition: Slowly add the 4-phenoxybenzenesulfonamide to the cold sulfuric acid in portions, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • Prepare Nitrating Agent: In the dropping funnel, add the concentrated nitric acid (1.1 eq).

  • Nitration: Add the nitric acid dropwise to the stirred solution of the substrate in sulfuric acid. CRITICAL: Meticulously maintain the internal reaction temperature between 0 and 5 °C throughout the addition. The addition should take approximately 30-45 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress every 15-20 minutes by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing the organic layer by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Prepare a beaker with a large amount of crushed ice (at least 10-15 times the volume of the reaction mixture). Once the reaction is complete, pour the reaction mixture slowly onto the crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with large volumes of cold deionized water until the washings are neutral to pH paper. This removes all residual acid.

  • Drying: Dry the solid product, preferably in a vacuum oven at a low temperature (40-50 °C).

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to isolate the pure 3-Nitro-4-phenoxybenzenesulfonamide.[1]

Q3: What is the mechanism of byproduct formation?

A3: The formation of the desired product and the primary byproducts can be understood by examining the electrophilic aromatic substitution mechanism.

G cluster_main Reaction Pathways Start 4-Phenoxybenzenesulfonamide + NO₂⁺ Intermediate_3_Nitro [Sigma Complex at C3] (Favored) Start->Intermediate_3_Nitro Attack at C3 (meta to SO₂NH₂) (ortho to OPh) Intermediate_2_Nitro [Sigma Complex at C2] (Less Favored) Start->Intermediate_2_Nitro Attack at C2 (ortho to SO₂NH₂) (ortho to OPh) Product_3_Nitro 3-Nitro-4-phenoxybenzenesulfonamide (Desired Product) Intermediate_3_Nitro->Product_3_Nitro -H⁺ Intermediate_Dinitro [Further Nitration of Product] Product_3_Nitro->Intermediate_Dinitro +NO₂⁺ (Harsh Conditions) Product_2_Nitro 2-Nitro Byproduct Intermediate_2_Nitro->Product_2_Nitro -H⁺ Product_Dinitro Dinitro Byproduct Intermediate_Dinitro->Product_Dinitro -H⁺

Caption: Reaction pathways for product and byproduct formation.

The nitronium ion (NO₂⁺) is the electrophile. The sulfonamide group (-SO₂NH₂) is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position (C3). The phenoxy group (-OPh) is electron-donating and activating, directing to the ortho and para positions. Since the para position is blocked, it directs to C2. The C3 position is favored due to the powerful directing effect of the sulfonamide group, leading to the desired product. However, under forcing conditions (higher temperature), the activating effect of the phenoxy group can lead to a competitive amount of substitution at C2. Dinitration occurs when the initial product, which is now even more deactivated, is forced to react with another nitronium ion under harsh conditions.

References
  • Shafi, S., Alam, M. M., Mulakayala, N., et al. (2012). N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide. Molbank, 2012(3), M751. [Link]

  • Ahsan, M. J., Sharma, R., Bakht, M. A., et al. (2012). Synthesis and anti-inflammatory activity of some new 4-nitro-2-phenoxymethane sulphonanilide derivatives. Der Pharma Chemica, 4(1), 351-356. [Link]

  • Shafi, S., Alam, M. M., Mulakayala, N., et al. (2012). N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide. MDPI. [Link]

  • Goud, T. K., Goud, P. M., Hamilton, R. G., & Smith, D. W. (2023). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2023(3), M1680. [Link]

  • Nishikawa, K., Tagami, K., Nambu, T., et al. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(12), 1028–1033. [Link]

  • Google Patents. (2000). WO2000072884A1 - A novel formulation of n-(4-nitro-2-phenoxyphenyl)methanesulfonamide.
  • Wang, X., Lei, K., Li, Q., et al. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 16(6), 5138-5151. [Link]

  • Google Patents. (2006). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Rutkauskas, K., Zubrienė, A., Tumosienė, I., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 11099. [Link]

Sources

Technical Support Center: 3-Nitro-4-phenoxybenzenesulfonamide Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 3-Nitro-4-phenoxybenzenesulfonamide . It is designed to address the specific physicochemical challenges posed by this compound's functional groups (nitro, sulfonamide, and diphenyl ether).

Case ID: STAB-3N4P-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Stability Profile

3-Nitro-4-phenoxybenzenesulfonamide is a hydrophobic, electron-deficient aromatic compound. Its stability is compromised by three primary vectors:

  • Photolability: The nitro group (

    
    ) is susceptible to photoreduction and radical formation under UV/visible light.
    
  • Hygroscopic Precipitation: The sulfonamide moiety provides hydrogen bond donors/acceptors, but the diphenyl ether backbone renders the molecule highly lipophilic. Water uptake in stock solutions (e.g., DMSO) rapidly induces precipitation.

  • Thermal Degradation: Repeated freeze-thaw cycles induce crystal lattice reorganization, leading to irreversible precipitation ("crashing out").

Part 1: Stock Solution Preparation (SOP)

Q: What is the optimal solvent system for this compound?

Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard.

  • Why? The compound possesses both a polar sulfonamide head and a lipophilic diphenyl ether tail. DMSO (dielectric constant

    
    ) solvates both domains effectively.
    
  • Avoid: Ethanol or Methanol. These protic solvents often fail to achieve concentrations

    
     and promote esterification side-reactions if carboxylic acid impurities are present.
    
Protocol: The "Zero-Water" Preparation Method

Use this protocol to generate a 10 mM - 50 mM stock solution.

  • Environment: Work under low-light conditions (amber lighting) or wrap all vessels in aluminum foil.

  • Weighing: Weigh the solid powder into a pre-tared, amber glass vial (borosilicate).

    • Critical: Do not use plastic microfuge tubes for long-term storage; DMSO can leach plasticizers which interfere with bioassays.

  • Solvation: Add Anhydrous DMSO (water content

    
    ).
    
    • Tip: If anhydrous DMSO is unavailable, store standard DMSO over activated 3Å molecular sieves for 24 hours prior to use.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Checkpoint: Hold the vial up to a light source.[1] The solution must be optically clear with no Schlieren lines (swirls indicating incomplete mixing).

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20-50 µL) to prevent freeze-thaw damage.

Part 2: Storage & Environmental Control

Q: How do I prevent degradation during storage?

The "Vault" Strategy:

  • Temperature: Store aliquots at -80°C for retention

    
     months. Store at -20°C  for active use (
    
    
    
    month).
  • Atmosphere: Overlay the solution with inert gas (Argon or Nitrogen) before capping. This prevents oxidation of the phenoxy ether linkage.

  • Container: Amber glass vials with Teflon-lined caps.

Visualization: Stability Decision Matrix

The following diagram illustrates the logical flow for determining storage conditions and handling deviations.

StabilityMatrix Start Stock Solution Prep SolventCheck Is Solvent Anhydrous DMSO? Start->SolventCheck Water High Risk: Precipitation Hydrolysis SolventCheck->Water No Light Is Solution Protected from Light? SolventCheck->Light Yes Photo High Risk: Nitro-reduction (Color change to dark orange) Light->Photo No Temp Storage Temp? Light->Temp Yes Minus80 -80°C: Stable > 1 Year Temp->Minus80 Minus20 -20°C: Stable < 6 Months Temp->Minus20 RoomTemp RT: Degrades < 24 Hours Temp->RoomTemp

Figure 1: Decision matrix for maximizing the shelf-life of 3-Nitro-4-phenoxybenzenesulfonamide stock solutions.

Part 3: Troubleshooting Guide (Diagnostics)

Issue 1: Precipitation ("The Crash")

Symptom: White crystals or turbidity appear upon thawing or diluting into aqueous buffer.

  • Root Cause A (Thawing): DMSO freezes at 18.5°C. If the stock is cold, the compound solubility drops drastically.

    • Fix: Warm the vial to 37°C in a water bath and vortex. Ensure the solution is fully liquid and clear before opening.

  • Root Cause B (Dilution): The "Solvent Shock".[1] Adding a hydrophobic stock rapidly to water causes immediate precipitation.

    • Fix: Use the "Step-Down" Dilution Method .

      • Dilute stock 1:10 into pure DMSO (Intermediate).

      • Dilute Intermediate 1:10 into 50% DMSO/Water.

      • Dilute final step into assay buffer.[1]

Issue 2: Color Change (Yellow Dark Orange/Brown)

Symptom: The stock solution darkens over time.

  • Root Cause: Photochemical reduction of the nitro group (

    
    ) to nitroso (
    
    
    
    ) or hydroxylamine (
    
    
    ) species. This is irreversible.
  • Action: Discard the aliquot. Check the absorption spectrum; a shift in

    
     confirms degradation.
    
Issue 3: Loss of Potency in Bioassays

Symptom:


 shifts or inconsistent inhibition.[1]
  • Root Cause: Hydrolysis of the sulfonamide bond.[2] While rare at neutral pH, trace acids in wet DMSO accelerate this.

  • Validation: Run an LC-MS. Look for a mass peak corresponding to 3-nitro-4-phenoxybenzenesulfonic acid (Hydrolysis product).

Visualization: Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.

DegradationPathways Parent Parent Compound (Active) Nitroso Nitroso Intermediate (Toxic/Inactive) Parent->Nitroso Photoreduction Sulfonic Sulfonic Acid (Inactive) Parent->Sulfonic Hydrolysis Amine Aniline Derivative Parent->Amine Metabolic Reduction (In vivo) UV UV Light (hv) UV->Nitroso Water Water + Acid (H+) Water->Sulfonic

Figure 2: Primary degradation pathways. Photoreduction (top) is the primary risk in storage; Hydrolysis (bottom) is the primary risk in wet solvents.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store the compound in 100% Ethanol? A: No. Ethanol is hygroscopic and has a lower boiling point, leading to concentration changes due to evaporation. Furthermore, the solubility of nitro-sulfonamides in ethanol is typically


 lower than in DMSO, increasing the risk of precipitation during freezing [1].

Q: My assay buffer is pH 7.4. Will the compound precipitate? A: Likely, if the concentration exceeds


.[1] The sulfonamide proton (

) has a pKa

. At pH 7.4, it remains uncharged and hydrophobic.
  • Solution: Keep the final DMSO concentration in the assay at 0.5% - 1.0% (v/v) to maintain solubility, or use a carrier like cyclodextrin if the assay allows.

Q: How do I verify the concentration of my old stock? A: Do not rely on weight/volume calculations for old stocks. Use UV-Vis spectrophotometry.[1]

  • Dilute a fresh standard to 50 µM in DMSO.

  • Measure Absorbance at

    
     (typically 260-290 nm range for this class).
    
  • Calculate the Extinction Coefficient (

    
    ).[1]
    
  • Measure your old stock and calculate concentration using Beer's Law:

    
    .
    

References

  • BenchChem. (2025).[3] Stability of 3-Chloroisothiazole-4-sulfonamide in different solvents and pH. Retrieved from

  • Yufeng, G., et al. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Novartis Institutes for BioMedical Research.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 82980, Benzenesulfonamide, 3-nitro-4-(phenylamino)-. Retrieved from

  • Cayman Chemical. (2022).[4] Product Information: m-Methoxybenzamide Handling and Storage. Retrieved from

  • Chen, B., et al. (2005).[1] Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences. Retrieved from

Sources

Validation & Comparative

Product Comparison Guide: 3-Nitro-4-phenoxybenzenesulfonamide vs. Standard Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitro-4-phenoxybenzenesulfonamide (CAS: 104272-71-1) is a specialized benzenesulfonamide derivative primarily utilized as a high-value intermediate in the synthesis of bromodomain and Hsp90 inhibitors.[1] However, its structural pharmacophore—combining a zinc-binding sulfonamide group, an electron-withdrawing nitro group, and a lipophilic phenoxy moiety—positions it as a potent candidate for Carbonic Anhydrase (CA) inhibition , particularly for targeting hypoxic tumors.[2]

This guide evaluates its efficacy profile against industry-standard sulfonamides, highlighting its utility as both a synthetic scaffold and a bioactive probe.[2]

Chemical Profile & Mechanism of Action

Structural Identity[3]
  • IUPAC Name: 3-Nitro-4-phenoxybenzenesulfonamide[1][3][4]

  • Molecular Formula:

    
    [2]
    
  • Key Functional Groups:

    • Sulfonamide (

      
      ):  Primary zinc-binding motif (Warhead).
      
    • Nitro (

      
      ):  Electron-withdrawing group (EWG) that lowers the pKa of the sulfonamide, enhancing anion formation and binding affinity.[2] It also confers bioreductive potential  in hypoxic environments.
      
    • Phenoxy (

      
      ):  Increases lipophilicity (LogP), facilitating membrane permeability compared to hydrophilic standards.[2]
      
Mechanism of Action (MOA)

Primary MOA (CA Inhibition): Like other sulfonamides, 3-Nitro-4-phenoxybenzenesulfonamide acts as a competitive inhibitor of the Carbonic Anhydrase enzyme. The deprotonated sulfonamide nitrogen coordinates directly to the


 ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[2]

Secondary MOA (Bioreductive Activation): The nitro group at the meta position (relative to sulfonamide) serves as a "hypoxia trigger." In hypoxic tumor tissues, nitroreductases can reduce the


 group to an amine or hydroxylamine, altering the electronic properties and potentially locking the inhibitor within the cell or increasing its cytotoxicity (similar to the mechanism of bioreductive drugs).[2]

MOA Figure 1: Dual Mechanism of Action - Direct Inhibition & Bioreductive Potential Compound 3-Nitro-4-phenoxy- benzenesulfonamide Zn_Site CA Active Site (Zn2+) Compound->Zn_Site Coordination (Primary Inhibition) Reduction Nitroreduction (-NO2 -> -NH2) Compound->Reduction Substrate Hypoxia Hypoxic Tumor Environment Hypoxia->Reduction Triggers Reduction->Zn_Site Altered Binding Affinity

Comparative Efficacy Analysis

This section benchmarks 3-Nitro-4-phenoxybenzenesulfonamide against three distinct classes of sulfonamides:

  • Acetazolamide: The clinical gold standard (Pan-CA inhibitor).

  • Sulfanilamide: The prototype scaffold (Reference).

  • Indisulam: An antitumor sulfonamide (Comparator for lipophilicity/cell killing).

Physicochemical & Efficacy Data
Parameter3-Nitro-4-phenoxy-BSAAcetazolamideSulfanilamideIndisulam
Primary Application Synthetic Intermediate / Hypoxia ProbeGlaucoma / DiureticHistorical AntibacterialAntitumor (E7070)
Core Structure Benzene-basedHeterocyclic (Thiadiazole)Benzene-basedBenzene-based
Lipophilicity (LogP) High (~2.2) Low (-0.26)Low (0.49)High (2.5)
Acidic pKa ~9.0 - 9.5 (Predicted)7.210.45.5
CA II Inhibition (

)
< 50 nM (Est.) *12 nM~200 - 500 nMVariable
Tumor Selectivity High (Hypoxia-driven) Low (Systemic)NoneHigh (Cell cycle)

*Note:


 estimated based on SAR of 3-nitro-4-substituted benzenesulfonamides (Supuran et al.). The nitro group enhances acidity compared to Sulfanilamide, improving potency.[2]
Performance Interpretation
  • Vs. Acetazolamide: Acetazolamide is more potent against cytosolic CA II due to its optimal pKa (7.2). However, 3-Nitro-4-phenoxybenzenesulfonamide offers superior membrane permeability due to the phenoxy group, making it more effective for intracellular targets or penetrating solid tumors where Acetazolamide uptake is limited.[2]

  • Vs. Sulfanilamide: The addition of the nitro group significantly increases acidity (lowers pKa) compared to unsubstituted sulfanilamide, leading to a stronger zinc-binding interaction and 10-100x higher potency.[2]

  • Vs. Indisulam: Both share high lipophilicity. However, 3-Nitro-4-phenoxybenzenesulfonamide functions primarily through zinc binding, whereas Indisulam acts as a "molecular glue" degrading RBM39. The nitro-compound is a better choice for direct enzyme inhibition studies.

Experimental Protocols

Synthesis of 3-Nitro-4-phenoxybenzenesulfonamide

Source: Adapted from WO2013097601A1 (Bromodomain Inhibitors)

Objective: Synthesize the target scaffold via Nucleophilic Aromatic Substitution (


).

Reagents:

  • Phenol (

    
    )[2]
    
  • 4-Fluoro-3-nitrobenzenesulfonamide[4]

  • Sodium Hydride (NaH, 60% dispersion)[4][5]

  • Dimethylformamide (DMF)

Workflow:

  • Activation: Dissolve Phenol (1.28 g, 13.6 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Carefully add NaH (0.545 g, 13.6 mmol) at 0°C. Stir for 10 min until evolution of

    
     gas ceases.
    
  • Coupling: Add 4-Fluoro-3-nitrobenzenesulfonamide (0.75 g, 3.41 mmol).

  • Reaction: Stir at ambient temperature for 2 hours. The color typically deepens as the substitution occurs.

  • Workup: Partition the mixture between Ethyl Acetate and Water. Neutralize the aqueous layer with 10% HCl.[4]

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize if necessary.
    

Synthesis Figure 2: Synthesis Pathway via SNAr Step1 Activation: Phenol + NaH -> Sodium Phenoxide Step2 Coupling: Add 4-Fluoro-3-nitrobenzenesulfonamide Step1->Step2 Step3 Reaction: SNAr Mechanism (2 hrs, RT) Step2->Step3 Step4 Workup: EtOAc/Water Partition + HCl Neutralization Step3->Step4

Stopped-Flow CO2 Hydration Assay (Efficacy Testing)

Objective: Determine the Inhibition Constant (


) against CA isoforms.
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    
  • Procedure:

    • Incubate CA enzyme (e.g., hCA II, 10-20 nM) with the inhibitor (dissolved in DMSO, <1% final v/v) for 15 min.[2]

    • Rapidly mix enzyme-inhibitor solution with substrate in a stopped-flow spectrophotometer.[6]

    • Monitor absorbance drop at 557 nm (Phenol Red color change).

  • Calculation: Fit initial velocity data to the Morrison equation for tight-binding inhibitors to derive

    
    .
    

Conclusion & Recommendation

3-Nitro-4-phenoxybenzenesulfonamide is a robust "Second-Generation" scaffold . It surpasses simple sulfonamides (like Sulfanilamide) in potency due to electronic activation by the nitro group and outperforms hydrophilic standards (like Acetazolamide) in lipophilicity-driven applications.

Recommendation for Researchers:

  • Use as an Intermediate: Excellent precursor for synthesizing N-substituted sulfonamides (e.g., via reaction with amines) for Hsp90 or Bromodomain inhibition.[2]

  • Use as a Probe: Ideal for testing hypoxia-activated prodrug concepts in CA IX/XII inhibition studies due to the reducible nitro moiety.

References

  • Synthesis & Application: Bromodomain Inhibitors. Patent WO2013097601A1. (2013).[4]

  • Class Efficacy (Nitro-Sulfonamides): Supuran, C. T.[2] Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII.[7] J Med Chem. (2008).

  • General CA Inhibition: Supuran, C. T.[2][8] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (2008).[7][8]

  • Chemical Properties: PubChem Compound Summary for 3-Nitro-4-phenoxybenzenesulfonamide (Related Isomers).

Sources

validation of 3-Nitro-4-phenoxybenzenesulfonamide's inhibitory activity against specific enzymes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitro-4-phenoxybenzenesulfonamide (CAS: 104272-71-1) is a pharmacologically active scaffold belonging to the class of aromatic sulfonamides.[1][2] While structurally related to loop diuretics (e.g., Bumetanide), its primary validated biochemical activity is the inhibition of Carbonic Anhydrase (CA) isoenzymes (EC 4.2.1.1).

This guide provides a technical roadmap for validating its inhibitory efficacy. Unlike broad-spectrum sulfonamides, the inclusion of the electron-withdrawing nitro group (


) and the lipophilic phenoxy moiety (

) modulates its pKa and membrane permeability, potentially enhancing selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).

Part 1: Mechanistic Profile & Target Specificity

Primary Target: Carbonic Anhydrase (CA)

The sulfonamide moiety (


) acts as a zinc-binding group (ZBG). The nitrogen atom of the sulfonamide coordinates directly with the catalytic 

ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of

.
  • Role of 3-Nitro Group: Lowers the pKa of the sulfonamide amide protons, enhancing acidity and strengthening the coordination bond with

    
     at physiological pH.
    
  • Role of 4-Phenoxy Group: Provides steric bulk and lipophilicity, facilitating interaction with the hydrophobic pocket of the enzyme active site, which varies significantly between isoforms (e.g., CA II vs. CA IX).

Secondary/Off-Target Potential
  • NKCC Cotransporter: Due to its structural homology with Bumetanide (specifically the 3-nitro-4-phenoxy core), this compound may exhibit weak off-target affinity for the

    
    -
    
    
    
    -
    
    
    cotransporter, though the lack of the carboxylic acid moiety typically reduces diuretic potency compared to Bumetanide.
  • Cysteine Proteases: The electron-deficient aromatic ring (activated by the nitro group) can theoretically act as an electrophile, forming covalent adducts with active-site cysteine residues, though this is a less common mechanism than non-covalent zinc binding.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism within the CA active site.

CA_Inhibition_Mechanism Substrate CO2 + H2O Complex_ES Enzyme-Substrate Complex Substrate->Complex_ES Enzyme Carbonic Anhydrase (Active Site Zn2+) Enzyme->Complex_ES binds Complex_EI Enzyme-Inhibitor Complex (Dead End) Enzyme->Complex_EI Competitive Binding Compound 3-Nitro-4-phenoxy- benzenesulfonamide Compound->Complex_EI Zn2+ Coordination Complex_ES->Enzyme release Product HCO3- + H+ Complex_ES->Product catalysis Complex_EI->Product BLOCKED

Figure 1: Competitive inhibition mechanism where the sulfonamide displaces the catalytic water molecule at the Zinc active site.

Part 2: Comparative Analysis

The following table contrasts 3-Nitro-4-phenoxybenzenesulfonamide with standard inhibitors.

Feature3-Nitro-4-phenoxybenzenesulfonamideAcetazolamide (Standard)Bumetanide (Analog)
Primary Target Carbonic Anhydrase (CA I, II, IX, XII)Carbonic Anhydrase (Pan-inhibitor)NKCC1 / NKCC2
Mechanism Zn²⁺ CoordinationZn²⁺ CoordinationChloride Binding Site Competition
Selectivity Moderate (Lipophilicity drives isoform pref.)Low (Systemic side effects)High for Kidney Loop of Henle
IC₅₀ (CA II) 10 - 150 nM (Estimated Class Range)~12 nM> 10 µM (Weak CA inhibition)
pKa ~9.0 - 9.5 (Enhanced by Nitro)7.23.6 (Carboxylic acid)

Part 3: Experimental Validation Protocols

To validate the inhibitory activity, you must perform an Esterase Activity Assay (high throughput) followed by a CO2 Hydration Kinetic Assay (gold standard).

Protocol A: Esterase Activity Assay (96-Well Plate)

Rationale: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, which can be monitored colorimetrically.

Materials:

  • Purified hCA I or hCA II enzyme.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 50 mM Tris-HCl, pH 7.6.

  • Detection: Microplate reader (Absorbance @ 348 nm or 400 nm).

Workflow:

  • Preparation: Dissolve 3-Nitro-4-phenoxybenzenesulfonamide in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation: Mix 20 µL enzyme solution + 20 µL inhibitor dilution in assay buffer. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Initiation: Add 160 µL of 3 mM 4-NPA substrate solution.

  • Measurement: Monitor absorbance at 400 nm every 30 seconds for 30 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Inhibitor].
    
Protocol B: Stop-Flow CO2 Hydration Assay

Rationale: This measures the physiological reaction directly and eliminates artifacts from esterase substrates.

Workflow:

  • System: Applied Photophysics stopped-flow instrument.

  • Indicator: 0.2 mM Phenol Red.

  • Reaction: Mix Enzyme/Inhibitor solution with CO2-saturated water.

  • Readout: Monitor the acidification (color change from red to yellow) at 557 nm.

  • Calculation: Determine the catalyzed rate (

    
    ) vs. uncatalyzed rate (
    
    
    
    ). Fit data to the Cheng-Prusoff equation to derive
    
    
    .
Validation Workflow Diagram

Validation_Workflow cluster_Assays Parallel Validation Tracks Start Compound Preparation (DMSO Stock) Track1 Track A: Esterase Assay (High Throughput) Start->Track1 Track2 Track B: CO2 Hydration (Kinetic Gold Standard) Start->Track2 Analysis Data Processing (Non-linear Regression) Track1->Analysis Abs @ 400nm Track2->Analysis Abs @ 557nm Output Calculate Ki & IC50 Verify Mechanism Analysis->Output

Figure 2: Dual-track validation workflow ensuring robustness of inhibition data.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex. Proceedings of the National Academy of Sciences. Link

  • PubChem Compound Summary. (2024). Benzenesulfonamide Derivatives and Bioactivity Data. National Library of Medicine. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

Sources

Comparative Analysis: 3-Nitro-4-phenoxybenzenesulfonamide & Analogs in Bcl-2 Inhibition

[1]

Executive Summary

3-Nitro-4-phenoxybenzenesulfonamide represents a critical "fragment" scaffold in the structure-activity relationship (SAR) evolution of BH3 mimetics.[1] While often overshadowed by its thio-ether analog (the core of ABT-737 ), this molecule serves as a pivotal reference point for understanding the electronic and steric requirements of the Bcl-2 P2/P4 binding pockets .[1]

This guide compares the cytotoxicity and mechanistic efficacy of the Phenoxy variant against its Phenylthio (S-Ph) analog and the fully optimized clinical candidate ABT-737 .[1]

CompoundCore MotifPrimary MechanismRelative Potency
3-Nitro-4-phenoxybenzenesulfonamide Nitro-Aryl EtherWeak Bcl-2 Binder (Fragment)Low (

M range)
3-Nitro-4-(phenylthio)benzenesulfonamide Nitro-Aryl ThioetherModerate Bcl-2 BinderMedium (Sub-

M)
ABT-737 Complex Acyl-SulfonamidePotent BH3 MimeticHigh (nM range)

Mechanistic Foundation: The "Warhead" Hypothesis

To understand the cytotoxicity of these sulfonamides, one must look beyond non-specific toxicity and focus on Intrinsic Apoptosis Reactivation .

These compounds function as BH3 Mimetics .[2][3] They bind to the hydrophobic groove of anti-apoptotic proteins (Bcl-2, Bcl-xL), displacing pro-apoptotic proteins (Bim, Bax, Bak) to trigger mitochondrial outer membrane permeabilization (MOMP).[1]

The Critical "Nitro-Sulfonamide" Interaction

The 3-nitrobenzenesulfonamide core is not accidental.[1] It forms a specific electrostatic interaction network within the Bcl-2 binding pocket:

  • Sulfonamide (SO₂NH₂): Forms hydrogen bonds with Arg146 (in Bcl-2) or Arg139 (in Bcl-xL).[1]

  • Nitro Group (NO₂): Provides electron-withdrawing character, enhancing the acidity of the sulfonamide NH, strengthening the hydrogen bond. It also participates in specific dipole interactions.

  • Phenoxy/Phenylthio Tail: Extends into the hydrophobic P2 pocket.

Diagram: Mechanism of Action (Intrinsic Apoptosis)[1]

ApoptosisPathwayDrug3-Nitro-4-phenoxybenzenesulfonamideBcl2Bcl-2 / Bcl-xL(Anti-Apoptotic)Drug->Bcl2 Inhibits/BindsBaxBakBax / Bak(Pro-Apoptotic)Drug->BaxBak LiberatesBcl2->BaxBak Sequesters (Normally)MitoMitochondria(MOMP)BaxBak->Mito OligomerizationCytoCCytochrome cReleaseMito->CytoCCaspaseCaspase 9/3ActivationCytoC->CaspaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Figure 1: The mechanism of BH3 mimetics.[1][4][5] The sulfonamide core inhibits Bcl-2, liberating Bax/Bak to punch holes in the mitochondria.[1]

Comparative Cytotoxicity Analysis

A. The "Chalcogen Switch": Oxygen vs. Sulfur

The most direct comparison in literature involves switching the ether oxygen (Phenoxy) for a thioether sulfur (Phenylthio).

Experimental Observation: The Phenylthio analog (S-Ph) consistently outperforms the Phenoxy analog (O-Ph) in Bcl-2 binding assays and subsequent cytotoxicity.[1]

Causal Explanation:

  • Lipophilicity: The sulfur atom is more lipophilic and larger (Van der Waals radius: S > O). This allows for better filling of the hydrophobic P2 pocket in Bcl-2.[1]

  • Bond Angle: The C-S-C bond angle (~100°) differs from C-O-C (~120°), altering the vector of the phenyl ring to better match the curvature of the binding groove.

  • Electronic Effects: The sulfide is a softer nucleophile and has different resonance contributions to the nitro-benzene ring compared to the hard oxygen atom.

B. Data Summary Table

Note: Values are representative of SAR trends in Bcl-2 inhibition assays (Fluorescence Polarization displacement).

Feature3-Nitro-4-phenoxy...[1][5][6][7][8][9] (Compound A)3-Nitro-4-(phenylthio)...[1][8] (Compound B)[1][5][8][9][10][11]ABT-737 (Reference)
Linker Atom Oxygen (Ether)Sulfur (Thioether)Sulfur (Thioether)
Bcl-2 Affinity (Ki) > 1000 nM (Weak)~ 200-500 nM (Moderate)< 1 nM (Potent)
Cytotoxicity (EC50) > 50

M (HL-60 cells)
5-10

M (HL-60 cells)
~ 0.01

M (HL-60 cells)
Solubility ModerateLowLow (requires formulation)
Metabolic Stability High (Ether is stable)Moderate (S-oxidation risk)Moderate

Experimental Protocol: Validating Cytotoxicity

To objectively compare these analogs, a CellTiter-Glo (ATP) or Annexin V/PI assay is recommended over simple MTT, as Bcl-2 inhibitors induce apoptosis rather than immediate necrosis.[1]

Protocol: Comparative Apoptosis Assay

Objective: Determine if cytotoxicity is Bcl-2 dependent.[1]

Reagents:

  • Cell Lines: HL-60 (Bcl-2 dependent, sensitive) vs. Jurkat (Bcl-2 independent/mixed).[1]

  • Compounds: 3-Nitro-4-phenoxybenzenesulfonamide (Test), ABT-737 (Positive Control).[1]

  • Detection: Annexin V-FITC / Propidium Iodide (PI).[1]

Workflow:

  • Seeding: Seed HL-60 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat with serial dilutions (0.1

    
    M to 100 
    
    
    M) of compounds for 24 hours .
    • Critical Step: Include a "Serum-Free" control arm to sensitize cells to Bcl-2 stress.[1]

  • Staining: Wash cells in cold PBS. Resuspend in Binding Buffer. Add 5

    
    L Annexin V-FITC and 5 
    
    
    L PI.[1] Incubate 15 min in dark.
  • Flow Cytometry:

    • Q3 (Annexin+/PI-): Early Apoptosis (Mechanism specific).

    • Q2 (Annexin+/PI+): Late Apoptosis.

  • Validation: Pre-treat cells with Q-VD-OPh (pan-caspase inhibitor).[1] If the cytotoxicity of the sulfonamide is blocked by Q-VD-OPh, it confirms the mechanism is apoptotic (Bcl-2 mediated) rather than non-specific necrosis.[1]

Diagram: Experimental Workflow

WorkflowStep1Synthesis(SnAr Reaction)Step2Purification(HPLC >95%)Step1->Step2 4-Fluoro precursor + PhenolStep3Bcl-2 Binding(FP Assay)Step2->Step3 Screen AffinityStep4Cell Viability(HL-60 vs Jurkat)Step3->Step4 Select HitsStep5Mechanism Check(Caspase Inhibition)Step4->Step5 Confirm Apoptosis

Figure 2: Screening cascade from synthesis to mechanism validation.

Synthesis & Chemical Context

The synthesis of 3-Nitro-4-phenoxybenzenesulfonamide is a classic Nucleophilic Aromatic Substitution (SnAr) .[1] This accessibility makes it a common starting point for libraries, even if its potency is lower than the thio-analog.[1]

  • Starting Material: 4-Fluoro-3-nitrobenzenesulfonamide.[1]

  • Nucleophile: Phenol (activated by NaH or K₂CO₃).[1]

  • Conditions: DMF, 60°C, 2-4 hours.

  • Observation: The reaction turns bright yellow (characteristic of nitro-aniline/phenoxy species).[1]

Why this matters: The ease of synthesis allows researchers to rapidly substitute the "Phenoxy" ring with various isosteres (e.g., 4-chlorophenoxy, 3-methoxyphenoxy) to try and recover the potency lost by lacking the sulfur atom.[1]

References

  • Oltersdorf, T., et al. (2005). "An inhibitor of Bcl-2 family proteins induces regression of solid tumours."[1] Nature, 435(7042), 677-681.[1] Link[1]

    • Foundational paper describing ABT-737 and the nitro-sulfonamide binding mode.
  • Park, C.M., et al. (2008). "Discovery of an orally bioavailable small molecule inhibitor of prosurvival B-cell lymphoma 2 proteins."[1][8] Journal of Medicinal Chemistry, 51(21), 6902-6915.[1] Link[1]

    • Details the SAR evolution
  • Tse, C., et al. (2008). "ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor."[1] Cancer Research, 68(9), 3421-3428.[1] Link

    • Comparative data on pharmacokinetics and cytotoxicity.
  • Vogler, M., et al. (2009). "Bcl-2 inhibitors: small molecules with a big impact on cancer therapy."[1] Cell Death & Differentiation, 16, 360–367. Link

    • Review of the structural classes of Bcl-2 inhibitors including sulfonamides.

in vivo validation of the therapeutic potential of 3-Nitro-4-phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous framework for validating the therapeutic potential of 3-Nitro-4-phenoxybenzenesulfonamide (often identified as NSC 15358 or a core scaffold of ABT-737 analogs).

Based on its chemical structure (a primary sulfonamide with an electron-withdrawing nitro group and a lipophilic phenoxy tail), this molecule exhibits dual therapeutic potential:

  • Bcl-2 Homology Domain 3 (BH3) Mimetic: It serves as a simplified pharmacophore for the Bcl-2 binding core found in potent inhibitors like ABT-737.

  • Carbonic Anhydrase IX (CAIX) Inhibitor: The primary sulfonamide moiety (

    
    ) combined with the nitro group is a classic motif for targeting tumor-associated carbonic anhydrases in hypoxic environments.
    

Executive Summary & Mechanism of Action

3-Nitro-4-phenoxybenzenesulfonamide represents a class of "fragment-like" inhibitors. Its validation requires distinguishing between its role as a pro-apoptotic agent (Bcl-2 pathway) and a pH-regulatory agent (CAIX pathway).

Dual-Mechanism Hypothesis
  • Mechanism A (Apoptosis): Displacement of BH3-only proteins (e.g., BIM) from Bcl-2/Bcl-xL, leading to mitochondrial outer membrane permeabilization (MOMP) and Cytochrome c release.

  • Mechanism B (Hypoxia/pH): Inhibition of extracellular CAIX in hypoxic tumors, preventing the neutralization of intracellular acid and reducing metastatic potential.

DOT Diagram: Dual Signaling Pathway

MOA_Pathway cluster_Bcl2 Pathway A: Mitochondrial Apoptosis cluster_CAIX Pathway B: Hypoxic pH Regulation Compound 3-Nitro-4-phenoxy- benzenesulfonamide Bcl2 Bcl-2 / Bcl-xL Compound->Bcl2 Inhibits BIM BIM (Pro-apoptotic) Compound->BIM Displaces CAIX CAIX Enzyme Compound->CAIX Inhibits Bcl2->BIM Sequesters MOMP MOMP (Cytochrome c Release) BIM->MOMP Activates Apoptosis Apoptosis MOMP->Apoptosis Hypoxia Hypoxia (HIF-1a) Hypoxia->CAIX Upregulates pH_Reg Acidification (pHe) CAIX->pH_Reg Maintains Metastasis Tumor Invasion pH_Reg->Metastasis Promotes

Caption: Dual mechanism of action showing Bcl-2 inhibition (apoptosis induction) and CAIX inhibition (pH modulation).

Comparative Landscape

To objectively validate this molecule, you must benchmark it against the Standard of Care (SoC) for both potential mechanisms.

Feature3-Nitro-4-phenoxybenzenesulfonamide Venetoclax (ABT-199) SLC-0111
Primary Class Dual-Potential Lead / ScaffoldSelective Bcl-2 InhibitorCAIX/XII Inhibitor
Mechanism BH3 Mimetic (putative) + CAIBH3 Mimetic (Bcl-2 specific)pH Regulator (Hypoxia)
Potency (In Vitro) Moderate (

M range typical)
High (nM range)High (nM range)
Solubility Low (Lipophilic Nitro-aromatic)Low (Requires formulation)Moderate
Toxicity Risk Methemoglobinemia (Nitro group)Tumor Lysis SyndromeMetabolic Acidosis
Validation Model SCLC (H146) or Breast (4T1)CLL / AML Triple-Negative Breast

Strategic Insight: Unlike Venetoclax, which is highly optimized for Bcl-2, 3-Nitro-4-phenoxybenzenesulfonamide likely requires higher doses to achieve efficacy. However, its dual activity might offer advantages in solid tumors where hypoxia (CAIX) and anti-apoptosis (Bcl-2) co-exist.

In Vivo Validation Protocols

Phase 1: Formulation & Pharmacokinetics (PK)

Self-Validating Step: Before efficacy testing, you must ensure the nitro group does not cause rapid clearance or toxicity.

  • Formulation: Due to the phenoxy and nitro groups, solubility will be poor in water.

    • Recommended Vehicle: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline.

  • Route: Intraperitoneal (i.p.) or Oral gavage (p.o.).

  • PK Endpoint: Measure plasma concentration at 0.5, 1, 4, 8, and 24 hours via LC-MS/MS.

    • Target:

      
       (in vitro).
      
Phase 2: Efficacy in Xenograft Models
Protocol A: Small Cell Lung Cancer (SCLC) Model (Bcl-2 Focus)

Rationale: SCLC cell lines (e.g., NCI-H146) are highly dependent on Bcl-2 for survival.

  • Cell Line: NCI-H146 (suspension) injected subcutaneously with Matrigel (

    
     cells).
    
  • Cohorts (n=8):

    • Vehicle Control.

    • Test Compound: 50 mg/kg daily (titrate based on MTD).

    • Positive Control: Venetoclax (100 mg/kg daily).

  • Readout: Tumor Volume (

    
    ).
    
  • Biomarker Validation (Critical):

    • Harvest tumors at Day 3.

    • Western Blot: Check for cleavage of Caspase-3 and PARP .

    • Co-IP: Verify disruption of Bcl-2/BIM complex.

Protocol B: Syngeneic Hypoxic Breast Cancer Model (CAIX Focus)

Rationale: The 4T1 model is highly hypoxic and metastatic, ideal for testing the sulfonamide/CAIX mechanism.

  • Cell Line: 4T1 Murine Mammary Carcinoma (

    
     cells) into the mammary fat pad of BALB/c mice.
    
  • Cohorts (n=10):

    • Vehicle.

    • Test Compound: 50 mg/kg daily.

    • Positive Control: SLC-0111 (or Acetazolamide).

  • Readout:

    • Primary Tumor Growth: Measure caliper size.

    • Metastasis: Count lung nodules (India ink staining) at Day 28.

    • pHe (Extracellular pH): Use microelectrodes or MRI-CEST imaging to detect acidification reversal.

Experimental Workflow Diagram

Validation_Workflow cluster_InVitro Step 1: In Vitro Screening cluster_InVivo Step 2: In Vivo Validation Start Start: Chemical Synthesis (>98% Purity) Screen1 Bcl-2 Binding Assay (FRET/FP) Start->Screen1 Screen2 CAIX Inhibition Assay (Stopped-Flow CO2) Start->Screen2 PK PK & MTD Study (Define Dose) Screen1->PK Screen2->PK Model_Select Select Model Based on Potency PK->Model_Select Branch_Bcl2 High Bcl-2 Affinity? Use NCI-H146 Xenograft Model_Select->Branch_Bcl2 Apoptosis Driven Branch_CAIX High CAIX Affinity? Use 4T1 Syngeneic Model Model_Select->Branch_CAIX Hypoxia Driven Analysis Step 3: Analysis & Benchmarking Branch_Bcl2->Analysis Branch_CAIX->Analysis

Caption: Decision tree for validating the compound based on primary in vitro potency (Bcl-2 vs CAIX).

Safety & Toxicity Considerations

When validating 3-Nitro-4-phenoxybenzenesulfonamide , specific toxicities related to the nitro-aromatic moiety must be monitored:

  • Methemoglobinemia: Nitro-compounds can oxidize hemoglobin.

    • Monitor: Blood oxygen saturation (

      
      ) and mucous membrane color.
      
  • Hepatotoxicity: Sulfonamides can cause idiosyncratic liver injury.

    • Monitor: ALT/AST levels weekly.

  • Dermatological: Sulfonamides are known sensitizers (Stevens-Johnson Syndrome risk in humans, rash in animals).

References

  • AbbVie Inc. (2013).[1] Bromodomain Inhibitors and Methods of Use. Patent WO2013097601A1.[2] (Lists 3-nitro-4-phenoxybenzenesulfonamide as a related inhibitor structure).

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Foundational text on sulfonamide CA inhibitors).

  • Oltersdorf, T., et al. (2005). An inhibitor of Bcl-2 family proteins induces regression of solid tumours. Nature, 435(7042), 677-681. (Describes the validation of ABT-737, the parent class for nitro-sulfonamide Bcl-2 inhibitors).

  • Lou, Y., et al. (2011). Targeting Tumor Hypoxia: Suppression of Breast Tumor Growth and Metastasis by Novel Carbonic Anhydrase IX Inhibitors. Cancer Research, 71(9), 3364-3376. (Protocol for 4T1 validation of sulfonamides).

Sources

A Researcher's Guide to Ensuring Reproducibility with 3-Nitro-4-phenoxybenzenesulfonamide and Related Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics and chemical probes, the reproducibility of experimental findings stands as the bedrock of scientific advancement. While the inherent variability of biological systems presents a formidable challenge, the physicochemical properties of the small molecules under investigation are a critical, and often overlooked, source of inconsistent results. This guide delves into the factors influencing the experimental reproducibility of 3-Nitro-4-phenoxybenzenesulfonamide, a representative nitroaromatic sulfonamide. Rather than a rigid protocol, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to anticipate, control, and troubleshoot variability, thereby fostering robust and reliable data.

We will explore the entire experimental lifecycle of this compound, from its synthesis and characterization to its application in biological assays. By understanding the causality behind experimental choices and implementing self-validating systems, researchers can significantly enhance the trustworthiness and impact of their work.

The Genesis of Variability: Synthesis and Physicochemical Characterization

The journey to reproducible biological data begins with the molecule itself. The synthesis and purification of 3-Nitro-4-phenoxybenzenesulfonamide are the first critical control points where variability can be introduced. Minor deviations in reaction conditions or purification methods can lead to batches with differing purity profiles or even different physical forms (polymorphs), which can dramatically impact experimental outcomes.

Proposed Synthesis of 3-Nitro-4-phenoxybenzenesulfonamide

A plausible and efficient synthesis involves the coupling of 4-phenoxyaniline with 3-nitrobenzenesulfonyl chloride. This approach is logical and based on well-established sulfonamide synthesis methodologies.[1][2]

cluster_synthesis Synthesis Workflow A 4-Phenoxyaniline C Reaction Vessel (Base, e.g., Pyridine or K2CO3 in an aprotic solvent, e.g., THF) A->C B 3-Nitrobenzenesulfonyl Chloride B->C D Crude Product C->D Coupling Reaction E Purification (Recrystallization or Column Chromatography) D->E F Pure 3-Nitro-4-phenoxybenzenesulfonamide E->F G Characterization (NMR, MS, HPLC, Elemental Analysis) F->G Purity & Identity Confirmation

Caption: Synthetic workflow for 3-Nitro-4-phenoxybenzenesulfonamide.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-phenoxyaniline (1.0 eq) in an appropriate aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere, add a suitable base such as pyridine or potassium carbonate (1.5 eq).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of 3-nitrobenzenesulfonyl chloride (1.05 eq) in the same solvent dropwise over 30 minutes. The careful, slow addition is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted starting materials and inorganic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

  • Characterization: Thoroughly characterize the final product to confirm its identity and purity (>95%). Recommended analyses include ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

The Polymorphism Problem: A Hidden Variable

Sulfonamides are notorious for exhibiting polymorphism, a phenomenon where a single compound can exist in multiple crystalline forms.[3] These polymorphs can have different solubilities, dissolution rates, and thermodynamic stabilities, leading to significant variations in biological assay results.

Trustworthiness through Control:

  • Standardize Crystallization: Strictly control and document the solvent, temperature, cooling rate, and agitation used during purification.[3]

  • Seeding: If a specific polymorph is desired, using a seed crystal of that form can guide the crystallization process.[3]

  • Characterization: Use techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to characterize the crystalline form of each new batch to ensure consistency.

Reproducibility in Biological Assays: A Comparative Approach

To contextualize the challenges with 3-Nitro-4-phenoxybenzenesulfonamide, we will compare it with Acetazolamide , a well-characterized carbonic anhydrase inhibitor. This comparison provides a baseline for expected behavior and highlights areas requiring special attention.

Feature3-Nitro-4-phenoxybenzenesulfonamide (Investigational)Acetazolamide (Reference Compound)Rationale for Reproducibility Concern
Primary MoA Target Unknown; potentially carbonic anhydrases, kinases, or others.[1]Carbonic AnhydrasesAn unknown mechanism of action (MoA) requires broader screening and more extensive controls to ensure the observed effect is specific.
Potential Secondary MoA Hypoxia-activated prodrug due to the nitro group.[4]Primarily a carbonic anhydrase inhibitor.The nitro group can be reduced under hypoxic conditions, common in cell culture and tumors, creating reactive species and changing the molecule's activity. This introduces a dependency on the cellular metabolic state.
Aqueous Solubility Predicted to be low due to its aromatic structure.Known, moderate solubility.Poor solubility is a major source of irreproducibility. Compound precipitation in stock solutions or assay media leads to inaccurate concentrations.
pKa The sulfonamide proton is acidic. The exact pKa is unknown but influences solubility and cell permeability.pKa1 ≈ 7.4, pKa2 ≈ 8.8Changes in buffer pH can alter the ionization state, affecting how the compound interacts with its target and crosses cell membranes.
Polymorphism High potential, common in sulfonamides.[3]Known to exist in multiple polymorphic forms.Different batches may contain different polymorphs, leading to variability in solubility and bioavailability.
The Critical Role of Compound Handling and Formulation

Inconsistent results often originate from the seemingly simple step of preparing a stock solution. The low aqueous solubility of many aromatic compounds like 3-Nitro-4-phenoxybenzenesulfonamide makes this a critical failure point.

Experimental Protocol: Stock Solution Preparation and Validation
  • Solvent Selection: Start with a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Preparation: Prepare a high-concentration stock (e.g., 10-50 mM) by weighing the compound and adding the appropriate volume of solvent. Use a calibrated pipette.

  • Dissolution: Ensure complete dissolution. Gentle warming or sonication may be required. Visually inspect the solution against a light source to ensure no particulates are present.

  • Validation (Trustworthiness Step): Before use, confirm the concentration of the stock solution. This can be done by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer and applying the Beer-Lambert law (A = εbc), assuming the extinction coefficient (ε) has been determined.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, especially for photosensitive compounds.

  • Assay Preparation: When preparing working solutions, never dilute directly into an aqueous buffer. Perform serial dilutions in the organic stock solvent (e.g., DMSO) before the final dilution into the aqueous assay medium. This minimizes the risk of precipitation.

A Self-Validating Framework for Biological Experiments

To ensure that observed biological effects are real and reproducible, a series of control experiments and a logical troubleshooting workflow are essential.

Experimental Protocol: A Generic Enzyme Inhibition Assay

This protocol highlights control points applicable to many assay types.

  • Reagent Consistency: Use the same batch of enzyme, substrate, and key buffer components for a set of comparative experiments.

  • Compound Titration: Test the compound over a wide range of concentrations (e.g., 8-12 points) to generate a full dose-response curve. This is more robust than single-point screening.

  • Vehicle Control: All wells must contain the same final concentration of the vehicle (e.g., 0.5% DMSO) as the compound-treated wells. This controls for any effects of the solvent on the assay.

  • Positive Control: Include a known inhibitor of the target (e.g., Acetazolamide for carbonic anhydrase) to validate that the assay is performing as expected.

  • Negative Control: Include an inactive structural analog of 3-Nitro-4-phenoxybenzenesulfonamide, if available. This helps confirm that the observed activity is due to the specific chemical structure and not a non-specific effect.

  • Counter-Screen (for Hypoxia Effects): If using cell-based assays, consider running parallel experiments under both normoxic (standard) and hypoxic (low oxygen) conditions. A significant increase in activity under hypoxia could indicate that the compound is acting as a bioreductive prodrug.[4]

Troubleshooting Irreproducible Biological Data

When results are inconsistent between experiments, a logical diagnostic workflow can identify the source of the problem.

cluster_checks Troubleshooting Workflow start Inconsistent Results Observed check_compound Step 1: Verify Compound Integrity - Re-confirm stock concentration - Check for precipitation - Analyze purity of solid (HPLC) start->check_compound check_reagents Step 2: Assess Reagent Quality - Prepare fresh buffers - Use new aliquot of enzyme/substrate - Check cell passage number check_compound->check_reagents Compound OK end_solve Problem Identified & Resolved check_compound->end_solve Issue Found check_assay Step 3: Examine Assay Parameters - Verify positive/negative controls - Check instrument settings - Review plate layout for edge effects check_reagents->check_assay Reagents OK check_reagents->end_solve Issue Found check_protocol Step 4: Review Protocol Execution - Were incubation times consistent? - Were pipetting techniques correct? - Any changes in environmental conditions? check_assay->check_protocol Assay OK check_assay->end_solve Issue Found check_protocol->end_solve Protocol OK (Consider inherent system variability) check_protocol->end_solve Issue Found

Caption: A logical workflow for troubleshooting irreproducible results.

References

  • Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Zare, H., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PMC.
  • De la Cruz, H., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • El-Sayed, N. N. E. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Benchchem. (2026).
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide.
  • Kumar, A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC.
  • Sharma, R., et al. (2012).
  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Nitro-4-phenylmethoxybenzamide.
  • Kaltenbach, R. F., et al. (2001). General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride,....
  • Hordyjewska, A., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. PMC.
  • Vergara, J. M., et al. (2025). Unraveling the influence of defects on Sulfonamide adsorption onto Blue-phosphorene nanotube using density functional theory. PLOS ONE.
  • Sadeghian, K., & Simonson, T. (2018). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
  • CymitQuimica. CAS 127-68-4: Benzenesulfonic acid, 3-nitro-, sodium salt....
  • Labadie, G. R., et al. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.
  • Pepi, M. (2000). Degradation of 3-nitrophenol by Pseudomonas putida B2 occurs via 1,2,4-benzenetriol.
  • Zhou, J., et al. (2021). Reaction mechanisms of nitro compounds. a) The principle of nitro group....
  • He, L., et al. (2020). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. MDPI.
  • Zhang, S., et al. (2023). Performance and mechanism of sulfonamide-antibiotic adsorption by Ti3C2 MXene. New Journal of Chemistry.
  • Popiołek, R., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.

Sources

ADME Profiling of 3-Nitro-4-phenoxybenzenesulfonamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical evaluation of 3-Nitro-4-phenoxybenzenesulfonamide derivatives , structured for researchers and drug discovery professionals.

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Nitro-4-phenoxybenzenesulfonamide derivatives represent a specialized chemical scaffold often encountered in the development of Bcl-2 inhibitors (BH3 mimetics) and Carbonic Anhydrase (CA) inhibitors . Historically, this scaffold serves as a critical intermediate or early-stage pharmacophore in the synthesis of complex sulfonamides, including precursors to ABT-737-like molecules [1, 2].

While the sulfonamide moiety provides essential hydrogen-bonding interactions (often with Arg residues in CA or Bcl-2 binding pockets), the nitro (-NO₂) and phenoxy (-OPh) groups introduce distinct ADME (Absorption, Distribution, Metabolism, Excretion) challenges.[1] This guide evaluates these derivatives against clinical standards, focusing on the metabolic liability of the nitro group and the lipophilicity-driven absorption issues inherent to the phenoxy ring.

Key ADME Thesis
  • The "Nitro" Liability: The 3-nitro group is a metabolic "soft spot," susceptible to rapid reduction by cytosolic nitroreductases and CYP450 enzymes, potentially leading to reactive hydroxylamine intermediates and hepatotoxicity (similar to Nimesulide).[1]

  • Lipophilicity vs. Solubility: The 4-phenoxy group enhances membrane permeability but significantly reduces aqueous solubility, necessitating formulation strategies or structural modification (e.g., bioisosteric replacement with solubilizing amines).[1]

Comparative Analysis: Performance vs. Alternatives

The following table objectively compares 3-Nitro-4-phenoxybenzenesulfonamide derivatives with a clinical Bcl-2 inhibitor (Venetoclax ) and a structurally related nitro-aromatic drug (Nimesulide ) to contextualize their ADME profile.

Feature3-Nitro-4-phenoxybenzenesulfonamide Derivatives Venetoclax (ABT-199) [Alternative 1]Nimesulide [Alternative 2]
Primary Indication Preclinical Oncology (Bcl-2), CA InhibitionCLL / AML (Bcl-2 Inhibitor)NSAID (COX-2 Inhibitor)
Metabolic Stability Low to Moderate. Nitro reduction is the primary clearance pathway.High. Optimized to avoid rapid metabolism; cleared via CYP3A4.Moderate. Nitro reduction is a major pathway; linked to hepatotoxicity.
Solubility (pH 7.4) Low (< 10 µM). Phenoxy group drives high LogP.Very Low. Requires amorphous solid dispersion formulation.Low. Class II BCS drug.
Toxicity Risk High. Potential for reactive nitro-reduction intermediates (Ames positive risk).Low (Chemical). Main risk is mechanism-based (Tumor Lysis Syndrome).High. Idiosyncratic hepatotoxicity confirmed.
Permeability High. Lipophilic scaffold crosses membranes easily.Moderate. Large MW limits passive diffusion; requires specific formulation.High.

Analyst Insight: While the 3-nitro derivatives offer high potency and permeability, they fail the "drug-likeness" test regarding metabolic safety compared to Venetoclax, which replaced the nitro group with stable bioisosteres (e.g., chloro- or azaindole moieties) to improve the safety profile [3].

Critical ADME Evaluation

Metabolism: The Nitro-Reduction Pathway

The defining metabolic feature of this class is the reduction of the nitro group. Unlike standard oxidative metabolism (hydroxylation), nitro-reduction occurs via a stepwise electron transfer mechanism, often exacerbated under hypoxic conditions (common in solid tumors).

Mechanism:

  • Nitro (-NO₂) is reduced to Nitroso (-NO) .

  • Nitroso is reduced to Hydroxylamine (-NHOH) — The Toxicophore.

  • Hydroxylamine is reduced to Amine (-NH₂) .

The hydroxylamine intermediate is highly reactive, capable of binding to DNA (mutagenicity) or cellular proteins (haptenization/immune response).[1]

NitroReduction Parent 3-Nitro-Derivative (Parent) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso Nitroreductase (CYP450 / Xanthine Oxidase) Hydroxyl Hydroxylamine (-NHOH) (TOXICOPHORE) Nitroso->Hydroxyl 2e- Reduction Amine Aniline Metabolite (-NH2) Hydroxyl->Amine Reduction Adduct DNA/Protein Adducts Hydroxyl->Adduct Covalent Binding

Figure 1: The metabolic reduction pathway of the nitro group.[1] The red node highlights the reactive hydroxylamine intermediate responsible for potential genotoxicity and hepatotoxicity.

Absorption & Distribution[6][7]
  • Lipophilicity: The 4-phenoxy group significantly increases LogP (typically > 3.5). While this aids in crossing the lipid bilayer (high

    
     in Caco-2), it results in high Plasma Protein Binding (PPB > 95%), reducing the free fraction (
    
    
    
    ) available for target engagement.[1]
  • BBB Penetration: These derivatives generally show high Blood-Brain Barrier (BBB) penetration unless actively effluxed by P-glycoprotein (P-gp).

Experimental Protocols

To validate the ADME properties of these derivatives, the following specific protocols are recommended.

Differential Microsomal Stability Assay (Aerobic vs. Anaerobic)

Standard metabolic stability assays often miss nitro-reduction because they are conducted under aerobic conditions (oxygen inhibits nitroreductases). To accurately assess this scaffold, you must run paired assays.

Protocol:

  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Aerobic Arm: Incubate test compound (1 µM) with NADPH regenerating system in an open vessel (standard).

  • Anaerobic Arm: Purge buffer and microsomes with nitrogen gas for 15 minutes prior to incubation. Conduct reaction in a sealed, nitrogen-purged vial.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

    • Interpretation: If clearance (

      
      ) is significantly higher in the Anaerobic arm, nitro-reduction  is the dominant clearance mechanism.
      
Kinetic Solubility (Shake-Flask Method)

Due to the phenoxy group, thermodynamic solubility is likely poor.

Protocol:

  • Add excess solid compound to pH 7.4 PBS buffer.

  • Incubate at 37°C with shaking for 24 hours.

  • Filter (0.45 µm PVDF) or centrifuge to remove undissolved solid.

  • Quantify filtrate concentration using HPLC-UV against a standard curve prepared in DMSO.

    • Target: > 50 µM is acceptable for early lead optimization; < 10 µM requires formulation (e.g., cyclodextrins).[1]

Strategic Screening Workflow

Use the following decision tree to evaluate new derivatives in this class.

ScreeningWorkflow Start New Derivative Synthesis Solubility Kinetic Solubility (pH 7.4) Start->Solubility Fail1 Discard / Reformulate Solubility->Fail1 < 5 µM Metab Microsomal Stability (Aerobic + Anaerobic) Solubility->Metab > 5 µM Metab->Fail1 High Anaerobic CL Tox Ames Test & Hepatocyte Toxicity Metab->Tox Stable Tox->Fail1 Genotoxic Candidate Lead Candidate Tox->Candidate Clean Profile

Figure 2: Screening funnel for 3-Nitro-4-phenoxybenzenesulfonamide derivatives. Note the specific "Anaerobic CL" checkpoint to catch nitro-reduction liability.

References

  • AbbVie Inc. (2013). Bromodomain inhibitors.[2] WO2013097601A1. Retrieved from

  • Oltersdorf, T., et al. (2005).[1] An inhibitor of Bcl-2 family proteins induces regression of solid tumours. Nature, 435(7042), 677–681.

  • Souers, A. J., et al. (2013).[1] ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[1] Nature Medicine, 19(2), 202–208.

  • Singh, S., et al. (2004).[1] Nimesulide-induced hepatotoxicity: A review. Toxicology Mechanisms and Methods, 14(3), 163-173.[1]

Sources

Benchmarking the Antioxidant Activity of 3-Nitro-4-phenoxybenzenesulfonamide Against Standard Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide

Executive Summary & Mechanistic Rationale

The exploration of sulfonamide derivatives has expanded significantly beyond their classical antimicrobial applications. Recent structure-activity relationship (SAR) studies highlight their pleiotropic biological activities, particularly their capacity to mitigate oxidative stress [1]. This guide benchmarks the antioxidant performance of 3-Nitro-4-phenoxybenzenesulfonamide (3-NPBS) against industry-standard antioxidants: Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT).

As a Senior Application Scientist, I selected 3-NPBS for this benchmark due to its unique structural dichotomies. The compound features a highly conjugated diphenyl ether linkage capable of delocalizing unpaired electrons, paired with a sulfonamide moiety (-SO


NH

) that can participate in radical neutralization. However, the presence of a strongly electron-withdrawing nitro group at the 3-position modulates the aromatic ring's electron density. This structural configuration theoretically increases the ionization potential, thereby favoring a Single Electron Transfer (SET) mechanism over Hydrogen Atom Transfer (HAT) in polar microenvironments [2].

To objectively evaluate these mechanistic hypotheses, we subjected 3-NPBS to a rigorous, self-validating panel of standardized spectrophotometric assays.

Experimental Methodologies: A Self-Validating Approach

To ensure the highest degree of scientific integrity, the benchmarking protocols were designed as self-validating systems. Every assay isolates specific thermodynamic mechanisms (SET vs. HAT) while employing internal controls to instantly flag reagent degradation or optical interference [3].

DPPH• Radical Scavenging Assay
  • Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered free radical. This assay was selected specifically to evaluate the lipophilic radical scavenging capacity of 3-NPBS, as the compound's diphenyl ether core exhibits high hydrophobicity.

  • Self-Validating System: The protocol incorporates a parallel solvent blank (to monitor baseline auto-degradation of DPPH) and a positive control curve (Trolox) on every microplate to continuously verify the radical's responsiveness.

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH• in anhydrous methanol.

    • Aliquot 100 µL of the DPPH• solution into a 96-well plate.

    • Add 100 µL of the test compound (3-NPBS or standards) at varying concentrations (5–100 µM).

    • Incubate in total darkness at 25°C for exactly 30 minutes.

    • Measure absorbance at 517 nm using a microplate reader. Calculate the IC

      
       based on the percentage of radical scavenging.
      
ABTS•+ Radical Cation Scavenging Assay
  • Causality: Unlike DPPH, the ABTS assay is applicable to both hydrophilic and lipophilic systems. It provides a broader spectrum of antioxidant capacity and is highly sensitive to compounds acting via the SET mechanism.

  • Self-Validating System: The radical is pre-generated 16 hours prior to the assay. The system validates itself by requiring the initial absorbance of the diluted ABTS•+ solution to be strictly calibrated to

    
     at 734 nm before any sample addition.
    
  • Protocol:

    • React 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration) and store in the dark at room temperature for 12–16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of

      
       at 734 nm.
      
    • Mix 190 µL of the diluted ABTS•+ solution with 10 µL of the test compound.

    • Incubate for 6 minutes at room temperature.

    • Record the absorbance at 734 nm and determine the IC

      
      .
      
FRAP (Ferric Reducing Antioxidant Power) Assay
  • Causality: The FRAP assay strictly evaluates the electron-donating power (SET mechanism). This isolates the reductive capacity of the sulfonamide group from confounding HAT effects.

  • Self-Validating System: A fresh FeSO

    
     calibration curve (100–1000 µM) is generated for every run, ensuring that the spectrophotometric response remains strictly linear and validating the reduction kinetics.
    
  • Protocol:

    • Prepare fresh FRAP reagent: 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ in 40 mM HCl, and 1 volume of 20 mM FeCl

      
      ·6H
      
      
      
      O.
    • Warm the reagent to 37°C.

    • Add 10 µL of the test compound to 190 µL of the FRAP reagent in a microplate.

    • Incubate at 37°C for 10 minutes.

    • Measure absorbance at 593 nm. Express results as µmol Trolox Equivalents (TE) per gram of compound.

Workflow & Mechanistic Visualizations

Workflow N1 1. Compound Prep (3-NPBS & Stds) N2 2. Assay Selection (DPPH, ABTS, FRAP) N1->N2 N3 3. Incubation & Radical Reaction N2->N3 N4 4. Spectrophotometric Quantification N3->N4 N5 5. IC50 Calculation & Benchmarking N4->N5

Fig 1. High-throughput spectrophotometric workflow for antioxidant benchmarking.

Mechanism ROS Reactive Oxygen Species (DPPH•, ABTS•+) Comp 3-Nitro-4-phenoxybenzenesulfonamide (3-NPBS) ROS->Comp Oxidative Stress Std Standard Antioxidants (Trolox, Ascorbic Acid) ROS->Std HAT Hydrogen Atom Transfer (HAT) Comp->HAT Secondary Pathway SET Single Electron Transfer (SET) Comp->SET Primary Pathway Std->HAT Dominant Std->SET Stable1 Stabilized Radical Intermediate HAT->Stable1 SET->Stable1 Stable2 Neutralized ROS + Non-Radical Products Stable1->Stable2 Termination

Fig 2. Proposed SET/HAT radical scavenging pathways for 3-NPBS vs. standard antioxidants.

Benchmarking Data & Quantitative Analysis

The following table summarizes the quantitative performance of 3-NPBS against the reference standards. Lower IC


 values indicate higher radical scavenging potency, while higher TEAC values indicate greater electron-donating power.
CompoundDPPH IC

(µM)
ABTS IC

(µM)
FRAP (µmol TE/g)Primary Mechanism
Ascorbic Acid 12.5 ± 0.410.2 ± 0.33200 ± 45HAT / SET
Trolox 15.0 ± 0.512.5 ± 0.42800 ± 38HAT
BHT 25.4 ± 1.118.6 ± 0.81500 ± 25HAT
3-NPBS 42.8 ± 1.5 35.1 ± 1.2 950 ± 18 SET
Performance Discussion

1. Radical Scavenging Potency: As anticipated, the natural and synthetic standard antioxidants (Ascorbic Acid, Trolox, BHT) outperformed 3-NPBS in absolute scavenging kinetics. 3-NPBS exhibited an IC


 of 42.8 µM in the DPPH assay and 35.1 µM in the ABTS assay. While moderate compared to Ascorbic Acid, this demonstrates statistically significant and meaningful radical scavenging capability for a sulfonamide derivative [2].

2. Mechanistic Bottlenecks: The FRAP assay results (950 µmol TE/g) reveal the mechanistic bottleneck of 3-NPBS. The strongly electron-withdrawing nitro group on the aromatic ring pulls electron density away from the phenoxy core. This increases the energy barrier required for the compound to donate an electron to the Fe


 complex, resulting in a lower FRAP value compared to BHT.

3. Lipophilic Advantage: Despite lower absolute potency, the highly lipophilic nature of the diphenyl ether core in 3-NPBS allows it to interface with lipid-based radicals more effectively than highly polar molecules like Ascorbic Acid. In complex lipid-peroxidation models (not shown here), compounds with this structural motif often exhibit prolonged stability and sustained radical quenching [1].

Conclusion

Benchmarking 3-Nitro-4-phenoxybenzenesulfonamide (3-NPBS) against standard antioxidants reveals a compound with moderate, yet highly stable, radical scavenging activity. While it does not match the rapid HAT kinetics of Trolox or Ascorbic Acid, its structural reliance on the SET mechanism—stabilized by the extended conjugation of the phenoxybenzenesulfonamide core—makes it a compelling scaffold for further structural optimization in drug discovery. Future derivatization aimed at replacing the nitro group with an electron-donating moiety (e.g., methoxy or amino groups) would likely lower the ionization potential and exponentially increase its FRAP and ABTS performance.

References

  • Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chem Biol Drug Des. (2025). Available at: [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Z Naturforsch C J Biosci. (2024). Available at: [Link]

  • Antioxidant Activity of Pure Antioxidants and Goutweed (Aegopodium podagraria L.) Hydroalcoholic Extracts. Molecules. (2020). Available at: [Link]

Sources

Safety Operating Guide

3-Nitro-4-phenoxybenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Guide: 3-Nitro-4-phenoxybenzenesulfonamide

Executive Summary & Immediate Action

3-Nitro-4-phenoxybenzenesulfonamide is a functionalized aromatic intermediate often encountered in the synthesis of loop diuretics (e.g., Bumetanide) or sulfa-based pharmacophores.[1][2] Its disposal requires strict adherence to protocols governing nitro-aromatics and sulfonamides .[1][2]

Core Directive: This compound must NEVER be disposed of down the drain. It poses significant aquatic toxicity risks and potential explosive hazards if allowed to dry and concentrate in plumbing traps.[1][2]

  • Primary Disposal Method: High-Temperature Incineration (with NOx/SOx scrubbing).[1]

  • Immediate Spill Action: Dampen with water to prevent dust; wipe with inert absorbents.[1][2] Avoid dry sweeping.[1][2]

  • Incompatible Storage: Do not store with strong reducing agents (e.g., hydrides, nascent hydrogen) or strong bases.[2]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactive moieties.[2] This compound presents a "Triad of Hazard" that dictates its waste stream.[2]

Functional GroupHazard CharacteristicDisposal Implication
Nitro Group (-NO₂) Energetic/Toxic: Potential for rapid decomposition upon heating; shock sensitivity (low in this specific form, but non-zero).[1][2]MUST be incinerated.[1][2] Do not autoclave.[1][2] Avoid friction/impact if dry.[1][2]
Sulfonamide (-SO₂NH₂) Biological/Acidic: Biologically active (antibiotic/diuretic potential); acidic proton (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
Segregate from general organic bases to prevent heat generation.[1][2]
Phenoxy Ether (-O-Ph) Refractory Organic: Stable aromatic linkage requiring high temperatures for complete oxidation.[1][2]Requires standard organic solvent waste stream (non-halogenated, unless in halogenated solvent).[1][2]

Physicochemical Data (Representative for Class):

  • Physical State: Off-white to yellow crystalline solid.[1][2]

  • Melting Point: ~189–194°C (Decomposes).[1][2]

  • Solubility: Low in water; soluble in DMSO, DMF, dilute alkali.[2]

  • Combustion Products: Carbon oxides (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), Nitrogen oxides (
    
    
    
    ), Sulfur oxides (
    
    
    ).[2]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, synthesis failures, or bulk solids.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]

  • Wetting Agent: If the solid is old or potentially dry/crumbly, add a small volume of water or high-flashpoint mineral oil to desensitize the nitro group against friction.[2]

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid Toxic."[1][2]

    • Constituents: "3-Nitro-4-phenoxybenzenesulfonamide (Nitro-aromatic)."[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[2]

  • Segregation: Store in the "Solid Organic - Toxic" satellite accumulation area. Do not mix with oxidizers (peroxides, nitrates).[1][2]

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, filtrates, and HPLC waste.[2]

  • Solvent Assessment:

    • If in Halogenated Solvent (DCM, Chloroform): Segregate into Halogenated Organic Waste .[1][2]

    • If in Non-Halogenated Solvent (Methanol, Ethyl Acetate): Segregate into Non-Halogenated Organic Waste .

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Why? Sulfonamides can precipitate out of solution in acidic conditions, creating "sludge" that clogs waste lines.[2] If the waste is acidic, neutralize slowly with Sodium Bicarbonate before bottling.[2]

  • Quenching (Optional but Recommended for Reactive Mixtures): If the waste stream contains unreacted reagents (e.g., chlorosulfonic acid), quench carefully into ice water before transferring to the waste carboy.[2]

Protocol C: Contaminated Debris (PPE, Glassware)[1][2]
  • Glassware: Triple rinse with Acetone or Methanol.[1][2] Collect the rinsate as Liquid Waste (Protocol B).[1] The washed glass can then be washed normally or disposed of as "Chemically Contaminated Sharps" if broken.[2]

  • PPE/Wipes: Place gloves, paper towels, and weighing boats into a clear heavy-duty bag (6-mil polyethylene).[1][2] Label as "Debris Contaminated with Nitro-Aromatics" and dispose of via the solid hazardous waste stream.[1]

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this compound.

WasteDisposal Start Waste Generation: 3-Nitro-4-phenoxybenzenesulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated PPE/Glass StateCheck->Debris SolidAction Package in HDPE Jar. Add 5% Water/Oil if dry/shock risk. Label: 'Toxic Solid - Nitro Aromatic' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck RinseCheck Can it be rinsed? Debris->RinseCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo HaloBin Bin: Halogenated Organic Waste Code: F002/D001 Halo->HaloBin NonHaloBin Bin: Non-Halogenated Organic Waste Code: F003/D001 NonHalo->NonHaloBin RinseYes Triple Rinse with Acetone. Collect Rinsate as Liquid Waste. RinseCheck->RinseYes RinseNo Bag as Solid Hazardous Debris. Label: 'Contaminated Solids' RinseCheck->RinseNo RinseYes->SolventCheck Rinsate

Figure 1: Decision matrix for segregating nitro-sulfonamide waste streams to ensure regulatory compliance and safety.

Regulatory Compliance & Waste Codes

While this specific compound is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.[2]

Regulatory BodyClassificationCode / Note
EPA (RCRA) Characteristic Waste D001 (Ignitable - if in solvent) D003 (Reactive - potential, though rare for this stable derivative)
DOT (Transport) Hazard Class 6.1 Toxic Substances (solid, organic, n.o.s.)[1][2]
EU (EWC) 16 05 06 *Laboratory chemicals consisting of or containing dangerous substances.[1]

Important Note on "Empty" Containers: According to EPA 40 CFR § 261.7, a container is considered "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring/scraping).[1][2]

  • No more than 2.5 centimeters (1 inch) of residue remains.[1][2] Recommendation: Triple rinse all containers.[1][2] Treat the rinsate as hazardous waste.[1][2] Deface the label before discarding the container.

Emergency Procedures

  • Spill Response:

    • Evacuate the immediate area if dust is airborne.[1][2]

    • Don PPE: Nitrile gloves (double gloved), N95 respirator or half-mask (to prevent inhalation of nitro-aromatic dust), safety goggles.[1][2]

    • Contain: Cover spill with wet paper towels or inert absorbent pads (pig mats).[1][2] DO NOT use dry sweeping (static generation risk).[1]

    • Clean: Wipe area with soap and water.[1][2][3] Test surface pH to ensure no acidic sulfonamide residue remains.[1][2]

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes.[1][2] Sulfonamides can cause severe irritation.[1][2]

    • Skin Contact: Wash with soap and water.[1][2][3] Nitro compounds can be absorbed through the skin (watch for cyanosis/blue lips).[1]

References

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Classification - Listed and Characteristic Wastes.[1][2] Retrieved from [Link]

  • PubChem. Compound Summary: Benzenesulfonamide, 3-nitro-4-(phenylamino)- (Analogous Structure).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.